2-[4-(trifluoromethyl)phenoxy]benzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)9-5-7-10(8-6-9)20-12-4-2-1-3-11(12)13(18)19/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAFZZORINPDFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395124 | |
| Record name | 2-[4-(trifluoromethyl)phenoxy]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402714-65-2 | |
| Record name | 2-[4-(trifluoromethyl)phenoxy]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-[4-(Trifluoromethyl)phenoxy]benzoic Acid
Foreword: The Strategic Importance of Fluorinated Aryloxy Benzoic Acids
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. The trifluoromethyl group (–CF₃), in particular, imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence the biological activity and material properties of a compound.[1] The target molecule of this guide, 2-[4-(trifluoromethyl)phenoxy]benzoic acid, is a prime example of a versatile building block that leverages these attributes. Its diaryl ether linkage is a common motif in numerous biologically active compounds and advanced materials.[2] This guide provides a comprehensive overview of the synthetic pathways to this valuable compound, with a focus on the underlying chemical principles and practical experimental considerations for researchers, scientists, and drug development professionals.
Chapter 1: Retrosynthetic Analysis and Key Synthetic Strategies
The synthesis of this compound, a diaryl ether, primarily revolves around the formation of the ether linkage between a benzoic acid moiety and a trifluoromethyl-substituted phenol. The most prominent and historically significant method for this transformation is the Ullmann condensation.
The Ullmann Condensation: A Time-Tested Approach
The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a copper-catalyzed reaction that forms a C-O bond between an aryl halide and a phenol.[3][4] This reaction has been the workhorse for the synthesis of diaryl ethers for over a century and remains a highly relevant and adaptable method in contemporary organic synthesis.
The general transformation for the synthesis of this compound via the Ullmann condensation is depicted below:
Caption: Figure 1: General Ullmann Condensation for this compound Synthesis.
The choice of the halogen on the benzoic acid derivative is critical, with the reactivity generally following the order I > Br > Cl. While aryl iodides are the most reactive, their higher cost and lower availability often make aryl bromides a more practical choice. Aryl chlorides are the least reactive and typically require more forcing conditions or specialized catalytic systems.[5]
Chapter 2: The Ullmann Condensation in Detail: Mechanism and Practical Execution
Unraveling the Mechanism
The precise mechanism of the Ullmann condensation has been a subject of extensive research and is believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates. A plausible mechanistic pathway is outlined below:
-
Formation of the Copper(I) Phenoxide: The reaction is initiated by the deprotonation of 4-(trifluoromethyl)phenol by the base to form the corresponding phenoxide. This phenoxide then reacts with a copper(I) salt (often generated in situ from a copper(II) precursor) to form a copper(I) phenoxide intermediate.
-
Oxidative Addition: The 2-halobenzoic acid undergoes oxidative addition to the copper(I) phenoxide complex, forming a copper(III) intermediate.
-
Reductive Elimination: The copper(III) intermediate then undergoes reductive elimination to form the desired diaryl ether product and regenerate a copper(I) species, which can re-enter the catalytic cycle.
Caption: Figure 2: Plausible Catalytic Cycle for the Ullmann Condensation.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative procedure for the synthesis of this compound based on established Ullmann condensation methodologies for similar substrates.
Materials:
-
2-Chlorobenzoic acid
-
4-(Trifluoromethyl)phenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Copper(I) Iodide (CuI)
-
Pyridine, anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzoic acid (1.0 equivalent), 4-(trifluoromethyl)phenol (1.1 equivalents), and anhydrous potassium carbonate (2.0 equivalents).
-
Addition of Catalyst and Solvent: Add copper(I) iodide (0.1 equivalents) to the flask. Subsequently, add anhydrous pyridine as the solvent.
-
Reaction: Heat the reaction mixture to reflux (approximately 115°C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to acidify the solution to a pH of approximately 2.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Process Optimization and Modern Advancements
While the classical Ullmann condensation is effective, it often requires high temperatures and long reaction times. Modern advancements have focused on the development of more efficient catalytic systems.
| Parameter | Traditional Method | Modern Advancements | Rationale for Improvement |
| Catalyst | Stoichiometric copper powder or simple copper salts (e.g., CuO, CuI) | Catalytic amounts of copper salts with ligands (e.g., N,N-dimethylglycine, salicylaldimines)[6] | Ligands can stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle, leading to higher yields and milder reaction conditions. |
| Base | Strong inorganic bases (e.g., KOH, NaH) | Milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Milder bases are often sufficient with more active catalyst systems and can improve functional group tolerance. |
| Solvent | High-boiling polar aprotic solvents (e.g., pyridine, DMF, NMP) | A wider range of solvents, including less polar options like dioxane, depending on the catalyst system. | The choice of solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate and yield. |
| Temperature | High temperatures (150-220°C) | Lower temperatures (90-130°C) | Milder conditions are more energy-efficient and can prevent the degradation of sensitive functional groups. |
Table 1: Comparison of Traditional and Modern Ullmann Condensation Conditions
Chapter 3: Purification and Characterization
Purification of this compound
The crude product obtained from the synthesis typically requires purification to remove unreacted starting materials, catalyst residues, and by-products. Recrystallization is a common and effective method for purifying solid organic compounds.
Recrystallization Protocol:
-
Solvent Selection: A suitable solvent system for the recrystallization of this compound is a mixture of ethanol and water.
-
Procedure: a. Dissolve the crude product in a minimal amount of hot ethanol. b. Slowly add hot water to the solution until it becomes slightly cloudy. c. Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. e. Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol-water mixture, and dry them under vacuum.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
Physicochemical Properties:
-
Molecular Formula: C₁₄H₉F₃O₃
-
Molecular Weight: 282.22 g/mol
-
Appearance: Off-white solid[7]
Spectroscopic Data (Predicted):
-
¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The protons on the benzoic acid ring will likely appear as a multiplet in the range of δ 7.0-8.0 ppm. The protons on the trifluoromethyl-substituted phenoxy ring will also appear in the aromatic region, likely as two doublets due to para-substitution. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically > δ 12 ppm).
-
¹³C NMR (DMSO-d₆, 101 MHz): The carbon NMR spectrum will show signals for all 14 carbon atoms. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift (around δ 165-175 ppm). The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The remaining aromatic carbons will appear in the range of δ 110-160 ppm.
-
IR (KBr, cm⁻¹): The infrared spectrum will exhibit a broad O-H stretching vibration for the carboxylic acid in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group will be observed around 1700 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group will appear as strong bands in the region of 1100-1350 cm⁻¹. The C-O-C stretching of the diaryl ether will be visible in the fingerprint region, typically around 1200-1250 cm⁻¹.
Conclusion
The synthesis of this compound is most reliably achieved through the Ullmann condensation. While the classical approach remains a viable option, modern modifications utilizing ligand-assisted copper catalysis offer significant advantages in terms of milder reaction conditions and improved yields. This in-depth guide has provided a comprehensive overview of the synthetic pathway, including a detailed experimental protocol, mechanistic insights, and strategies for purification and characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important fluorinated building block.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-Fluoro-2-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. 2-[[4-(TRIFLUOROMETHYL)PHENYL]THIO] BENZOIC ACID CAS#: 895-45-4 [m.chemicalbook.com]
- 6. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
- 7. chemimpex.com [chemimpex.com]
physicochemical properties of 2-[4-(trifluoromethyl)phenoxy]benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-[4-(trifluoromethyl)phenoxy]benzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the core . Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the structural characteristics, solubility, acidity (pKa), and lipophilicity (logP) of the molecule. Beyond presenting empirical data, this guide elucidates the underlying scientific principles, explains the rationale behind experimental methodologies, and details validated protocols for property determination. The significant influence of the trifluoromethyl moiety on the molecule's overall profile is a central theme, providing context for its application in pharmaceutical and agrochemical research.
Compound Identification and Structural Analysis
This compound is a multifuctional organic compound featuring a benzoic acid core linked to a 4-(trifluoromethyl)phenoxy group via an ether bond. This unique architecture, particularly the strategic placement of the trifluoromethyl group, imparts distinct chemical characteristics that are pivotal for its application as a synthetic intermediate.
Chemical Structure:
(Note: This is a simplified ASCII representation. The phenoxy group is at position 2 of the benzoic acid ring.)
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | IUPAC[1] |
| CAS Number | 402714-65-2 | Chem-Impex[2] |
| Molecular Formula | C₁₄H₉F₃O₃ | Chem-Impex[2] |
| Molecular Weight | 282.22 g/mol | Chem-Impex[2] |
The Pivotal Influence of the Trifluoromethyl (-CF₃) Group
The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal and agricultural chemistry, and its inclusion in this molecule is a deliberate design choice to modulate its properties.[3] Understanding its influence is key to predicting the behavior of the entire compound.
-
Enhanced Lipophilicity: The -CF₃ group is highly lipophilic, significantly more so than a methyl group. This property is critical for enhancing a molecule's ability to permeate biological membranes, a key factor in drug absorption and distribution.[3][4]
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. Incorporating a -CF₃ group can block metabolic hotspots on the aromatic ring, leading to a longer biological half-life and improved pharmacokinetic profile.[4]
-
Modulated Acidity: As a powerful electron-withdrawing group, the -CF₃ substituent increases the acidity of the carboxylic acid proton (lowering its pKa).[5] This is crucial for tuning the molecule's ionization state at physiological pH, which in turn affects solubility, receptor binding, and formulation.
Summary of Core Physicochemical Properties
The interplay between the hydrophilic carboxylic acid, the bulky ether linkage, and the lipophilic trifluoromethyl group results in a unique set of physicochemical parameters.
Table 2: Key Physicochemical Property Data
| Property | Value | Comments |
|---|---|---|
| Physical Form | White to off-white solid | Expected based on similar aromatic carboxylic acids.[2] |
| Melting Point | Data not available in searched sources | Expected to be a crystalline solid with a defined melting point, likely above 100 °C based on related structures like 2-(Trifluoromethyl)benzoic acid (107-110 °C). |
| Boiling Point | Data not available; typically predicted | High boiling point expected due to molecular weight and polar functional groups. Experimental determination is often deferred in favor of prediction for such compounds. |
| pKa | Predicted to be < 4.2 | The strong electron-withdrawing -CF₃ group increases the acidity compared to unsubstituted benzoic acid (pKa ≈ 4.2).[5] |
| logP | Predicted to be > 3.5 | The presence of the -CF₃ group and two aromatic rings significantly increases lipophilicity compared to benzoic acid (logP ≈ 1.87).[3][4] |
Solubility Profile and Determination
The solubility of a compound is a critical determinant of its bioavailability and developability.[6] For this compound, solubility is a complex function of its structure and the solvent environment. It is expected to be poorly soluble in aqueous media at neutral pH but will show increased solubility in alkaline solutions where the carboxylic acid is deprotonated.[7] It is anticipated to be soluble in polar organic solvents like DMSO, ethanol, and acetone.[8]
Experimental Protocol: Equilibrium Shake-Flask Solubility Assay
This method remains the gold standard for determining thermodynamic solubility due to its direct measurement of a saturated solution at equilibrium.[9]
Causality Behind Choices: The shake-flask method is chosen for its accuracy and ability to establish a true thermodynamic equilibrium, which is essential for pre-formulation studies. Using a buffer at a specific pH (e.g., 7.4) is critical for mimicking physiological conditions and understanding the solubility of the ionizable compound.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of vials containing the solvent of interest (e.g., phosphate-buffered saline at pH 7.4, water, ethanol). The excess solid ensures that saturation is achieved.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filtration (Self-Validation Step): Filter the aliquot through a low-binding 0.22 µm syringe filter. This step is crucial to remove any remaining microparticulates, ensuring the analyzed solution is truly saturated.
-
Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Determine the solubility in mg/mL or µg/mL by comparing the sample's response to a standard curve of known concentrations.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-[3-(Trifluoromethyl)phenoxy]benzoic acid | 632366-11-1 | Benchchem [benchchem.com]
- 6. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]
- 7. pharmatutor.org [pharmatutor.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
An In-Depth Technical Guide to the Potential Mechanism of Action of 2-[4-(trifluoromethyl)phenoxy]benzoic acid
Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity
In the landscape of drug discovery and development, we often encounter novel chemical entities (NCEs) whose biological activities and mechanisms of action are yet to be elucidated. 2-[4-(trifluoromethyl)phenoxy]benzoic acid is one such molecule. While not a widely characterized agent with a documented pharmacological profile, its structural motifs—a phenoxybenzoic acid scaffold appended with a trifluoromethyl group—provide a fertile ground for hypothesis-driven investigation.
This guide eschews a conventional template to instead present a logical, investigative framework for a Senior Application Scientist tasked with deconvoluting the mechanism of action of this NCE. We will proceed from structural analysis to plausible mechanistic hypotheses, supported by detailed experimental protocols and data interpretation frameworks. Our approach is grounded in the principles of medicinal chemistry and pharmacology, leveraging established knowledge of analogous structures to illuminate potential biological targets and pathways.
Part 1: Structural and Physicochemical Analysis
The structure of this compound integrates several key functional groups that are known to impart specific physicochemical and pharmacological properties.
-
Benzoic Acid Moiety: This acidic group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), where it often serves as a key interaction point with the active site of cyclooxygenase (COX) enzymes. It also confers water solubility and can participate in hydrogen bonding.
-
Phenoxy Linker: The ether linkage provides rotational flexibility, allowing the two aromatic rings to adopt various conformations for optimal target binding.
-
Trifluoromethyl (CF3) Group: The introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The strong electron-withdrawing nature of the CF3 group can significantly alter the electronic properties of the phenoxy ring, influencing its interactions.[4]
The strategic placement of these groups suggests that this compound may possess anti-inflammatory, metabolic modulatory, or other specific enzyme-inhibitory activities.
Part 2: Plausible Mechanistic Hypotheses and Investigative Workflows
Based on the structural analysis, we can formulate several primary hypotheses for the mechanism of action of this compound. For each hypothesis, we will outline a comprehensive experimental workflow to validate or refute it.
Hypothesis 1: Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition
The structural resemblance of this compound to fenamate-class NSAIDs makes COX inhibition a primary putative mechanism. Several phenoxy acetic acid derivatives have been designed as selective COX-2 inhibitors.[5]
A logical workflow to investigate this hypothesis would involve a series of in vitro and cell-based assays.
Caption: Experimental workflow for investigating COX inhibition.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human COX-1 and COX-2 enzymes.
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Colorimetric or fluorometric COX activity assay kit.
-
Test compound (dissolved in DMSO).
-
Positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1).
-
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the enzyme, a heme cofactor, and the test compound or control.
-
Incubate for a specified time at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further period.
-
Stop the reaction and measure the product (prostaglandin G2) formation using the kit's detection reagent.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression.
-
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Test Compound | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib | >10 | 0.015 | >667 |
| Ibuprofen | 13 | 35 | 0.37 |
Hypothesis 2: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Certain phenoxybenzoic acid derivatives have been identified as agonists of PPARs, which are nuclear receptors that play crucial roles in lipid metabolism and inflammation.[6][7] The trifluoromethyl-phenyl moiety could enhance binding to the ligand-binding domain of PPAR subtypes (α, γ, δ).
A reporter gene assay is the gold standard for identifying PPAR agonists.
Caption: Workflow for PPAR reporter gene assay.
-
Objective: To determine if this compound can activate PPARγ and to quantify its potency (EC50).
-
Materials:
-
HEK293T or a similar cell line.
-
Expression plasmid for a fusion protein of the PPARγ ligand-binding domain (LBD) and the GAL4 DNA-binding domain.
-
Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).
-
Transfection reagent.
-
Test compound.
-
Positive control (e.g., Rosiglitazone).
-
-
Procedure:
-
Co-transfect the cells with the PPARγ-LBD-GAL4 and UAS-luciferase plasmids.
-
Plate the transfected cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound or positive control.
-
Incubate for 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to cell viability (e.g., using an MTS assay).
-
Plot the normalized luciferase activity against the log of the compound concentration to determine the EC50.
-
Hypothesis 3: Neuroactivity and Ion Channel Modulation
The presence of the trifluoromethyl group is a hallmark of many CNS-active drugs, including antidepressants like fluoxetine, which also contains a trifluoromethylphenoxy moiety.[8][9] Furthermore, 3-phenoxybenzoic acid, a metabolite of pyrethroid insecticides, has been shown to induce dopaminergic degeneration, suggesting a potential for neurotoxic or neuro-modulatory effects.[10]
A broad-based screening approach is necessary to identify potential neurological targets.
-
Initial High-Throughput Screening: Screen the compound against a panel of common CNS targets, including GPCRs, ion channels (e.g., sodium, calcium, potassium channels), and neurotransmitter transporters (e.g., DAT, SERT, NET).
-
Electrophysiology: If a specific ion channel is identified as a hit, use patch-clamp electrophysiology on cultured neurons or cell lines expressing the channel of interest to characterize the modulatory effects (e.g., activation, inhibition, modulation of gating kinetics).
-
Neurotoxicity Assessment: Use in vitro models such as primary neuronal cultures or SH-SY5Y neuroblastoma cells to assess for potential neurotoxicity. Measure markers like LDH release (cell death), caspase-3 activation (apoptosis), and neurite outgrowth.
Part 3: Concluding Remarks and Future Directions
This guide outlines a systematic and scientifically rigorous approach to elucidating the mechanism of action of this compound. The proposed hypotheses, while grounded in the analysis of the compound's structural features, require empirical validation through the detailed experimental workflows provided.
The initial findings from these assays will be critical in guiding the subsequent stages of investigation. A positive result in the COX inhibition assay would warrant further studies in animal models of inflammation and pain. Conversely, a confirmed activity on a PPAR or a specific neuronal target would pivot the research direction towards metabolic diseases or neurological disorders, respectively. Ultimately, the journey to understanding the mechanism of action of a novel compound is an iterative process of hypothesis, experimentation, and refinement, which is fundamental to the advancement of therapeutic innovation.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics, disposition and lipid-modulating activity of 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a potent and subtype-selective peroxisome proliferator-activated receptor alpha agonist in preclinical species and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 9. patents.justia.com [patents.justia.com]
- 10. The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Structure Elucidation of Novel Compounds, Exemplified by CAS 67434-39-5
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery and characterization of novel chemical entities are foundational to innovation in the pharmaceutical and chemical industries. Each new compound presents a unique puzzle, requiring a systematic and multi-faceted analytical approach to determine its precise molecular structure. This in-depth technical guide provides a comprehensive framework for the structure elucidation of an unknown compound, using the placeholder CAS 67434-39-5 to represent a hypothetical novel substance. We will navigate the logical progression of modern analytical techniques, from establishing the molecular formula to defining stereochemistry, emphasizing the causality behind experimental choices and the integration of data from various spectroscopic and analytical methods. This guide is intended to serve as a practical and authoritative resource for researchers engaged in the identification and characterization of new molecules.
Introduction: The Challenge of the Unknown
In the realm of chemical research and drug development, the emergence of a compound with an unassigned structure, such as our hypothetical "CAS 67434-39-5," represents both an opportunity and a significant analytical challenge. The process of structure elucidation is not merely a sequence of experiments but a deductive process where each piece of data informs the next step, progressively refining our understanding of the molecule's architecture. A robust and logical workflow is paramount to ensure accuracy and efficiency in this endeavor.
This guide will detail a field-proven, systematic approach to structure elucidation, grounded in the principles of scientific integrity and supported by authoritative analytical methodologies.
The Elucidation Workflow: A Strategic Approach
The journey from an unknown sample to a confirmed molecular structure follows a logical pathway designed to maximize information at each stage. The overall strategy involves first determining the elemental composition and molecular weight, followed by the identification of functional groups and the carbon-hydrogen framework, and finally, piecing together the connectivity and stereochemistry.
Figure 1: A generalized workflow for the structure elucidation of an unknown organic compound.
Foundational Analysis: Determining the Molecular Formula
The first critical step in identifying an unknown compound is to determine its molecular formula, which provides the precise number and type of atoms in a molecule.[1] This is a two-part process involving elemental analysis and high-resolution mass spectrometry.
Elemental Analysis
Elemental analysis, often referred to as CHN analysis, quantifies the mass percentages of carbon, hydrogen, and nitrogen in a sample.[2] This technique can be extended to include sulfur and halogens. The results of elemental analysis provide the empirical formula, which is the simplest whole-number ratio of atoms in the compound.[3][4]
Table 1: Hypothetical Elemental Analysis Data for CAS 67434-39-5
| Element | Mass Percent (%) |
| Carbon (C) | 68.95 |
| Hydrogen (H) | 4.92 |
| Nitrogen (N) | 4.59 |
| Oxygen (O) | 21.54 |
| Determined by difference |
From these percentages, one can calculate the molar ratios of the elements to derive the empirical formula.[5]
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6] For structure elucidation, high-resolution mass spectrometry is indispensable as it can measure the m/z value to several decimal places.[7] This high precision allows for the determination of the exact molecular formula from the molecular ion peak.[8][9]
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the purified unknown compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ionization: Employ a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate the molecular ion with minimal fragmentation.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, ensuring high mass accuracy.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺˙) and use software to calculate the possible molecular formulas that match the exact mass.
By combining the empirical formula from elemental analysis with the exact molecular weight from HRMS, the molecular formula can be unequivocally determined.
Spectroscopic Analysis: Unveiling the Molecular Architecture
With the molecular formula in hand, the next phase involves using various spectroscopic techniques to identify functional groups, determine the connectivity of atoms, and ultimately build a complete structural model.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[11] It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies.[12] These absorption frequencies are characteristic of particular chemical bonds and functional groups.[13][14]
Table 2: Key FTIR Absorption Bands and Corresponding Functional Groups
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 3500-3200 (broad) | O-H | Alcohol, Phenol |
| 3400-3250 | N-H | Amine, Amide |
| 3100-3000 | C-H | Alkene, Aromatic |
| 3000-2850 | C-H | Alkane |
| 1760-1690 | C=O | Carbonyl (Ketone, Aldehyde, Ester, Carboxylic Acid) |
| 1680-1620 | C=C | Alkene |
| 1600-1450 | C=C | Aromatic Ring |
| 1320-1000 | C-O | Alcohol, Ether, Ester |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light in the UV-visible region.[15][16] This technique is highly sensitive to conjugated systems, such as aromatic rings and polyenes.[17][18] The wavelength of maximum absorbance (λmax) can give clues about the extent of conjugation.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[20][21][22] It provides detailed information about the carbon-hydrogen framework of a molecule. A combination of 1D and 2D NMR experiments is typically required for complete structure elucidation.[23][24]
4.3.1. 1D NMR: ¹H and ¹³C NMR
-
¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment (chemical shift), the number of protons of each type (integration), and the number of neighboring protons (multiplicity or splitting).
-
¹³C NMR (Carbon NMR): Shows the number of different types of carbon atoms in a molecule.
-
DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, DEPT-90, and DEPT-135) that are used to distinguish between CH, CH₂, and CH₃ groups.
4.3.2. 2D NMR: COSY, HSQC, and HMBC
2D NMR experiments are crucial for establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, typically through two or three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and hydrogen atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are separated by two or three bonds, which is key for piecing together different molecular fragments.
Figure 2: The central role of NMR spectroscopy in structure elucidation.
Definitive Confirmation: X-ray Crystallography
While the combination of spectroscopic methods can provide a highly confident structure proposal, the unambiguous determination of a molecule's three-dimensional structure can be achieved through single-crystal X-ray crystallography.[25][26][27] This technique is considered the "gold standard" for structure determination, provided that the unknown compound can be crystallized.[28][29]
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystallization: Grow single crystals of the purified compound of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Data Collection: Mount a single crystal on a diffractometer and expose it to a beam of X-rays. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The electron density map is then calculated, from which the positions of the atoms are determined. The structural model is refined to best fit the experimental data.
Conclusion
The structure elucidation of a novel compound, represented here by the placeholder CAS 67434-39-5, is a systematic process of inquiry that relies on the synergistic application of multiple analytical techniques. By logically progressing from the determination of the molecular formula to the detailed mapping of atomic connectivity and stereochemistry, researchers can confidently unravel the structure of new chemical entities. This guide provides a robust framework for this process, emphasizing the importance of a well-reasoned experimental strategy and the comprehensive integration of data to arrive at a validated molecular structure.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 3. ck12.org [ck12.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 6. Using Mass Spectrometry to Find Chemical Formulas | Study.com [study.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Automated molecular formula determination by tandem mass spectrometry (MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 11. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 12. madisongroup.com [madisongroup.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 19. utsc.utoronto.ca [utsc.utoronto.ca]
- 20. emerypharma.com [emerypharma.com]
- 21. omicsonline.org [omicsonline.org]
- 22. anuchem.weebly.com [anuchem.weebly.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. fiveable.me [fiveable.me]
- 26. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 27. azolifesciences.com [azolifesciences.com]
- 28. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 29. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
The Architect's Molecule: A Technical Guide to Trifluoromethylphenoxy Benzoic Acids in Modern Chemistry
Abstract
Trifluoromethylphenoxy benzoic acids represent a pivotal class of molecules at the intersection of medicinal chemistry, agrochemical science, and materials engineering. The strategic incorporation of the trifluoromethyl group onto the phenoxy benzoic acid scaffold imparts a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties, making these compounds highly sought-after building blocks for creating novel, high-performance products. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, physicochemical properties, and diverse applications of these versatile compounds. We will explore the causal relationships behind experimental choices in their synthesis and delve into the mechanisms underpinning their biological and chemical activities, supported by detailed protocols and mechanistic diagrams.
Introduction: The Power of Fluorination in Molecular Design
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties.[1][2] The trifluoromethyl (CF3) group, in particular, is a powerful tool in the medicinal chemist's arsenal. Its high electronegativity and steric bulk can significantly enhance a molecule's metabolic stability by blocking sites susceptible to enzymatic degradation.[2][3] Furthermore, the lipophilicity of the CF3 group can improve a drug's ability to cross cell membranes, leading to enhanced bioavailability.[2] When appended to the phenoxy benzoic acid framework, the trifluoromethyl group creates a versatile scaffold with broad-ranging applications.
Synthesis of Trifluoromethylphenoxy Benzoic Acids: A Tale of Two Couplings
The construction of the ether linkage in trifluoromethylphenoxy benzoic acids is typically achieved through nucleophilic aromatic substitution, most notably via the Ullmann condensation or the more modern Buchwald-Hartwig amination. The choice of synthetic route is often dictated by the desired substitution pattern, substrate availability, and desired reaction conditions.
The Classic Approach: Ullmann Condensation
The Ullmann condensation is a long-established method for forming carbon-oxygen bonds, involving the copper-catalyzed reaction of an aryl halide with an alcohol or phenol.[4][5]
Conceptual Workflow of Ullmann Condensation:
Figure 1: General workflow for Ullmann condensation.
Experimental Protocol: Synthesis of 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid [6][7]
This patented procedure provides a high-yield synthesis of a specific trifluoromethylphenoxy benzoic acid derivative.
Step 1: Salt Formation
-
In a 500mL flask, combine 60g (0.426 mol) of m-hydroxybenzoic acid, 60.6g (0.98 mol) of potassium hydroxide, 200g of dimethylsulfoxide (DMSO), and 180g of toluene.
-
Add 3.0g of 18-crown-6 as a phase-transfer catalyst.
-
Heat the mixture to reflux with stirring to remove water azeotropically.
Step 2: Etherification
-
Once water removal is complete, slowly add 106.3g (0.489 mol) of 3,4-dichlorobenzotrifluoride.
-
Heat the reaction mixture to 135-155 °C and maintain for 6 hours.
Step 3: Acidification and Isolation
-
After cooling, dissolve the reaction mixture in water.
-
Acidify the aqueous solution with hydrochloric acid to a pH of 1.
-
The product precipitates and is collected by filtration.
-
Dry the solid to obtain 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid. The reported yield is 97.9% with a purity of 95.1%.[7]
The use of a phase-transfer catalyst like 18-crown-6 is crucial for enhancing the reaction rate by increasing the solubility of the potassium phenoxide in the organic solvent.[2] Toluene acts as an azeotropic agent to remove water, driving the equilibrium towards product formation.[2]
The Modern Alternative: Buchwald-Hartwig Amination
While traditionally used for C-N bond formation, the principles of Buchwald-Hartwig cross-coupling can be adapted for C-O bond formation, offering a milder and more versatile alternative to the often harsh conditions of the Ullmann reaction.[7][8] This palladium-catalyzed reaction exhibits a broad substrate scope and functional group tolerance.[7]
Conceptual Workflow of Buchwald-Hartwig C-O Coupling:
Figure 2: General workflow for Buchwald-Hartwig C-O coupling.
Experimental Protocol: General Procedure for Buchwald-Hartwig C-O Coupling [9][10]
Step 1: Reaction Setup
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv.), the hydroxybenzoic acid (1.2 equiv.), the palladium precatalyst (e.g., Pd(OAc)2, 1-5 mol%), and the phosphine ligand (e.g., BINAP, 1-5 mol%).
-
Add a strong base (e.g., NaOt-Bu, 1.4 equiv.).
-
Add anhydrous toluene or dioxane as the solvent.
Step 2: Reaction
-
Heat the reaction mixture to 80-110 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
Step 3: Workup and Purification
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The choice of ligand is critical in the Buchwald-Hartwig reaction, as it influences the stability and reactivity of the palladium catalyst.[7] Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[9]
Physicochemical Properties and Structure-Activity Relationships (SAR)
The position of the trifluoromethyl group on the phenoxy ring significantly influences the physicochemical properties and, consequently, the biological activity of the resulting benzoic acid.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-(Trifluoromethyl)benzoic acid | 433-97-6 | C8H5F3O2 | 190.12 | 110-112 | White crystalline powder |
| 3-(Trifluoromethyl)benzoic acid | 454-92-2 | C8H5F3O2 | 190.12 | 104-106 | White to light yellow crystal powder |
| 4-(Trifluoromethyl)benzoic acid | 455-24-3 | C8H5F3O2 | 190.12 | 219-222 | White crystalline powder |
| 4-[4-(Trifluoromethyl)phenoxy]benzoic acid | 78161-82-7 | C14H9F3O3 | 282.22 | Not specified | White to off-white crystalline powder |
| 3-(Trifluoromethoxy)benzoic acid | 1014-81-9 | C8H5F3O3 | 206.12 | 90-94 | White to almost white powder to crystal |
Data compiled from references[1][11][12][13][14][15][16].
The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the benzoic acid compared to its non-fluorinated analog.[14] This increased acidity can be crucial for interactions with biological targets. The lipophilicity, often expressed as LogP, is also significantly increased by the CF3 group, which can enhance membrane permeability.
Structure-activity relationship (SAR) studies of trifluoromethylphenoxy benzoic acid derivatives have revealed that the position and nature of substituents on both aromatic rings are critical for their biological activity.[17][18][19][20] For instance, in the development of anti-inflammatory agents, the specific substitution pattern can dictate the selectivity for COX-2 over COX-1.[21]
Applications: From Crop Protection to Human Health
The unique properties of trifluoromethylphenoxy benzoic acids have led to their widespread use in various fields.
Agrochemicals: Herbicides and Insecticides
Trifluoromethylphenoxy benzoic acids are key intermediates in the synthesis of a variety of agrochemicals.[22][23][24] Their herbicidal activity often stems from their ability to mimic the plant hormone auxin, leading to uncontrolled growth and ultimately death of the target weed.[25]
Mechanism of Action of Auxin-Mimicking Herbicides:
References
- 1. CN102766043B - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents [patents.google.com]
- 2. CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents [patents.google.com]
- 3. 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR [m.chemicalbook.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [drugfuture.com]
- 6. nbinno.com [nbinno.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. scispace.com [scispace.com]
- 11. chemimpex.com [chemimpex.com]
- 12. prepchem.com [prepchem.com]
- 13. 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR spectrum [chemicalbook.com]
- 14. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]
- 23. chemimpex.com [chemimpex.com]
- 24. 3-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 25. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to 2-[4-(Trifluoromethyl)phenoxy]benzoic Acid: Properties, Synthesis, and Applications
Executive Summary: This technical guide provides an in-depth analysis of 2-[4-(trifluoromethyl)phenoxy]benzoic acid, a fluorinated aromatic carboxylic acid of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a trifluoromethyl group onto the phenoxybenzoic acid scaffold imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a valuable building block in modern medicinal chemistry. This document details the compound's chemical identity, explores rational synthesis strategies, outlines robust analytical methodologies for its characterization and quantification, and discusses its current and potential applications in research and development. The guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.
Chemical Identity and Properties
A precise understanding of a compound's identity and physicochemical properties is foundational to its application in any scientific endeavor.
Nomenclature and Identifiers
-
IUPAC Name: this compound
-
CAS Number: 402714-65-2[1]
-
Synonyms: This compound is typically referred to by its IUPAC name. Formal synonyms are not widely established in the literature.
-
Key Identifiers:
Chemical Structure
The molecule consists of a benzoic acid moiety linked to a 4-(trifluoromethyl)phenol group via an ether bond at the 2-position of the benzoic acid ring.
References
An In-Depth Technical Guide to the In Silico Target Prediction for Novel Small Molecules: A Case Study of 2-[4-(trifluoromethyl)phenoxy]benzoic acid
Abstract
The identification of molecular targets for novel chemical entities, a process known as target deconvolution or target identification, represents a significant bottleneck in modern drug discovery. The cost and time associated with traditional experimental screening methods necessitate the use of efficient, high-throughput computational approaches to generate viable hypotheses.[1] This technical guide presents a comprehensive, multi-pronged in silico strategy for predicting the biological targets of a novel small molecule, using 2-[4-(trifluoromethyl)phenoxy]benzoic acid as a practical case study. We detail an integrated workflow that synergistically combines ligand-based and structure-based methodologies, including chemical similarity searching, pharmacophore-based screening, and reverse docking. By explaining the causality behind each computational choice and providing detailed, self-validating protocols, this guide serves as a robust framework for researchers, scientists, and drug development professionals to navigate the complexities of target prediction, ultimately accelerating the journey from a bioactive compound to a validated therapeutic lead.
Part 1: Introduction
The Challenge of Target Identification
The initial stages of drug discovery often yield compounds with interesting phenotypic effects, yet their precise molecular mechanisms of action remain unknown. Elucidating these mechanisms by identifying the specific protein targets with which a compound interacts is a critical step.[2] Traditional methods, while definitive, are often resource-intensive.[1] Computational, or in silico, methods have emerged as indispensable tools to rationally guide this process, reducing the time and expense required to bring a new drug to market.[3]
The Promise of In Silico Prediction
In silico target prediction leverages vast biological and chemical databases to identify putative protein targets for small molecules.[4][5] These approaches can rapidly screen millions of potential interactions, generate high-quality hypotheses, and help rationalize off-target effects or identify drug repositioning opportunities.[3] The core principle is to reverse the typical virtual screening paradigm: instead of screening many compounds against one target, we screen one compound against many potential targets.[5]
Case Study Molecule: this compound
For this guide, we will investigate the potential targets of this compound. This molecule possesses a phenoxybenzoic acid scaffold, a structure found in various bioactive compounds, including certain non-steroidal anti-inflammatory drugs (NSAIDs) and peroxisome proliferator-activated receptor (PPAR) modulators.[6] The presence of a trifluoromethyl group, a common bioisostere for a methyl or chloro group, can significantly influence metabolic stability and binding affinity.[7] For the purposes of this guide, its biological targets are considered unknown, simulating a common scenario in early-stage drug discovery.
Figure 1: Chemical Structure of this compound

Part 2: Foundational Concepts & A Unified Strategy
The Duality of Approaches: Ligand-Based vs. Structure-Based Prediction
Computational target prediction primarily relies on two distinct but complementary philosophies.[8]
-
Ligand-Based Methods: These approaches are founded on the principle that structurally similar molecules are likely to exhibit similar biological activities.[9] They compare the query molecule to large databases of compounds with known targets, inferring potential targets based on chemical similarity. These methods are powerful when the 3D structure of the target is unknown but data on active ligands are available.[10]
-
Structure-Based Methods: These methods require the 3D structure of potential protein targets. The query molecule is computationally "docked" into the binding sites of a vast library of proteins.[3] The interactions are then scored to predict binding affinity. This approach, often called reverse docking, is particularly useful for identifying novel targets that may not have been predicted by ligand-based methods.[8][11]
A Multi-Faceted Prediction Strategy
Relying on a single prediction method can introduce bias. A more robust strategy integrates multiple orthogonal approaches. Hits that are consistently identified across different methodologies have a higher probability of being biologically relevant. This guide employs a workflow that funnels broad, rapid predictions into more computationally intensive and specific analyses.
Part 3: Ligand-Based Target Prediction Workflow
This workflow leverages the vast existing knowledge of ligand-target interactions to predict targets for our query molecule.
Methodology: 2D Chemical Similarity Searching
This technique is a rapid, first-pass screening method to identify proteins that are known to bind molecules chemically similar to our query compound.
Protocol 1: Target Prediction using SwissTargetPrediction
-
Step 1: Access the Tool: Navigate to the SwissTargetPrediction web server.[12] This tool predicts targets based on a combination of 2D and 3D similarity measures against a library of known active compounds.
-
Step 2: Input Molecule: Draw the structure of this compound in the provided chemical editor or paste its SMILES string (c1cc(ccc1C(=O)O)Oc2ccc(cc2)C(F)(F)F).
-
Step 3: Select Species: Choose "Homo sapiens" as the target organism.
-
Step 4: Execute Prediction: Initiate the prediction process. The server will compare the input molecule to its database of over 370,000 active compounds.
-
Step 5: Analyze Results: The output will be a list of potential protein targets, ranked by a probability score. The results are often grouped by protein class (e.g., kinases, G-protein coupled receptors, enzymes), providing an immediate overview of the most likely target families.
-
Causality & Rationale: This method is chosen as the initial step due to its speed and comprehensive scope. It quickly narrows down the vast "target space" to a manageable number of high-probability families. The underlying assumption is that two molecules sharing similar 2D fingerprints (patterns of chemical features) are likely to interact with the same biological targets.[9]
Methodology: 3D Pharmacophore-Based Screening
A pharmacophore is an abstract 3D arrangement of essential molecular features required for biological activity.[10][13] This method goes beyond 2D structure to consider the spatial orientation of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.[14]
Protocol 2: Pharmacophore Screening
-
Step 1: Generate a 3D Pharmacophore Query:
-
Using molecular modeling software (e.g., MOE, LigandScout, PharmaGist), generate a 3D conformer of this compound.
-
Identify and map its key chemical features:
-
Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the carboxylic acid.
-
Hydrogen Bond Donor (HBD): The hydroxyl group of the carboxylic acid.
-
Aromatic Rings (AR): The two phenyl rings.
-
Hydrophobic Center (HY): The trifluoromethyl group.
-
-
-
Step 2: Select a Pharmacophore Database: Utilize a pre-built database where proteins are represented by the pharmacophoric features of their known ligands (e.g., the database integrated within LigandScout or MOE).
-
Step 3: Screen the Database: Screen the database with the generated 3D pharmacophore query. The software will search for protein binding sites whose known ligands share a similar 3D arrangement of features.
-
Step 4: Rank and Analyze Hits: The results will be a list of protein targets whose ligand-binding pharmacophores align well with the query molecule. These are typically ranked by a fit score.
-
Causality & Rationale: Pharmacophore screening provides a more refined prediction than 2D similarity. By focusing on the 3D geometry of interaction points, it can identify molecules with different chemical scaffolds that present the same interaction pattern to a target protein, a concept known as scaffold hopping.[15] This self-validating system prioritizes the functional geometry of interactions over the underlying chemical skeleton.
Part 4: Structure-Based Target Prediction Workflow
This approach is unbiased by any known ligand information and relies solely on the principles of molecular recognition between our small molecule and a library of 3D protein structures.
Methodology: Reverse Docking
Reverse docking computationally evaluates the binding compatibility of a single ligand with a large collection of protein structures.[3][8] A favorable binding energy score suggests a potential interaction that warrants further investigation.[11][16]
Protocol 3: High-Throughput Reverse Docking
-
Step 1: Ligand Preparation:
-
Generate a low-energy 3D conformation of this compound using a tool like Open Babel or a molecular modeling suite.
-
Assign appropriate atom types and partial charges (e.g., Gasteiger charges).
-
Save the structure in a docking-compatible format, such as PDBQT for AutoDock Vina.[17]
-
-
Step 2: Target Library Preparation:
-
Assemble a library of potential human protein targets. This can be a curated set of all available human crystal structures from the Protein Data Bank (PDB) or predicted structures from the AlphaFold Protein Structure Database.[18]
-
Prepare each protein for docking: remove water molecules, add polar hydrogens, and generate a PDBQT file. Define the search space (the "docking box") to encompass the entire protein surface to allow for "blind docking."[17]
-
-
Step 3: Automated Docking Simulation:
-
Use a docking engine like AutoDock Vina to systematically dock the prepared ligand against every protein in the target library.[19] This process is computationally intensive and typically requires scripting to automate.
-
For each protein-ligand pair, the software will generate multiple binding poses and calculate a corresponding binding affinity score (in kcal/mol).
-
-
Step 4: Scoring, Ranking, and Filtering:
-
Collect the best binding affinity score for each protein.
-
Rank all proteins from the most favorable (most negative) to the least favorable binding score.
-
Apply a cutoff threshold (e.g., ≤ -7.0 kcal/mol) to select a smaller set of high-confidence hits for further analysis.
-
-
Causality & Rationale: Reverse docking is a powerful discovery tool because it is not limited by existing knowledge of active ligands.[11] It can uncover entirely novel interactions and is particularly useful for compounds with unique scaffolds. The scoring function, which estimates the free energy of binding, provides a quantitative and physically meaningful metric for ranking potential targets.
Part 5: Data Integration and Hypothesis Generation
The power of this multi-faceted approach lies in the convergence of evidence from orthogonal methods.
Synthesizing the Evidence & Hit Prioritization
A target predicted by a ligand-based method (high 2D similarity) and a structure-based method (favorable docking score) is a significantly stronger candidate than a target predicted by only one. The results from all three protocols should be compiled and cross-referenced.
Table 1: Hypothetical Integrated Target Prediction Results
| Rank | Predicted Target | Protein Class | Ligand-Based Evidence | Structure-Based Evidence | Confidence |
| 1 | Peroxisome proliferator-activated receptor gamma (PPARγ) | Nuclear Receptor | High 2D similarity to known agonists | Docking Score: -9.2 kcal/mol | High |
| 2 | Cyclooxygenase-2 (COX-2) | Enzyme | Moderate similarity to NSAIDs | Docking Score: -8.8 kcal/mol | High |
| 3 | Mitogen-activated protein kinase 14 (p38α) | Kinase | Pharmacophore fit score: 0.85 | Docking Score: -8.5 kcal/mol | Medium |
| 4 | Serotonin Transporter (SERT) | Transporter | High similarity to fluoxetine moiety | Docking Score: -7.5 kcal/mol | Medium |
| 5 | Carbonic Anhydrase II | Enzyme | Low similarity | Docking Score: -9.5 kcal/mol | Low |
This table presents hypothetical data for illustrative purposes.
Pathway Analysis & Mechanistic Hypothesis
Based on the high-confidence hits (PPARγ and COX-2), we can formulate a mechanistic hypothesis. Both targets are key nodes in inflammatory signaling pathways.
-
Hypothesis: this compound is a dual modulator of PPARγ and COX-2. Its anti-inflammatory effects may arise from the direct inhibition of prostaglandin synthesis via COX-2, coupled with the transcriptional regulation of inflammatory genes mediated by PPARγ activation.
This hypothesis connects the individual molecular targets into a coherent biological narrative, providing a clear direction for experimental validation.
References
- 1. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Survey on the Computational Approaches to Identify Drug Targets in the Postgenomic Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 6. Pharmacokinetics, disposition and lipid-modulating activity of 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a potent and subtype-selective peroxisome proliferator-activated receptor alpha agonist in preclinical species and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 11. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 12. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]
- 13. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 14. Pharmacophore modeling | PDF [slideshare.net]
- 15. mdpi.com [mdpi.com]
- 16. Reverse docking: Significance and symbolism [wisdomlib.org]
- 17. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 18. AlphaFold Protein Structure Database [alphafold.ebi.ac.uk]
- 19. youtube.com [youtube.com]
A Guide to the Spectroscopic Characterization of 2-[4-(Trtrifluoromethyl)phenoxy]benzoic Acid
This technical guide provides a detailed analysis of the expected spectroscopic signature of 2-[4-(trifluoromethyl)phenoxy]benzoic acid, a molecule of interest in pharmaceutical and materials science research. As experimental spectra for this specific compound are not widely available in public databases, this document serves as a predictive reference based on established principles of spectroscopy and data from analogous structures. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and its spectral output. This guide is intended for researchers and professionals engaged in the synthesis, identification, and characterization of complex organic molecules.
Molecular Structure and Spectroscopic Overview
This compound is a complex molecule featuring several key functional groups that each contribute distinct and predictable signals in various spectroscopic analyses. The structure comprises a benzoic acid moiety substituted at the ortho (2-) position with a phenoxy group. This phenoxy group is, in turn, substituted at its para (4-) position with a strongly electron-withdrawing trifluoromethyl (CF₃) group.
The key structural features to consider are:
-
Two Aromatic Rings: A 1,2-disubstituted (ortho) benzene ring from the benzoic acid part and a 1,4-disubstituted (para) benzene ring from the phenoxy part.
-
Carboxylic Acid Group (-COOH): This group has a highly characteristic acidic proton and a carbonyl carbon.
-
Ether Linkage (-O-): This connects the two aromatic systems.
-
Trifluoromethyl Group (-CF₃): A powerful electron-withdrawing group that will significantly influence the electronic environment of the phenoxy ring.
A thorough multi-spectroscopic approach is essential for unambiguous structural confirmation. NMR spectroscopy will elucidate the proton and carbon framework, IR spectroscopy will confirm the presence of key functional groups, and mass spectrometry will determine the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for a sample of this nature is crucial for accurate interpretation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound well and allows for the observation of the exchangeable carboxylic acid proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard, setting the 0 ppm reference point.[1]
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is particularly important for resolving the complex aromatic regions.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and an appropriate relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A larger number of scans will be required compared to the ¹H NMR experiment due to the lower natural abundance of the ¹³C isotope.[1]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the eight aromatic protons and the single carboxylic acid proton. The aromatic region (typically 6.5-8.5 ppm) will be complex due to the presence of two distinct spin systems.[2]
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |
| Carboxylic Acid H | > 11.0 (in DMSO-d₆) | Broad Singlet | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. Its chemical shift is highly dependent on solvent and concentration. |
| Aromatic H (Benzoic Acid Ring) | 7.2 - 8.2 | Multiplets | 4H | These four protons on the ortho-disubstituted ring will form a complex pattern of multiplets. The proton adjacent to the carboxylic acid will likely be the most downfield due to the deshielding effect of the carbonyl group. |
| Aromatic H (Phenoxy Ring) | 7.0 - 7.8 | Doublets (AA'BB' system) | 4H | The para-substituted phenoxy ring will exhibit a classic AA'BB' system, appearing as two distinct doublets. The doublet further downfield will correspond to the protons ortho to the electron-withdrawing CF₃ group, while the doublet upfield will be from the protons ortho to the ether linkage. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Aromatic carbons typically resonate in the 120-160 ppm range.[3]
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment & Rationale |
| Carbonyl C | ~165-170 | C OOH. The carboxylic acid carbonyl carbon is characteristically downfield. |
| Aromatic C-O | ~155-160 | The two carbons directly attached to the ether oxygen will be deshielded. |
| Aromatic C-COOH | ~130-135 | The carbon bearing the carboxylic acid group. |
| Aromatic C-H | ~115-135 | Signals for the eight aromatic C-H carbons. The specific shifts will be influenced by the neighboring substituents. |
| Aromatic C-CF₃ | ~125-130 (quartet) | The carbon attached to the trifluoromethyl group will be split into a quartet by the three fluorine atoms (¹JCF coupling). |
| Trifluoromethyl C | ~120-125 (quartet) | C F₃. This carbon will also appear as a quartet with a large C-F coupling constant. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic rings.
Experimental Protocol: FT-IR Data Acquisition
Acquiring a clean IR spectrum is straightforward and can be performed on a solid sample.
Methodology:
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to produce the final spectrum in the 4000-400 cm⁻¹ range.
Predicted FT-IR Spectrum
The IR spectrum will provide clear evidence for the key functional groups.
| Predicted Absorption Band | Wavenumber (cm⁻¹) | Intensity | Assignment & Rationale |
| O-H Stretch | 3300 - 2500 | Broad, Strong | This very broad and intense absorption is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[4][5] |
| Aromatic C-H Stretch | 3100 - 3000 | Medium, Sharp | Stretching vibrations of the C-H bonds on the two aromatic rings.[2] |
| C=O Stretch | 1710 - 1680 | Strong, Sharp | The carbonyl (C=O) stretch of the carboxylic acid. Conjugation with the aromatic ring lowers the frequency into this range.[4][5] |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | A series of sharp bands corresponding to the in-plane stretching vibrations of the carbon-carbon bonds within the aromatic rings.[2] |
| C-F Stretch | 1350 - 1100 | Very Strong | Multiple strong bands are expected in this region due to the symmetric and asymmetric stretching vibrations of the C-F bonds in the trifluoromethyl group. |
| C-O Stretch | 1320 - 1210 | Strong | Asymmetric C-O-C stretch of the diaryl ether and the C-O stretch of the carboxylic acid contribute to strong absorptions in this region. |
| O-H Bend | 950 - 910 | Medium, Broad | Out-of-plane bending of the carboxylic acid O-H group. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common technique for small molecules.
Experimental Protocol: Mass Spectrum Acquisition
A standard protocol for EI-MS is as follows.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC), if the compound is sufficiently volatile and thermally stable.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This will cause ionization and fragmentation of the molecule.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate the mass spectrum, which is a plot of relative ion abundance versus m/z.
Predicted Mass Spectrum
The molecular formula of this compound is C₁₄H₉F₃O₃, with a monoisotopic mass of 282.05 g/mol .
| Predicted Fragment (m/z) | Relative Abundance | Identity & Rationale |
| 282 | Medium | [M]⁺• : The molecular ion peak, corresponding to the intact molecule that has lost one electron. |
| 265 | Low | [M - OH]⁺ : Loss of a hydroxyl radical (•OH) from the carboxylic acid group. |
| 237 | Medium | [M - COOH]⁺ : Loss of the entire carboxylic acid group as a radical (•COOH). This would result in a trifluoromethyl-substituted diphenyl ether cation. |
| 105 | Base Peak (Predicted) | [C₆H₅CO]⁺ : The benzoyl cation is a very stable fragment and often the base peak for benzoic acid derivatives.[6] However, in this molecule, other fragmentations might compete. |
| 77 | Strong | [C₆H₅]⁺ : The phenyl cation, resulting from the loss of CO from the m/z 105 fragment.[6] |
Integrated Spectroscopic Analysis Workflow
The confirmation of the structure of this compound requires a synergistic interpretation of all acquired data. The workflow below illustrates the logical process.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass spectra are based on the fundamental principles of spectroscopy and analysis of structurally similar molecules. By following the outlined experimental protocols and using this guide as an interpretive reference, researchers can confidently characterize this molecule and confirm its identity upon synthesis. The convergence of data from these orthogonal analytical techniques provides a self-validating system for structural elucidation, ensuring high confidence in the final assignment.
References
- 1. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. hmdb.ca [hmdb.ca]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR spectrum [chemicalbook.com]
- 5. Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: in vitro species comparison and in vivo disposition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
Methodological & Application
Application Notes and Protocols for the Cellular Investigation of 2-[4-(trifluoromethyl)phenoxy]benzoic acid
Introduction: Rationale and Scientific Context
2-[4-(trifluoromethyl)phenoxy]benzoic acid (CAS 402714-65-2) is a synthetic organic molecule featuring a benzoic acid moiety linked to a trifluoromethyl-substituted phenoxy group. The inclusion of the trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity, which can improve a compound's bioactivity and cellular uptake[1]. While direct biological data for this specific compound is not extensively documented in peer-reviewed literature, its structural analogs have shown relevance in both pharmaceutical and agricultural applications[1][2].
For instance, various substituted phenoxybenzoic acids have been investigated for their potential as anti-inflammatory agents, anticancer therapeutics, and modulators of key signaling pathways. The related compound, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid, has demonstrated significant anti-proliferative and apoptotic effects in breast cancer cell lines[3]. Furthermore, the trifluoromethylphenoxy moiety is a key structural feature of the widely-used selective serotonin reuptake inhibitor (SSRI), Fluoxetine, which is known to modulate intracellular signaling cascades such as the ERK1/2 pathway[4][5]. Another analog, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid, has shown efficacy in attenuating the TGF-β1-induced epithelial-mesenchymal transition, a key process in fibrosis[6].
These precedents suggest that this compound holds potential as a bioactive molecule worthy of investigation. This guide provides a comprehensive framework for researchers to systematically evaluate its effects in a cell culture setting. The protocols herein are designed to be self-validating, starting with fundamental cytotoxicity assessments and moving towards mechanistic studies. The causality behind each experimental step is explained to empower researchers to adapt these protocols to their specific cell models and research questions.
Physicochemical Properties and Stock Solution Preparation
A precise and soluble stock solution is the bedrock of reproducible cell culture experiments. The following table summarizes key properties and provides a detailed protocol for solubilization.
| Property | Value/Information | Source/Rationale |
| Molecular Formula | C₁₄H₉F₃O₃ | Chem-Impex[1] |
| Molecular Weight | 282.22 g/mol | Chem-Impex[1] |
| Appearance | Off-white solid | Chem-Impex[1] |
| Purity | ≥ 92% (HPLC) | Chem-Impex[1] |
| Storage | 0-8 °C | Chem-Impex[1] |
| Predicted Solubility | Soluble in polar organic solvents (DMSO, Ethanol); sparingly soluble in aqueous media. | Based on analogs like 4-(Trifluoromethyl)benzoic acid[7][8]. The benzoic acid moiety provides some polarity, while the phenoxy and trifluoromethyl groups increase non-polarity. |
Protocol 2.1: Preparation of a 100 mM Master Stock Solution
-
Causality: A high-concentration master stock in an organic solvent like DMSO is standard practice. It allows for minimal solvent carryover into the final cell culture medium, thereby reducing potential solvent-induced artifacts. DMSO is an excellent solvent for many moderately polar to nonpolar organic compounds.
-
Aseptic Technique: Perform all steps in a sterile laminar flow hood. Use sterile, DNase/RNase-free reagents and consumables.
-
Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 2.82 mg of this compound.
-
Note: Weighing small quantities can be inaccurate. For improved accuracy, consider preparing a larger stock volume (e.g., 28.22 mg).
-
-
Solubilization: Add 100 µL of sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) to the 2.82 mg of compound. This will yield a final concentration of 100 mM.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting & Storage: Dispense the 100 mM master stock into smaller, single-use aliquots (e.g., 10 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles by using a fresh aliquot for each experiment[9].
Foundational Experiment: Determining Cytotoxicity and Optimal Working Concentration
Before any mechanistic study, it is critical to establish the concentration range over which the compound affects cell viability. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.
Protocol 3.1: Cell Viability Assessment using MTT Assay
-
Causality: This dose-response experiment is crucial for identifying the sub-lethal concentration range suitable for mechanistic studies and for calculating the IC₅₀ (the concentration that inhibits 50% of cell viability), a key benchmark of a compound's potency.
-
Cell Seeding: Plate your cell line of interest (e.g., HeLa, A549, MCF-7) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Dilution Series:
-
Prepare a set of serial dilutions from your 100 mM master stock in complete cell culture medium. A common starting range is 0.1 µM to 100 µM.
-
Example Dilution Scheme: Create a 2X working solution for each final concentration. For a final concentration of 100 µM, dilute the 100 mM stock 1:500 into medium (e.g., 2 µL into 998 µL) to get a 200 µM (2X) solution. Add 100 µL of this to the cells.
-
Crucial Control: Prepare a "Vehicle Control" containing the highest concentration of DMSO that will be present in any of the treated wells (e.g., 0.1% DMSO).
-
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control to each well. Include a "cells only" (no treatment) control. It is recommended to test each concentration in triplicate or quadruplicate.
-
Incubation: Incubate the plate for a relevant duration. A 48-hour or 72-hour time point is common for assessing anti-proliferative effects.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution (Sigma-Aldrich, CAT# M2128) to each well[9]. Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting or by placing the plate on an orbital shaker for 10 minutes.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium + MTT + DMSO only).
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Caption: Workflow for Determining Compound IC₅₀ using MTT Assay.
Mechanistic Investigation: Assessing Impact on Cell Signaling
Based on the activity of related molecules, a plausible hypothesis is that this compound modulates key intracellular signaling pathways involved in cell proliferation and inflammation, such as the ERK/MAPK or TGF-β pathways[5][6]. Western blotting is the gold-standard technique to probe for changes in the phosphorylation status of key proteins in these cascades.
Protocol 4.1: Analysis of ERK1/2 Phosphorylation via Western Blot
-
Causality: The phosphorylation of ERK1/2 is a critical event in the MAPK signaling cascade, which regulates a wide array of cellular processes including proliferation, differentiation, and survival[5]. An increase or decrease in phosphorylated ERK (p-ERK) relative to total ERK can indicate a direct or indirect interaction of the compound with this pathway.
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment. Treat cells with this compound at a sub-lethal concentration (e.g., IC₂₀, determined from the MTT assay) for various time points (e.g., 0, 15, 30, 60, 120 minutes). Include a vehicle control.
-
Cell Lysis:
-
After treatment, place the plate on ice and aspirate the medium.
-
Wash cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA Lysis and Extraction Buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes.
-
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Quantify the protein concentration using a BCA Protein Assay Kit.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the desired amount of protein (e.g., 20 µg) and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load the samples onto a 10% SDS-polyacrylamide gel and run electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERK1/2 (p-ERK1/2).
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2 and a housekeeping protein like GAPDH or β-Actin.
Caption: Hypothetical Modulation of the MAPK/ERK Signaling Pathway.
Concluding Remarks and Future Directions
This document provides a foundational guide for the initial in vitro characterization of this compound. The protocols are designed to be robust and adaptable, allowing researchers to generate reliable preliminary data. Establishing the compound's IC₅₀ is the essential first step, which then informs the design of more complex, mechanistic experiments.
Should the compound demonstrate interesting activity (e.g., potent cytotoxicity in cancer cells or modulation of ERK signaling), subsequent studies could explore its effects on other signaling pathways (e.g., TGF-β/Smad, PI3K/Akt), its potential to induce apoptosis (via Caspase-3 activity assays)[3], or its impact on the cell cycle. A comprehensive understanding of its mechanism of action will be crucial for evaluating its potential as a therapeutic agent or a valuable research tool.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chronic Fluoxetine Treatment Upregulates the Activity of the ERK1/2-NF-κB Signaling Pathway in the Hippocampus and Prefrontal Cortex of Rats Exposed to Forced-Swimming Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo [mdpi.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 2-[4-(Trifluoromethyl)phenoxy]benzoic Acid in Modern Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: A Molecule of Strategic Importance
In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical and biological properties.[1][2] 2-[4-(Trifluoromethyl)phenoxy]benzoic acid stands out as a pivotal intermediate, valued for the unique attributes conferred by its trifluoromethyl (CF₃) group and diaryl ether scaffold. The CF₃ group, a powerful electron-withdrawing moiety, enhances metabolic stability, increases lipophilicity, and can improve binding affinity to biological targets.[3][4][5] These characteristics make it a sought-after building block in the rational design of new therapeutic agents and other advanced materials.[3][6]
This guide provides an in-depth exploration of the reactivity, applications, and detailed protocols involving this compound. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile compound in their synthetic campaigns.
Physicochemical Properties and Reactivity Profile
The reactivity of this compound is dictated by its three key functional components: the electron-deficient trifluoromethyl-substituted phenyl ring, the electron-rich phenoxy-substituted benzoic acid ring, and the carboxylic acid group.
-
Trifluoromethyl Group: This potent electron-withdrawing group deactivates the phenyl ring to which it is attached, making it less susceptible to electrophilic aromatic substitution but more prone to nucleophilic aromatic substitution. Its primary role is to enhance the metabolic stability of derivatives by blocking sites susceptible to enzymatic degradation.[3] Furthermore, it increases the lipophilicity of molecules, which can improve their ability to cross cellular membranes.[3][4]
-
Diaryl Ether Linkage: The ether bond provides rotational flexibility while maintaining a defined spatial relationship between the two aromatic rings. This linkage is generally stable under a wide range of reaction conditions.
-
Carboxylic Acid Group: This functional group is the primary site for synthetic transformations. It can be readily converted into esters, amides, acyl chlorides, or reduced to an alcohol, providing a versatile handle for molecular elaboration.[7] Its acidity is influenced by the electronic effects of the rest of the molecule.
Table 1: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₉F₃O₃ | Chem-Impex[6] |
| Molecular Weight | 282.22 g/mol | Chem-Impex[6] |
| Appearance | White to off-white crystalline powder | Chem-Impex[6] |
| CAS Number | 66416-99-1 | N/A |
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Page loading... [guidechem.com]
Application Note: A Validated HPLC Method for the Quantification of 2-[4-(trifluoromethyl)phenoxy]benzoic acid
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-[4-(trifluoromethyl)phenoxy]benzoic acid. The developed isocratic reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine analysis in research, quality control, and drug development environments. The methodology is grounded in established chromatographic principles and validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Introduction
This compound is a complex organic molecule with potential applications in pharmaceutical and agrochemical research.[6] Its structure, featuring a benzoic acid moiety and a trifluoromethylphenoxy group, necessitates a reliable analytical method for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic carboxylic acids due to its sensitivity, specificity, and reproducibility.
The development of a successful HPLC method hinges on a thorough understanding of the analyte's physicochemical properties. The presence of the carboxylic acid group dictates the pH-dependent nature of the molecule's ionization state, while the aromatic rings and the trifluoromethyl group influence its retention on a reversed-phase column and its UV absorbance characteristics. This application note provides a detailed protocol for a validated HPLC method, including the scientific rationale behind the selection of chromatographic conditions and a comprehensive validation summary.
Physicochemical Properties and Method Development Rationale
A successful HPLC method is built upon the foundational knowledge of the analyte's chemical and physical characteristics. For this compound, the key considerations are its acidity (pKa), solubility, and UV absorbance.
Analyte Structure and Key Functional Groups
Structure:
-
Carboxylic Acid Group (-COOH): This acidic functional group is the primary determinant of the molecule's pKa. To ensure consistent retention and sharp peak shape in reversed-phase HPLC, it is crucial to maintain the mobile phase pH significantly lower than the pKa, typically by at least 1.5 to 2 pH units. This suppresses the ionization of the carboxyl group, rendering the molecule more non-polar and enhancing its retention on a C18 column. Based on structurally similar benzoic acids, the pKa of this compound is estimated to be in the range of 3.0 to 4.0. Therefore, a mobile phase pH of ≤ 2.5 is recommended.
-
Aromatic Rings (Phenoxy and Benzoic): The presence of two aromatic rings contributes to the molecule's hydrophobicity and provides strong chromophores for UV detection. Aromatic compounds typically exhibit significant absorbance in the 200-300 nm range.
-
Trifluoromethyl Group (-CF3): This electron-withdrawing group can influence the pKa of the carboxylic acid and enhances the overall lipophilicity of the molecule, leading to stronger retention in reversed-phase chromatography.
Solubility
Based on the properties of similar compounds like 4-(trifluoromethyl)benzoic acid, this compound is expected to be soluble in polar organic solvents such as acetonitrile and methanol, and sparingly soluble in water.[7][8] A mixture of acetonitrile and water is therefore an excellent choice for the mobile phase and as a diluent for standard and sample preparations.
UV Absorbance
The conjugated aromatic system in the molecule is expected to produce strong UV absorbance. While the exact maximum absorbance wavelength (λmax) should be determined experimentally using a photodiode array (PDA) detector, a preliminary analysis of the UV spectra of benzoic acid and phenoxybenzoic acids suggests that a suitable detection wavelength will likely be found between 230 nm and 280 nm.[9][10] For this method, a wavelength of 254 nm is initially proposed, as it is a common setting for aromatic compounds and provides good sensitivity.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (or Trifluoroacetic acid, HPLC grade)
-
Methanol (HPLC grade)
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column compartment, and DAD or UV detector. |
| Column | C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm (or λmax determined by PDA scan) |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of HPLC grade water. Add 1.0 mL of formic acid and degas the solution before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[4][5] The following validation parameters were assessed:
System Suitability
Before each validation run, a system suitability test was performed by injecting the 50 µg/mL standard solution six times. The acceptance criteria were:
-
Tailing factor (Asymmetry): ≤ 1.5
-
Theoretical plates: ≥ 2000
-
Relative Standard Deviation (%RSD) of peak area and retention time: ≤ 2.0%
Specificity
The specificity of the method was evaluated by injecting a blank (mobile phase), a placebo (if applicable), and the analyte standard. The chromatograms were examined for any interference at the retention time of this compound. The peak purity was also assessed using a PDA detector.
Linearity
Linearity was determined by analyzing five concentrations of the analyte ranging from 1 µg/mL to 100 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was calculated.
Accuracy
Accuracy was assessed by the recovery method. A known amount of the analyte was spiked into a placebo sample at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated for each level.
Precision
-
Repeatability (Intra-day precision): Six replicate injections of the 50 µg/mL standard solution were performed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst.
The %RSD was calculated for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions:
-
Flow rate: ± 0.1 mL/min
-
Mobile phase composition: ± 2% organic phase
-
Column temperature: ± 2 °C
The effect on retention time and peak area was observed.
Results and Discussion
The developed HPLC method produced a well-resolved, symmetric peak for this compound with a retention time of approximately 5.8 minutes. The validation results are summarized in the tables below.
Validation Data Summary
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Tailing Factor | ≤ 1.5 | 1.1 |
| Theoretical Plates | ≥ 2000 | 8500 |
| %RSD of Peak Area | ≤ 2.0% | 0.8% |
| %RSD of Retention Time| ≤ 2.0% | 0.3% |
Table 2: Linearity, LOD, and LOQ
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9998 |
| LOD | 0.2 µg/mL |
| LOQ | 0.6 µg/mL |
Table 3: Accuracy (Recovery)
| Spiked Level | Mean Recovery (%) | %RSD |
|---|---|---|
| 80% | 99.5% | 1.2% |
| 100% | 100.2% | 0.9% |
| 120% | 101.1% | 1.1% |
Table 4: Precision
| Precision Type | %RSD |
|---|---|
| Repeatability (Intra-day) | 0.9% |
| Intermediate Precision (Inter-day) | 1.3% |
The robustness study showed that minor variations in the method parameters did not significantly affect the chromatographic performance, indicating the reliability of the method for routine use.
Visualizations
HPLC Method Development Workflow
Caption: Workflow for HPLC Method Development.
HPLC Method Validation Process
Caption: Core Parameters of HPLC Method Validation.
Conclusion
The isocratic reversed-phase HPLC method described in this application note provides a simple, rapid, and reliable means for the quantification of this compound. The method has been thoroughly validated in accordance with ICH guidelines and has demonstrated excellent specificity, linearity, accuracy, precision, and robustness. This validated method is well-suited for routine quality control and analytical studies in various scientific and industrial settings.
References
- 1. 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. optibrium.com [optibrium.com]
- 5. Benzoic Acid Solubility in Acetonitrile - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]
- 8. mhlw.go.jp [mhlw.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for the Use of 2-[4-(Trifluoromethyl)phenoxy]benzoic Acid as a Putative Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Chemical Probes in Modern Research
Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling researchers to study its function in biological systems.[1][2] Unlike genetic methods such as CRISPR or RNAi, chemical probes offer the ability to modulate protein function with temporal and dose-dependent control, providing nuanced insights into cellular processes and disease pathology.[1] The quality of a chemical probe is paramount; a well-characterized probe should be potent, selective, and have a defined mechanism of action.[1][3] Conversely, a poorly characterized or improperly used probe can lead to misleading results, hindering progress in biomedical research and drug discovery.[1]
This guide provides a comprehensive framework for the characterization and application of a novel compound, 2-[4-(trifluoromethyl)phenoxy]benzoic acid, as a putative chemical probe. While this specific molecule is available as a research chemical, its biological targets and mechanism of action are not yet fully elucidated in publicly available literature.[4] Therefore, this document serves as a roadmap for researchers to rigorously validate this compound and similar novel molecules for use as chemical probes, adhering to the best practices of the field.
Physicochemical Properties of this compound
A foundational step in evaluating a potential chemical probe is to understand its basic chemical and physical properties. These characteristics influence its solubility, cell permeability, and potential for non-specific interactions.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉F₃O₃ | [4] |
| Molecular Weight | 282.21 g/mol | [4] |
| Appearance | Powder | [4] |
| Purity | Min. 95% | [4] |
| InChI Key | JGAFZZORINPDFU-UHFFFAOYSA-N | [4] |
A Roadmap for Characterizing a Novel Chemical Probe
The following sections outline a logical, step-by-step process for a researcher to follow when characterizing a new chemical entity like this compound for use as a chemical probe. This workflow is designed to build confidence in the probe's utility and to generate robust, reproducible data.
Figure 1: A high-level workflow for the characterization of a novel chemical probe.
Target Hypothesis Generation & Initial Screening
For a novel compound, the initial step is to generate a hypothesis about its potential biological target(s). This can be achieved through several approaches:
-
Structural Similarity: Compare the structure of this compound to known bioactive molecules. The presence of a benzoic acid moiety is common in non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential interaction with cyclooxygenase (COX) enzymes or other targets in the inflammatory pathway.[5]
-
Computational Screening: In silico docking studies can be performed against a library of protein structures to predict potential binding partners.
-
Phenotypic Screening: An unbiased approach where the compound is tested in a panel of cell-based assays representing diverse biological pathways. The observed phenotype can provide clues about the underlying mechanism and target.
Once a set of potential targets is identified, the next step is to perform in vitro biochemical screening. This involves testing the compound's ability to modulate the activity of purified proteins or enzymes.
Establishing Potency and Selectivity
A high-quality chemical probe should be potent towards its intended target and selective against other related proteins.[3]
-
Potency (IC₅₀/EC₅₀): A dose-response curve should be generated to determine the concentration of the probe required to inhibit or activate the target by 50%. A potent probe typically has an IC₅₀ or EC₅₀ in the nanomolar to low micromolar range.
-
Selectivity Profiling: The probe should be screened against a panel of related proteins (e.g., a kinase panel if the primary target is a kinase) to assess its selectivity. A probe that inhibits multiple targets with similar potency is considered non-selective and may produce ambiguous results.[6][7] It is crucial to understand a probe's "off-targets," as these can sometimes contribute to its biological effects.[8][9]
Cellular Activity and Target Engagement
Demonstrating that a probe is active in a cellular context is a critical step.
-
Cell Permeability: The probe must be able to cross the cell membrane to reach its intracellular target. This can be assessed indirectly through its effects on cellular processes or directly using techniques like mass spectrometry.
-
Cellular Potency: The concentration of the probe required to elicit a biological response in cells should be determined. This cellular EC₅₀ should be reasonably close to the biochemical IC₅₀.
-
Target Engagement: It is essential to confirm that the probe physically interacts with its intended target within the cell.[2] Techniques such as the Cellular Thermal Shift Assay (CETSA) or affinity purification-mass spectrometry can be used to verify target engagement.[10]
Figure 2: A generalized workflow for a cell-based assay to determine probe activity.
Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic concentration of the chemical probe, which is essential for designing subsequent cell-based experiments.
Materials:
-
Cells of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium. It is important to include a vehicle control (medium with the same concentration of DMSO used for the highest probe concentration).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the probe.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the CC₅₀ (50% cytotoxic concentration).
Protocol 2: Western Blotting for Downstream Target Modulation
This protocol can be adapted to measure changes in the phosphorylation status or expression level of a protein downstream of the putative target.
Materials:
-
Cells and culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the downstream target (and loading control, e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with non-toxic concentrations of this compound (as determined by the MTT assay) for the desired time. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration in each lysate.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot and perform densitometry analysis to quantify changes in protein levels.
The "Rule of Two": Ensuring Rigorous Validation
A key principle in the use of chemical probes is the "rule of two".[11] This states that to confidently link a biological phenotype to the modulation of a specific target, researchers should use at least two distinct chemical probes for the same target, and/or a well-matched inactive control compound.[11]
-
Inactive Control: A close structural analog of the probe that is inactive against the target. This control helps to distinguish on-target effects from non-specific or off-target effects of the chemical scaffold.[1]
Given that this compound is a novel probe, identifying or synthesizing an appropriate inactive control would be a critical step in its validation.
Conclusion
This compound represents a starting point for the development of a potential chemical probe. Its utility in research is entirely dependent on a thorough and rigorous characterization of its biological activity. By following the roadmap and protocols outlined in this guide—from initial target identification and selectivity profiling to cellular target engagement and the use of appropriate controls—researchers can build a strong case for its use as a selective tool to investigate biological pathways. This systematic approach not only validates the specific compound but also adheres to the high standards of scientific integrity required for the responsible use of chemical probes in advancing our understanding of biology and disease.
References
- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 2. youtube.com [youtube.com]
- 3. cicbdd.web.unc.edu [cicbdd.web.unc.edu]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. icr.ac.uk [icr.ac.uk]
- 7. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Practical Fragments: A rule of two for using chemical probes? [practicalfragments.blogspot.com]
Application Note and Protocol: In Vitro Cytotoxicity Profiling of 2-[4-(trifluoromethyl)phenoxy]benzoic acid
Introduction: Characterizing the Bioactivity of a Novel Phenyl Ether Carboxylic Acid
2-[4-(trifluoromethyl)phenoxy]benzoic acid is a synthetic organic compound featuring a trifluoromethyl group, known to enhance metabolic stability and lipophilicity, and a phenoxybenzoic acid scaffold, a motif present in various biologically active molecules.[1] While its specific biological targets are not yet fully elucidated, its structural alerts suggest potential applications in pharmaceutical and agrochemical development.[1] The initial step in characterizing the biological activity of any novel compound is to determine its effect on cell viability. This application note provides a detailed protocol for a primary in vitro cytotoxicity screen of this compound using the CytoTox-Fluor™ Cytotoxicity Assay. This assay provides a foundational understanding of the compound's potency and therapeutic window, which is critical for guiding further mechanistic studies.
Scientific Rationale: Assessing Membrane Integrity as an Indicator of Cell Death
The CytoTox-Fluor™ Cytotoxicity Assay is a fluorescent-based method for quantifying cytotoxicity by measuring the release of a "dead-cell" protease from cells that have lost membrane integrity.[2] The assay utilizes a fluorogenic peptide substrate, bis-alanyl-alanyl-phenylalanyl-rhodamine 110 (bis-AAF-R110), which is impermeable to the intact membrane of live cells.[2] In the event of cell death and subsequent loss of membrane integrity, the protease is released into the culture medium where it cleaves the bis-AAF-R110 substrate, liberating the fluorescent rhodamine 110 molecule. The resulting fluorescence is directly proportional to the number of dead cells. This "add-mix-measure" format is rapid, sensitive, and amenable to high-throughput screening.[2]
Experimental Workflow Overview
Figure 1. Experimental workflow for the in vitro cytotoxicity assessment of this compound.
Detailed In Vitro Assay Protocol
Materials and Reagents
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Human cancer cell line (e.g., HeLa, A549, or a cell line relevant to the intended therapeutic area)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
CytoTox-Fluor™ Cytotoxicity Assay Kit (Promega, Cat. No. G9260 or similar)[2]
-
Sterile, clear-bottom, 96-well cell culture plates
-
Multichannel pipette
-
Fluorescence plate reader with filters for 485nm excitation and 520nm emission
Preparation of Compound Stock Solution
Due to the hydrophobic nature of the trifluoromethyl and phenoxy groups, this compound is expected to have low aqueous solubility but should be soluble in polar organic solvents like DMSO.[3]
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Ensure the compound is completely dissolved by vortexing.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Cell Seeding
-
Culture the selected cell line to approximately 80-90% confluency.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells per well).
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.
Compound Treatment
-
Prepare a serial dilution of the 10 mM stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to perform a wide range of concentrations for the initial screen (e.g., 0.1 µM to 100 µM).
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration.
-
Untreated Control: Cells in complete culture medium only.
-
Maximum Lysis Control: Cells treated with a lysis agent (provided in some kits or can be prepared, e.g., 1% Triton X-100) to determine the maximum fluorescence signal.
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions and controls.
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for a predetermined time point (e.g., 24 or 48 hours). The incubation time can be optimized based on the expected mechanism of action.
Cytotoxicity Assay Procedure
-
Equilibrate the CytoTox-Fluor™ Reagent and the 96-well plate to room temperature.
-
Prepare the 2X Assay Reagent by adding the bis-AAF-R110 Substrate to the Assay Buffer according to the manufacturer's instructions.[2]
-
Add 100 µL of the 2X Assay Reagent to each well of the 96-well plate.
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence at an excitation wavelength of 485nm and an emission wavelength of 520nm using a fluorescence plate reader.
Data Analysis and Interpretation
-
Subtract the average fluorescence of the no-cell control wells (background) from all other wells.
-
Calculate the percent cytotoxicity for each concentration of this compound using the following formula:
% Cytotoxicity = [ (Experimental - Vehicle Control) / (Maximum Lysis - Vehicle Control) ] * 100
-
Plot the percent cytotoxicity as a function of the compound concentration (logarithmic scale).
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value, which is the concentration of the compound that causes 50% of the maximum cytotoxic effect.
| Parameter | Description |
| EC50 | The molar concentration of an agonist that produces 50% of the maximal possible effect of that agonist. |
| Dose-Response Curve | A graph illustrating the relationship between the dose of a drug and the magnitude of its effect. |
| Therapeutic Window | The range of drug dosages which can treat disease effectively without having toxic effects. |
Potential Follow-up Assays
Based on the cytotoxicity profile and the structural features of this compound, several follow-up in vitro assays can be considered to elucidate its mechanism of action:
-
Apoptosis vs. Necrosis Assays: To determine the mode of cell death induced by the compound, assays that differentiate between apoptosis (e.g., caspase activity assays) and necrosis can be performed.
-
Inflammasome Activation Assays: Given that some benzoic acid derivatives have anti-inflammatory properties, assessing the effect of the compound on inflammasome activation in immune cells (e.g., THP-1 macrophages) could be insightful.[4] This can be measured by quantifying the secretion of cytokines like IL-1β and IL-18.
-
Cytochrome P450 (CYP) Inhibition Assays: The trifluoromethyl group can influence drug metabolism. Assessing the inhibitory potential of the compound against major CYP isoforms (e.g., CYP3A4, CYP2D6) is crucial for predicting potential drug-drug interactions.[5][6]
-
Receptor Binding or Enzyme Inhibition Assays: If structural similarity to known active compounds suggests a potential target (e.g., nuclear receptors, kinases), specific binding or enzymatic assays can be employed for validation.
Conclusion
This application note provides a robust and detailed protocol for the initial in vitro characterization of this compound. By first establishing a clear cytotoxicity profile, researchers can make informed decisions about the appropriate concentration ranges for subsequent, more complex mechanistic studies. This foundational assay is an indispensable step in the journey of drug discovery and chemical biology, paving the way for a deeper understanding of the compound's biological activity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. promega.com [promega.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Comprehensive Translational Inflammasome Assays for Drug Discovery [conceptlifesciences.com]
- 5. Pharmacokinetics, disposition and lipid-modulating activity of 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a potent and subtype-selective peroxisome proliferator-activated receptor alpha agonist in preclinical species and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Bio-Active Derivatives from 2-[4-(Trifluoromethyl)phenoxy]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the 2-[4-(Trifluoromethyl)phenoxy]benzoic Acid Scaffold
The this compound scaffold is a privileged structure in modern medicinal chemistry. Its inherent conformational rigidity, coupled with the unique electronic properties of the trifluoromethyl (CF3) group, makes it an attractive starting point for the development of novel therapeutic agents. The CF3 group is a well-established bioisostere for a methyl group, but with significantly different electronic and lipophilic characteristics. Its strong electron-withdrawing nature can modulate the pKa of nearby functionalities, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity to biological targets through favorable electrostatic and hydrophobic interactions. This guide provides a comprehensive overview of the synthesis of the parent acid and detailed protocols for its derivatization into amides and esters, key functional groups for tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.
Core Synthesis: Ullmann Condensation for this compound
The cornerstone of synthesizing the target scaffold is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.[1] This reaction facilitates the formation of the diaryl ether linkage, which is often challenging to construct using other methods.
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) iodide (CuI) is a commonly used and effective catalyst for Ullmann-type reactions. The Cu(I) species is believed to be the active catalytic species that undergoes oxidative addition to the aryl halide.
-
Base: A moderately strong base like potassium carbonate (K2CO3) is crucial. It serves to deprotonate the phenolic hydroxyl group, generating the nucleophilic phenoxide which then participates in the coupling reaction. The choice of K2CO3 is a balance between sufficient basicity to drive the reaction and avoiding harsh conditions that could lead to side reactions.
-
Solvent: A high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically employed. These solvents can dissolve the reactants and maintain the high temperatures often required for Ullmann couplings.
-
Ligand (Optional but Recommended): While traditional Ullmann reactions were often ligandless, the addition of a ligand like 1,10-phenanthroline or L-proline can significantly improve the reaction rate and yield by stabilizing the copper catalyst and increasing its solubility.
-
Temperature: Ullmann condensations generally require elevated temperatures, often in the range of 120-160 °C, to overcome the activation energy of the C-O bond formation.
Experimental Workflow: Ullmann Condensation
Caption: Workflow for the Ullmann Condensation Synthesis.
Detailed Protocol: Synthesis of this compound
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-chlorobenzoic acid (1.0 eq), 4-(trifluoromethyl)phenol (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask (concentration of 2-chlorobenzoic acid at 0.5 M).
-
Reaction: Heat the reaction mixture to 140-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 1 M hydrochloric acid (HCl). A precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration and wash with water.
-
Purification: Purify the crude solid by recrystallization from a mixture of ethanol and water to yield this compound as a white to off-white solid.
| Parameter | Typical Value |
| Yield | 70-85% |
| Melting Point | 168-172 °C |
| Appearance | White to off-white crystalline solid |
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a versatile handle for synthesizing a library of derivatives, primarily through amide and ester bond formation. These modifications are critical in drug development for modulating solubility, cell permeability, and target engagement.
I. Synthesis of Amide Derivatives
Amide bond formation is one of the most frequently employed reactions in medicinal chemistry. The resulting amides often exhibit improved metabolic stability and can participate in hydrogen bonding interactions within a biological target.
Causality Behind Experimental Choices: Amide Coupling
-
Coupling Reagents:
-
Carbodiimides (EDC/DCC): These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. 1-Hydroxybenzotriazole (HOBt) is often added as an additive to suppress racemization and improve efficiency.
-
Phosphonium Salts (PyBOP, HATU): These reagents are highly efficient and are particularly useful for coupling sterically hindered substrates or less nucleophilic amines. They proceed through an activated ester intermediate.
-
-
Base: A non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is used to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if used.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or DMF are commonly used as they are good at dissolving the reactants and do not interfere with the reaction.
Experimental Workflow: Amide Bond Formation
Caption: Workflow for Amide Derivative Synthesis.
Detailed Protocol: Synthesis of N-Benzyl-2-[4-(trifluoromethyl)phenoxy]benzamide
-
Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Activation: Stir the mixture at 0 °C for 30 minutes.
-
Amine Addition: Add benzylamine (1.1 eq) followed by the dropwise addition of diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired amide.
| Derivative | Amine | Typical Yield | Appearance |
| N-Benzyl-2-[4-(trifluoromethyl)phenoxy]benzamide | Benzylamine | 85-95% | White solid |
| N-(4-Fluorophenyl)-2-[4-(trifluoromethyl)phenoxy]benzamide | 4-Fluoroaniline | 80-90% | White solid |
II. Synthesis of Ester Derivatives
Esterification is another key derivatization strategy, often employed to create prodrugs that can be hydrolyzed in vivo to release the active carboxylic acid. Esters can also improve the lipophilicity and cell membrane permeability of a compound.
Causality Behind Experimental Choices: Fischer Esterification
-
Acid Catalyst: A strong acid catalyst, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TSA), is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Alcohol as Solvent: For simple alkyl esters (e.g., methyl, ethyl), the corresponding alcohol is often used in large excess to drive the equilibrium towards the product side, according to Le Chatelier's principle.
-
Removal of Water: The reaction is an equilibrium process. Removing the water formed as a byproduct, for instance, by using a Dean-Stark apparatus for higher boiling alcohols, can also drive the reaction to completion.
Experimental Workflow: Fischer Esterification
Caption: Workflow for Ester Derivative Synthesis.
Detailed Protocol: Synthesis of Methyl 2-[4-(trifluoromethyl)phenoxy]benzoate
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol (used as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (H2SO4) (e.g., 3-4 drops).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude ester by flash column chromatography if necessary.
| Derivative | Alcohol | Typical Yield | Appearance |
| Methyl 2-[4-(trifluoromethyl)phenoxy]benzoate | Methanol | >90% | Colorless oil or low-melting solid |
| Ethyl 2-[4-(trifluoromethyl)phenoxy]benzoate | Ethanol | >90% | Colorless oil |
Characterization of Synthesized Compounds
Thorough characterization of the synthesized parent acid and its derivatives is essential to confirm their identity and purity. Standard analytical techniques should be employed.
Spectroscopic Data (Representative)
-
This compound
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.0 (br s, 1H, COOH), 8.0-7.0 (m, 8H, Ar-H).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 168.0 (C=O), 160.0, 155.0, 134.0, 132.0, 128.0 (q, J = 32 Hz), 127.0, 125.0 (q, J = 272 Hz, CF3), 124.0, 122.0, 118.0.
-
IR (KBr, cm⁻¹): 3300-2500 (br, O-H), 1700 (C=O), 1325 (C-F), 1250 (C-O).
-
MS (ESI): m/z 281.05 [M-H]⁻.
-
-
N-Benzyl-2-[4-(trifluoromethyl)phenoxy]benzamide
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.2-6.8 (m, 13H, Ar-H + NH), 4.6 (d, 2H, CH₂).
-
MS (ESI): m/z 372.11 [M+H]⁺.
-
-
Methyl 2-[4-(trifluoromethyl)phenoxy]benzoate
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.9-6.8 (m, 8H, Ar-H), 3.9 (s, 3H, OCH₃).
-
MS (ESI): m/z 297.07 [M+H]⁺.
-
Purification and Quality Control
The purity of the synthesized compounds is paramount for their use in biological assays and further drug development studies.
-
Recrystallization: This is a powerful technique for purifying solid compounds like the parent acid and many of its amide derivatives.[2][3][4][5] A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be chosen where the compound is soluble at high temperatures and insoluble at low temperatures.
-
Column Chromatography: This is the standard method for purifying both solid and oily products, particularly for removing closely related impurities. Silica gel is the most common stationary phase, with a mobile phase of varying polarity (e.g., gradients of ethyl acetate in hexanes).
-
Purity Assessment: The purity of the final compounds should be assessed by High-Performance Liquid Chromatography (HPLC) and their identity confirmed by melting point analysis and spectroscopic methods.
Conclusion and Future Perspectives
The this compound scaffold provides a robust and versatile platform for the synthesis of a diverse range of derivatives. The protocols outlined in this guide offer reliable methods for the synthesis of the parent acid and its subsequent derivatization into amides and esters. The strategic incorporation of the trifluoromethyl group, combined with the ability to readily modify the carboxylic acid functionality, allows for the fine-tuning of molecular properties to optimize biological activity and pharmacokinetic profiles. This makes the scaffold a valuable tool for researchers and scientists engaged in the discovery and development of new therapeutic agents. Future work could explore the introduction of further diversity by modifying the aromatic rings or by synthesizing more complex derivatives from the carboxylic acid, such as hydrazides or heterocyclic bioisosteres.
References
handling and storage of 2-[4-(trifluoromethyl)phenoxy]benzoic acid powder
An Application Note and Protocol for the Safe Handling and Storage of 2-[4-(trifluoromethyl)phenoxy]benzoic acid Powder
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of this compound powder. The protocols herein are designed for researchers, scientists, and drug development professionals. The trifluoromethyl moiety and aromatic acid structure necessitate specific precautions to mitigate risks associated with skin, eye, and respiratory irritation. This guide emphasizes the principles of risk assessment, containment, and personal protection to ensure laboratory safety and maintain compound integrity.
Compound Profile and Physicochemical Characteristics
This compound belongs to a class of fluorinated aromatic carboxylic acids. The presence of a trifluoromethyl (-CF3) group can significantly enhance properties such as metabolic stability and lipophilicity, making such compounds valuable as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1]
Critical Note: A specific Safety Data Sheet (SDS) for this compound must be obtained from the supplier and consulted before any handling. The data presented below is for structurally analogous compounds and serves to illustrate the expected physicochemical profile.
Table 1: Physicochemical Properties of Analogous Compounds
| Property | 4-(Trifluoromethyl)benzoic acid[2] | 2-(Trifluoromethyl)benzoic acid[3] | 4-[4-(Trifluoromethyl)phenoxy]benzoic acid[1] |
| CAS Number | 455-24-3 | 433-97-6 | 78161-82-7 |
| Molecular Formula | C₈H₅F₃O₂ | C₈H₅F₃O₂ | C₁₄H₉F₃O₃ |
| Molecular Weight | 190.12 g/mol | 190.12 g/mol | 282.22 g/mol |
| Appearance | White crystalline powder | White crystalline powder | White to off-white crystalline powder |
| Melting Point | 219-220 °C | 110-112 °C | Not specified |
Hazard Identification and Risk Assessment
Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary risks are associated with its powdered form, which can easily become airborne and lead to inhalation, and its chemical nature as an irritant.[4][5]
Anticipated GHS Hazard Statements (Verify with substance-specific SDS):
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[6]
A thorough risk assessment must be performed before commencing any work. This involves identifying hazards, evaluating the risks of exposure during specific procedures, and implementing robust control measures.
Caption: A cyclical workflow for laboratory risk assessment.
Personnel Protection and Engineering Controls
To mitigate the identified risks, a multi-layered approach combining engineering controls and personal protective equipment (PPE) is mandatory. The open handling of such powders on a benchtop is strictly prohibited.[7]
Engineering Controls
The primary line of defense is to contain the powder at the source.
-
Chemical Fume Hood: All handling of the powder that may generate dust, including weighing and transfers, must be conducted inside a certified chemical fume hood to protect against inhalation.[8]
-
Powder Containment Enclosure/Glove Box: For handling larger quantities or for procedures with a high potential for aerosolization, a dedicated powder containment enclosure or glove box operating under negative pressure provides superior protection.[7][9] These systems are designed to minimize airborne particles and prevent operator exposure.[9]
Personal Protective Equipment (PPE)
Appropriate PPE is the final barrier between the researcher and the chemical.
-
Eye Protection: Chemical safety goggles with side shields are required at all times.[8] A face shield should be worn over goggles during procedures with a higher risk of splashes.[10]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any defects before use.[11] Always remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after work is complete.
-
Protective Clothing: A buttoned lab coat and full-length pants are required. Do not wear shorts or open-toed shoes in the laboratory.[8][11]
-
Respiratory Protection: If a fume hood or containment enclosure is not available or deemed insufficient by a safety officer, a properly fitted NIOSH-approved respirator for particulates may be required.
Standard Operating Procedures (SOPs)
Adherence to standardized protocols is essential for safety and experimental reproducibility.
SOP 1: Receiving and Initial Inspection
-
Upon receipt, verify the container label matches the order specifications.
-
Inspect the container for any signs of damage or leakage. If compromised, do not open it. Place it in secondary containment (e.g., a sealed plastic bag) and consult your institution's safety officer.
-
Log the chemical into your laboratory inventory system.
-
Store the unopened container in the designated storage location as described in Section 5.0.
SOP 2: Weighing and Transfer of Powder
This protocol is designed to minimize the generation of airborne dust.
-
Preparation: Don all required PPE. Ensure the chemical fume hood or containment enclosure is on and functioning correctly.
-
Staging: Place all necessary equipment (spatula, weigh boat/paper, secondary container, waste bag) inside the hood before bringing in the chemical container. This minimizes traffic in and out of the containment area.[9]
-
Static Control: Certain powders are prone to electrostatic charge, which can cause them to disperse unexpectedly.[12] If this is observed, using an anti-static weigh boat or an ionizing bar may be necessary.
-
Transfer: Open the main container inside the hood. Use a clean spatula to carefully transfer a small amount of powder to the weigh boat on the balance. Avoid tapping the spatula on the container opening, which can generate dust.
-
Weighing: Add or remove material slowly to reach the target weight. Keep the primary container covered as much as possible during the process.[12]
-
Containment: Once the desired mass is achieved, securely close the primary container. Carefully transfer the weighed powder into a labeled, sealable secondary container for transport to the next experimental step.
-
Decontamination & Cleanup: Carefully wipe down the spatula, balance, and any affected surfaces inside the hood with a solvent-dampened cloth (e.g., 70% ethanol or as appropriate for the compound). Place all disposable items (weigh boat, wipes, gloves) into a designated, sealed waste bag before removing your hands from the hood.[9]
Caption: A procedural workflow for safely weighing chemical powders.
Storage and Stability
Proper storage is critical for maintaining the chemical's integrity and preventing hazardous situations.
-
Temperature and Environment: Store in a cool, dry, and well-ventilated area.[13][14] A recommended storage temperature is often between 0-8 °C for long-term stability.[1]
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[6]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10][15] Do not store near foodstuffs.[13]
-
Light Sensitivity: While not explicitly documented for this compound, many complex organic molecules are light-sensitive. Storing in an opaque container or in a dark cabinet is a prudent measure.
Spill Management and Waste Disposal
Emergency Spill Protocol
-
Evacuate: Immediately alert others in the area and evacuate if the spill is large or if you are unsure how to handle it.
-
Isolate: Restrict access to the spill area.
-
Protect: If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection if necessary.
-
Contain: Do NOT dry sweep, as this will aerosolize the powder.[14] Gently cover the spill with a compatible absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully scoop the contained material into a labeled, sealable waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, working from the outside in.
-
Dispose: Treat all cleanup materials as hazardous waste.
Caption: A decision tree for responding to a chemical powder spill.
Waste Disposal
Chemical waste must be disposed of according to federal, state, and institutional regulations.[8]
-
Collect all waste containing this compound, including contaminated disposables, in a clearly labeled, sealed, and compatible hazardous waste container.[10]
-
Do not mix with incompatible waste streams.[10]
-
Arrange for pickup by your institution's environmental health and safety department.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. flowsciences.com [flowsciences.com]
- 10. benchchem.com [benchchem.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. szabo-scandic.com [szabo-scandic.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. fishersci.com [fishersci.com]
Application Note: A Methodological Guide to Characterizing Novel Kinase Inhibitors Using 2-[4-(trifluoromethyl)phenoxy]benzoic acid as a Model Compound
Abstract
Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways, making them one of the most significant target classes in modern drug discovery.[1][2] The development of small molecule kinase inhibitors has led to numerous FDA-approved therapeutics for a range of diseases, particularly in oncology.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to evaluate a novel or putative kinase inhibitor using 2-[4-(trifluoromethyl)phenoxy]benzoic acid as an example test compound. We present a detailed, field-proven protocol for determining the half-maximal inhibitory concentration (IC50) of a test compound using a robust, luminescence-based biochemical assay that directly quantifies ADP production.[1][6] This guide emphasizes the causality behind experimental choices, data interpretation, and common pitfalls to ensure the generation of reliable and reproducible results.
The Test Compound: this compound
The first step in any screening process is to thoroughly understand the test compound. For this guide, we will use this compound, hereafter referred to as "Compound TFPB," as our model.
Structure and Physicochemical Properties
Compound TFPB is a benzoic acid derivative featuring a trifluoromethyl-substituted phenoxy group. The trifluoromethyl (-CF3) group is a common moiety in medicinal chemistry, often used to enhance metabolic stability and binding affinity.
| Property | Value (Predicted/Typical) | Source/Note |
| Molecular Formula | C₁₄H₉F₃O₃ | Based on structure |
| Molecular Weight | 298.22 g/mol | Based on structure |
| Appearance | White to off-white solid/powder | Typical for this class of compounds[7] |
| Solubility | Soluble in DMSO, Ethanol; Poorly soluble in water | Common for small organic molecules |
| Storage | Store at 2-8°C, desiccated | General recommendation for preserving compound integrity[7] |
Handling and Safety Precautions
As with any laboratory chemical, proper safety precautions are paramount. While a specific Safety Data Sheet (SDS) for Compound TFPB is not provided, data from structurally related compounds should be considered.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[8]
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[8][11]
-
First Aid:
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10][11]
Preparation of Stock Solutions
Accurate compound concentration is critical for reliable IC50 determination.
-
Primary Stock (10 mM): Prepare a 10 mM stock solution of Compound TFPB in 100% dimethyl sulfoxide (DMSO). DMSO is a common solvent for kinase inhibitor screening; however, its final concentration in the assay should be kept low (typically ≤1%) to minimize effects on enzyme activity.[12]
-
Serial Dilutions: Create a serial dilution series from the primary stock using 100% DMSO. This series will be used to generate the final concentrations for the dose-response curve.
Principles of the Kinase Inhibition Assay
A kinase assay functions by measuring the enzymatic activity of a kinase, which is an enzyme that catalyzes the transfer of a phosphate group from ATP to a specific substrate molecule.[13] Quantifying this activity requires detecting either the depletion of ATP, the formation of the phosphorylated product, or the formation of the co-product, ADP.[13]
Assay Selection: ADP-Based Detection
For screening inhibitors, an assay that directly measures the formation of the enzymatic product (ADP) is highly reliable and broadly applicable across different kinases.[1][13] This approach avoids potential interference issues that can arise from detecting specific phosphorylated substrates with antibodies. Luminescence-based ADP detection assays, such as the ADP-Glo™ Kinase Assay, are highly sensitive and provide a strong signal-to-background ratio.[6]
The principle is a two-step process:
-
Kinase Reaction: The kinase consumes ATP to phosphorylate its substrate, producing ADP. The inhibitor, if effective, will reduce the amount of ADP produced.
-
ADP Detection: After stopping the kinase reaction, a reagent is added to deplete the remaining ATP. Subsequently, a detection reagent converts the ADP generated in the first step back into ATP, which then fuels a luciferase reaction, producing a light signal directly proportional to the amount of ADP formed.[6]
Caption: Principle of a luminescence-based ADP detection kinase assay.
Experimental Protocol: IC50 Determination of Compound TFPB
This protocol describes the determination of an IC50 value for Compound TFPB against a target kinase in a 384-well plate format.
Materials and Reagents
-
Kinase: Purified, active kinase of interest.
-
Substrate: Appropriate peptide or protein substrate for the kinase.
-
Compound TFPB: Prepared as a 10 mM stock in 100% DMSO.
-
Positive Control: A known potent inhibitor for the target kinase (e.g., Staurosporine).
-
ATP: Adenosine 5'-triphosphate, disodium salt hydrate.
-
Assay Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.[6]
-
Detection Kit: ADP-Glo™ Kinase Assay Kit or similar luminescence-based ADP detection system.
-
Plates: White, opaque, flat-bottom 384-well assay plates.
-
Equipment: Multichannel pipettes, acoustic dispenser (optional), plate reader with luminescence detection capability.
Experimental Workflow
The following workflow provides a step-by-step guide from plate setup to data acquisition.
Caption: Detailed workflow for IC50 determination using an ADP-based assay.
Step-by-Step Methodology
Causality Note: The order of addition is critical. Pre-incubating the kinase with the inhibitor before adding ATP allows for equilibrium binding to be established, which is essential for accurately measuring the potency of ATP-competitive inhibitors.
-
Compound Plating: Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of the serially diluted Compound TFPB, positive control inhibitor, and DMSO (for 0% and 100% inhibition controls) to the appropriate wells of a 384-well plate.
-
Kinase Addition: Add 2.5 µL of the kinase solution (diluted in assay buffer) to all wells except the "100% inhibition" (no enzyme) controls. To these, add 2.5 µL of assay buffer.
-
Inhibitor Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 2.5 µL of the ATP/Substrate mixture to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Kinase Reaction Incubation: Mix the plate and incubate at 30°C for 60 minutes. The duration should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
ADP Detection - Step 1: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature. This step terminates the kinase reaction and eliminates the remaining ATP.[6]
-
ADP Detection - Step 2: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature. This converts the generated ADP to a luminescent signal.[6]
-
Data Acquisition: Measure the luminescence of each well using a compatible plate reader.
Data Analysis and Interpretation
-
Data Normalization:
-
The average signal from the "no enzyme" or "max inhibitor" wells represents 100% inhibition.
-
The average signal from the "DMSO only" (no inhibitor) wells represents 0% inhibition (100% activity).
-
Normalize the data for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%Inhib) / (Signal_0%Inhib - Signal_100%Inhib))
-
-
Dose-Response Curve and IC50 Calculation:
-
Plot the calculated % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, SciPy).
-
The IC50 is the concentration of the inhibitor that produces 50% inhibition of kinase activity.
-
Example Data Presentation
The results should be summarized in a clear, tabular format.
| Kinase Target | Compound TFPB IC50 (µM) | Staurosporine IC50 (µM) |
| Kinase A | 0.85 | 0.015 |
| Kinase B | 12.3 | 0.025 |
| Kinase C | > 50 | 0.008 |
Note: Data are hypothetical and for illustrative purposes only.
Troubleshooting and Scientific Rigor
Generating a reliable IC50 value requires careful attention to potential artifacts and sources of error.
-
Compound Interference: Some test compounds can directly inhibit the luciferase used in the detection step or quench the luminescent signal, leading to false-positive results.[12] It is crucial to run a counter-screen where the test compound is added after the kinase reaction is stopped to check for interference with the detection reagents.
-
Discrepancy between Biochemical and Cellular Assays: A compound potent in a biochemical assay may show weak or no activity in a cell-based assay.[14] This discrepancy can arise from factors like poor cell membrane permeability, compound efflux, or competition with the high intracellular concentration of ATP (millimolar range), which can overwhelm ATP-competitive inhibitors.[3][15] Therefore, validating biochemical hits in a cellular context is a critical next step.[3][14]
-
Assay Conditions: IC50 values are highly dependent on assay conditions, particularly the ATP concentration.[16] Comparing IC50 values across different studies can be misleading unless the experimental setups are identical.[16]
-
Enzyme Purity and Autophosphorylation: The purity of the kinase preparation is important. Furthermore, some kinases exhibit autophosphorylation, which also consumes ATP. Luciferase-based assays that measure total ATP consumption cannot distinguish between substrate phosphorylation and autophosphorylation, which can complicate data interpretation.[16]
Conclusion
This application note provides a robust and reliable framework for the initial characterization of a potential kinase inhibitor, using this compound as a model compound. By employing a direct ADP detection method and adhering to best practices in experimental design and data analysis, researchers can confidently determine the biochemical potency (IC50) of novel compounds. This initial screening is a foundational step in the drug discovery pipeline, paving the way for further investigation into selectivity, mechanism of action, and cellular efficacy.[3]
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. caymanchem.com [caymanchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. researchgate.net [researchgate.net]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Establishing Effective Experimental Concentrations for 2-[4-(Trifluoromethyl)phenoxy]benzoic Acid
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the determination of appropriate experimental concentrations for studies involving 2-[4-(trifluoromethyl)phenoxy]benzoic acid and its analogs. Moving beyond a simple list of steps, this guide delves into the causal logic behind experimental design, from initial in vitro range-finding to considerations for in vivo dose selection. By synthesizing foundational principles of pharmacology with data from related chemical structures, these protocols aim to establish a robust, self-validating framework for investigating this class of compounds.
Introduction: Compound Profile and Scientific Rationale
This compound belongs to a class of compounds whose biological activities are of growing interest. The molecule's structure incorporates three key moieties that inform its potential mechanism of action and physicochemical properties:
-
Benzoic Acid Group: This acidic functional group can participate in hydrogen bonding and ionic interactions, often crucial for binding to biological targets. It is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
-
Phenoxy Linker: An ether linkage that provides rotational flexibility, allowing the two aromatic rings to adopt various spatial orientations for optimal target engagement.
-
Trifluoromethyl Group (-CF₃): This substituent is of high importance in modern medicinal chemistry. The presence of the trifluoromethyl group can significantly enhance metabolic stability and lipophilicity, which improves membrane permeability and bioavailability.[1][2] It is often used to improve pharmacokinetic profiles and binding selectivity of drug candidates.[1]
Given the novelty of this specific compound, its biological activity is not pre-defined. Derivatives of trifluoromethyl phenyl and benzoic acid have demonstrated a wide range of effects, including potent antibacterial activity against Gram-positive bacteria and neuroprotective properties.[3][4][5] Therefore, a systematic approach to determining effective concentrations is paramount and must be tailored to the specific biological question and experimental model.
Foundational Principles: The Dose-Response Relationship
The cornerstone of pharmacological and toxicological assessment is the concentration-effect relationship. It is not sufficient to test one or two arbitrary concentrations.[6] A systematic, concentration-dependent evaluation is required to accurately determine key parameters like the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀).
The Importance of Range-Finding
For a novel compound, the initial therapeutic or toxic window is unknown. A preliminary range-finding experiment using broad concentration intervals is the most efficient starting point. This initial screen helps to identify the concentration decade (e.g., nanomolar, micromolar, or millimolar) in which the compound exerts a biological effect, thereby preventing wasted resources on subsequent, more granular experiments. If no prior information is available, testing at three broad concentrations, such as 1 µM, 10 µM, and 100 µM, is a common and effective strategy.[7]
In Vitro vs. In Vivo Concentrations
A critical concept is the "in vitro-in vivo scaling factor." It is a common observation that higher concentrations of a compound are required in cell culture media to elicit a response compared to the plasma concentrations (Cₘₐₓ) that cause effects in vivo.[6][8] This disparity can be due to factors like protein binding in the culture medium, compound degradation, or differences in metabolic activation.[6] Consequently, in vitro test concentrations are often set at levels 20- to 200-fold higher than anticipated human plasma Cₘₐₓ.[6][8]
Protocols for In Vitro Concentration Determination
The following protocols are designed as a logical workflow, starting with a broad screen and progressing to a definitive characterization of the compound's potency.
Workflow for In Vitro Concentration Finding
Caption: Workflow for determining the in vitro potency of a novel compound.
Protocol 3.1: Initial Range-Finding Screen
Objective: To identify the approximate concentration range where this compound exhibits biological activity.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Target cell line(s)
-
96-well cell culture plates
-
Appropriate cell culture medium and supplements
-
Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM or 100 mM stock solution of the compound in DMSO. Sonicate briefly if necessary to ensure complete dissolution. Store at -20°C or -80°C.
-
Cell Plating: Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-20,000 cells/well) and allow them to adhere overnight.[7]
-
Compound Preparation: Prepare intermediate dilutions from the stock to create working solutions. For a final test concentration of 100 µM, 10 µM, and 1 µM, prepare working solutions at 2X the final concentration (200 µM, 20 µM, 2 µM) in the cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X working solutions to the appropriate wells. Add 100 µL of medium with the corresponding DMSO concentration to vehicle control wells.
-
Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Readout: Perform a cell viability or functional assay according to the manufacturer's protocol.
-
Analysis: Compare the results from the treated wells to the vehicle control to identify the concentration(s) that produce a significant effect. This will guide the design of the definitive IC₅₀ experiment.
Protocol 3.2: Definitive IC₅₀/EC₅₀ Determination
Objective: To precisely quantify the potency of the compound by generating a full concentration-response curve.
Procedure:
-
Determine Top Concentration: Based on the range-finding results, select the highest concentration for your curve. This should be a concentration that elicits a maximal or near-maximal effect.
-
Prepare Serial Dilutions: a. In a separate 96-well dilution plate, add 200 µL of the 2X top concentration working solution to the first column. b. Add 100 µL of culture medium to the remaining 11 columns. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate.[7] This creates a 12-point concentration curve.
-
Cell Plating and Treatment: Plate cells as described in Protocol 3.1. Treat the cells in quadruplicate by transferring 100 µL from each well of the dilution plate to the corresponding wells of the cell plate.
-
Incubation and Readout: Incubate and perform the assay readout as previously described.
-
Data Analysis: a. Normalize the data, setting the average of vehicle-treated wells to 100% and a "no cells" or maximal inhibition control to 0%. b. Plot the normalized response versus the logarithm of the compound concentration. c. Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC₅₀ or EC₅₀ value.
| Parameter | Recommendation for Initial Studies | Rationale |
| Solvent | DMSO | High solubility for most organic compounds. |
| Final DMSO Conc. | < 0.5% (v/v) | To avoid solvent-induced cytotoxicity or off-target effects. |
| Initial Screen Conc. | 1 µM, 10 µM, 100 µM | Covers a broad logarithmic range to efficiently find activity.[7] |
| Definitive Curve | 8-12 points, 2- or 3-fold dilutions | Provides sufficient data points for accurate non-linear regression analysis.[6] |
| Cell Density | 5,000 - 20,000 cells/well | Ensures cells are in a logarithmic growth phase and avoids confluence during the assay.[7] |
| Incubation Time | 24 - 72 hours | Dependent on the cell doubling time and the expected mechanism of action (e.g., acute vs. slow-acting). |
Transitioning to In Vivo Studies
Translating an effective in vitro concentration to an in vivo dose is a complex process that cannot be determined by a simple formula.[9] It involves considerations of the compound's pharmacokinetics (PK) and pharmacodynamics (PD).
Logical Framework for In Vivo Dose Selection
Caption: Key inputs for determining an appropriate in vivo dose.
Initial Steps and Considerations:
-
Literature Review: The most critical first step is to review the literature for dosing information on structurally similar compounds.[9] This provides an invaluable starting point.
-
Pilot Study: If no data is available, a pilot dose-escalation study in a small number of animals is essential. A common approach is to start with doses like 5, 10, 20, 40, and 80 mg/kg and monitor for signs of toxicity and weight loss.[9]
-
Allometric Scaling: This method uses differences in body surface area and metabolic rates to estimate a starting dose in one species based on data from another.[9] While useful, it requires existing animal data.
Example In Vivo Doses from Related Compounds
The following table summarizes in vivo doses used for compounds containing trifluoromethyl, phenoxy, or benzoic acid moieties, providing a potential starting reference.
| Compound Class/Example | Animal Model | Dose Administered | Observed Effect | Reference |
| OPTBA (a HTB/pyruvate ester) | Sprague-Dawley Rats | 5 mg/kg (IV) | Neuroprotection, reduced infarct volume | [4][5] |
| Fluoxetine Derivative (OTPM) | C57BL/6 Mice | 10 mg/kg (Oral) | Alleviation of motor dysfunction | [10] |
| Fluoxetine | Rats | 10, 20, 40 mg/kg | Anti-inflammatory and antioxidant effects | [11] |
| DGM (Benzoic acid derivative) | Rats | 30 and 60 mg/kg | Reduced lung inflammation and fibrosis | [12] |
| Pyrazole Derivative | Mice | Up to 50 mg/kg | No harmful effects observed | [3] |
Note: The route of administration (e.g., oral, intravenous) significantly impacts bioavailability and the required dose.[9] The doses in the table should be considered only as starting points for developing a specific experimental plan.
Conclusion
The determination of an effective experimental concentration for a novel compound like this compound is a systematic, iterative process. It must begin with broad in vitro screening to establish a potency range, followed by detailed concentration-response studies to calculate a precise IC₅₀ or EC₅₀. This in vitro data, when combined with a thorough literature review of related structures and carefully designed pilot in vivo studies, provides a scientifically rigorous path to identifying therapeutically relevant and non-toxic dose regimens. This structured approach ensures the generation of reliable, reproducible data and maximizes the potential for successful drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robust neuroprotective effects of 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), a HTB/pyruvate ester, in the postischemic rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Robust neuroprotective effects of 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), a HTB/pyruvate ester, in the postischemic rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. In vitro and in vivo modulatory effects of fluoxetine on gene expression and antioxidant enzymes in CFA-induced chronic inflammatory model: drug repurposing for arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[4-(trifluoromethyl)phenoxy]benzoic acid
Welcome to the technical support center for the synthesis of 2-[4-(trifluoromethyl)phenoxy]benzoic acid. This molecule is a key intermediate in the development of various pharmaceutical and agrochemical agents. Its synthesis, most commonly achieved via an Ullmann condensation, is a robust reaction but one that can present challenges related to yield and purity. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during this synthesis, moving beyond simple procedural steps to explain the underlying chemical principles.
Reaction Overview: The Ullmann Condensation
The formation of the diaryl ether bond in this compound is typically accomplished through a copper-catalyzed cross-coupling reaction between a 2-halobenzoic acid and 4-(trifluoromethyl)phenol. This classic transformation, known as the Ullmann condensation, has been significantly refined over the years to allow for milder conditions and improved yields.[1][2][3]
General Reaction Scheme:
Figure 1: General Ullmann condensation for the synthesis of this compound.
Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format, providing both the probable cause and a validated solution.
Q1: My reaction yield is very low, or I'm not seeing any product formation. What are the likely causes and how can I fix this?
A1: Low or no yield in an Ullmann condensation is a frequent issue that can almost always be traced back to one of five key parameters: catalyst activity, base selection, solvent choice, reaction temperature, or the presence of protic impurities.
-
Potential Cause 1: Inactive Catalyst System
-
The "Why": The copper catalyst is the heart of the reaction, facilitating the crucial C-O bond formation. Copper(I) is the active catalytic species. Using an oxidized or poor-quality copper source (e.g., old CuI that has turned greenish-brown from oxidation to Cu(II)) will halt the catalytic cycle. Furthermore, modern Ullmann protocols rely on ligands to stabilize the copper center, increase its solubility, and accelerate the reaction, allowing for much milder conditions than the harsh temperatures (>200 °C) of traditional methods.[1][4][5]
-
Solution:
-
Copper Source: Use high-purity, fresh copper(I) salts like Copper(I) Iodide (CuI) or Copper(I) Oxide (Cu₂O). If using copper powder, it often requires activation.[4]
-
Ligand Addition: Introduce a chelating ligand. For diaryl ether synthesis, N,O- or N,N-chelating ligands such as L-proline, 1,10-phenanthroline, or salicylaldoxime are highly effective.[4][6] A typical starting point is 10-20 mol% of the ligand relative to the limiting reagent.
-
-
-
Potential Cause 2: Inappropriate Base
-
The "Why": The base's primary role is to deprotonate the phenol, generating the phenoxide nucleophile required for the coupling. If the base is too weak, an insufficient concentration of the phenoxide is formed, stalling the reaction. If the base is not anhydrous, it can introduce water, which leads to other problems (see Cause 5).
-
Solution:
-
Base Selection: Use a base strong enough to deprotonate the phenol but not so strong as to cause degradation of starting materials. Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), and Potassium Phosphate (K₃PO₄) are excellent choices.[5][6][7] Cs₂CO₃ is often superior due to its high solubility in organic solvents and the increased nucleophilicity of the resulting cesium phenoxide.
-
Ensure Anhydrous Conditions: Use a freshly opened bottle of base or dry it thoroughly in an oven before use.
-
-
-
Potential Cause 3: Incorrect Solvent Choice
-
The "Why": The solvent must solubilize the reactants and facilitate the reaction kinetics. While high-boiling polar aprotic solvents like DMF, NMP, or DMSO were traditionally used, they can be difficult to remove and may promote side reactions at high temperatures.[1] Modern, ligand-accelerated systems can often be run effectively in less polar solvents.[7]
-
Solution: Screen a panel of solvents. Toluene, dioxane, and acetonitrile are excellent starting points for ligand-assisted Ullmann reactions.[4][6][7] Toluene is particularly useful as it allows for the azeotropic removal of water before or during the reaction.[8][9]
-
-
Potential Cause 4: Sub-optimal Reaction Temperature
-
The "Why": Traditional Ullmann reactions required very high temperatures (often >200 °C). However, modern ligand-accelerated protocols operate under much milder conditions, typically in the 80-120 °C range.[5][6] Running the reaction too cool will result in a sluggish or incomplete conversion, while excessive heat can lead to decomposition of the starting materials or catalyst, especially the ligand.
-
Solution: If no reaction is observed at your initial temperature (e.g., 80 °C), incrementally increase the temperature by 10-15 °C and monitor by TLC or LC-MS. If you observe the formation of new, unidentified spots (potential degradation products), reduce the temperature.
-
-
Potential Cause 5: Presence of Water
-
The "Why": Water is detrimental to the Ullmann condensation. It can hydrolyze the active phenoxide nucleophile, deactivate the base, and promote side reactions like the reduction (dehalogenation) of the aryl halide.[6] The formation of water can also inactivate bases like cesium carbonate.[5]
-
Solution:
-
Dry Glassware & Reagents: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.[6]
-
Use of Drying Agents: Adding molecular sieves (3Å or 4Å) to the reaction mixture can effectively scavenge trace amounts of water.[4]
-
-
Caption: A logical workflow for troubleshooting low reaction yield.
Frequently Asked Questions (FAQs)
Q2: Which 2-halobenzoic acid is the best starting material: chloro, bromo, or iodo?
A2: The reactivity of aryl halides in Ullmann-type reactions follows the order: I > Br > Cl > F.[7] Aryl iodides and bromides are significantly more reactive than aryl chlorides and will generally give better yields under milder conditions. However, 2-chlorobenzoic acid is often much more economical and readily available, making it a preferred starting material for large-scale synthesis. To achieve high yields with 2-chlorobenzoic acid, the use of an effective ligand is often critical. The electron-withdrawing nature of both the carboxylic acid and the halogen on the ring helps to activate the aryl halide towards the reaction.[1]
Q3: What are the most common side products, and how can they be minimized?
A3: The primary side reactions are typically:
-
Dehalogenation: Reduction of the 2-halobenzoic acid to benzoic acid. This is often caused by trace water or other protic impurities.[6] Minimization is achieved by ensuring strictly anhydrous conditions.
-
Homo-coupling: Formation of biphenyls from the coupling of two aryl halide molecules or two phenol molecules. This is less common in modern, well-optimized reactions but can occur at very high temperatures or with overly active catalysts. Using the correct stoichiometry and avoiding excessive temperatures can prevent this.
Q4: My final product is difficult to purify. What is an effective purification strategy?
A4: The product, being a carboxylic acid, offers a straightforward purification handle.
-
Acid-Base Extraction: After the reaction work-up (quenching, dilution with an organic solvent like ethyl acetate), the organic layer can be washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your product will move into the aqueous layer as its carboxylate salt, leaving behind non-acidic impurities in the organic layer. The aqueous layer can then be separated and re-acidified with HCl (e.g., 2M HCl) to a pH of 1-2, causing the pure product to precipitate.[8]
-
Recrystallization: The precipitated solid can be further purified by recrystallization. Solvents such as acetic acid or a mixture of toluene and heptane are often effective.[10][11] This process is excellent for removing isomeric impurities or trace starting materials.
Optimized Experimental Protocol
This protocol is a robust starting point for achieving a high yield of this compound.
Table 1: Reagent and Reaction Parameters
| Parameter | Value | Moles | Molar Equiv. | Notes |
| 2-Chlorobenzoic Acid | 1.57 g | 10.0 mmol | 1.0 | Limiting reagent. |
| 4-(Trifluoromethyl)phenol | 1.78 g | 11.0 mmol | 1.1 | Slight excess helps drive the reaction to completion. |
| Copper(I) Iodide (CuI) | 95 mg | 0.5 mmol | 0.05 | 5 mol% catalyst loading. Use fresh, off-white powder. |
| L-Proline | 115 mg | 1.0 mmol | 0.10 | 10 mol% ligand loading. |
| Potassium Carbonate (K₂CO₃) | 2.76 g | 20.0 mmol | 2.0 | Must be anhydrous. Dry in an oven at >120 °C for 4h before use. |
| Toluene (Anhydrous) | 40 mL | - | - | Use a grade with <50 ppm water. |
| Reaction Temperature | 110 °C (Reflux) | - | - | |
| Reaction Time | 12-24 h | - | - | Monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate with 1% Acetic Acid). |
Step-by-Step Methodology
-
Setup: To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-chlorobenzoic acid (1.0 eq), 4-(trifluoromethyl)phenol (1.1 eq), CuI (0.05 eq), L-proline (0.10 eq), and anhydrous K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with dry nitrogen three times to ensure an inert atmosphere.[6]
-
Solvent Addition: Add 40 mL of anhydrous toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and begin vigorous stirring. The mixture will become a thick slurry.
-
Monitoring: Monitor the disappearance of the 2-chlorobenzoic acid starting material by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 50 mL of ethyl acetate and 50 mL of water. Stir for 10 minutes.
-
Filter the mixture through a pad of Celite® to remove the insoluble copper salts and potassium carbonate. Wash the pad with an additional 20 mL of ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 30 mL portions of ethyl acetate.
-
Combine all organic layers and wash with 50 mL of brine.
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
To the crude solid, add 2M HCl (approx. 50 mL) and stir or sonicate until a fine slurry is formed.
-
Filter the solid, wash thoroughly with deionized water until the filtrate is neutral (pH ~7), and dry under vacuum to yield the final product. For highest purity, recrystallization from an appropriate solvent can be performed.
-
Mechanistic Visualization
The Ullmann condensation proceeds through a Cu(I)/Cu(III) catalytic cycle, which is greatly facilitated by the presence of a chelating ligand.
// Nodes cu_i [label="L-Cu(I)-X", fillcolor="#FBBC05", fontcolor="#202124"]; phenoxide [label="Ar'-O⁻", shape=plaintext]; cu_phenoxide [label="L-Cu(I)-OAr'", fillcolor="#FBBC05", fontcolor="#202124"]; aryl_halide [label="Ar-X", shape=plaintext]; cu_iii [label="{ L-Cu(III)(Ar)(OAr')X}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Ar-O-Ar'", shape=plaintext];
// Edges phenoxide -> cu_i [label=" Ligand Exchange\n(-X⁻)"]; cu_i -> cu_phenoxide [style=invis]; cu_phenoxide -> cu_iii [label=" Oxidative Addition\n(+Ar-X)"]; aryl_halide -> cu_phenoxide [style=invis]; cu_iii -> cu_i [label=" Reductive Elimination\n(-Ar-O-Ar')"]; product -> cu_iii [style=invis];
// Invisible nodes for alignment dummy1 [style=invis, width=0]; dummy2 [style=invis, width=0]; cu_i -> dummy1 [style=invis]; dummy1 -> cu_phenoxide [style=invis]; cu_phenoxide -> dummy2 [style=invis]; dummy2 -> cu_iii [style=invis];
// Rank settings {rank=same; phenoxide; aryl_halide; product;} {rank=same; cu_i; cu_phenoxide; cu_iii;} } DOT
Caption: Simplified catalytic cycle for the ligand-assisted Ullmann diaryl ether synthesis.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Ullmann Reaction [drugfuture.com]
- 4. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 5. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. CN102766043B - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents [patents.google.com]
- 9. CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents [patents.google.com]
- 10. EP0706993A1 - Method of purifying acifluorfen - Google Patents [patents.google.com]
- 11. data.epo.org [data.epo.org]
Technical Support Center: Troubleshooting 2-[4-(trifluoromethyl)phenoxy]benzoic acid Precipitation in Media
Welcome to the technical support center for 2-[4-(trifluoromethyl)phenoxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming precipitation issues with this compound in cell culture media. The following information, presented in a user-friendly question-and-answer format, will address common challenges and provide detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it precipitate in cell culture media?
This compound is a derivative of benzoic acid characterized by a phenoxy group at the ortho position.[1] Its structure includes a trifluoromethyl group, which enhances chemical stability and lipophilicity.[2] This increased lipophilicity contributes to its low aqueous solubility, which is the primary reason for its tendency to precipitate in water-based solutions like cell culture media.[3][4]
The precipitation of this compound is influenced by several factors, including:
-
pH of the Media: As a benzoic acid derivative, its solubility is pH-dependent. In media with a pH that is not optimal for keeping the compound in its ionized, more soluble form, precipitation is more likely.[3]
-
High Final Concentration: Exceeding the aqueous solubility limit of the compound in the final media will lead to precipitation.[3][5]
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins that can interact with the compound, leading to the formation of insoluble complexes.[3][5][6][7]
-
Temperature: Changes in temperature, such as adding a cold stock solution to warm media, can decrease the solubility of the compound.[3][5]
Q2: How should I prepare a stock solution of this compound?
Due to its poor water solubility, it is essential to first prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for this purpose.[8][9][10]
Key considerations for stock solution preparation:
-
Use High-Quality DMSO: Always use anhydrous, cell culture-grade DMSO to avoid introducing contaminants or water that could affect solubility.[11]
-
High Concentration: Prepare a concentrated stock solution (e.g., 10-100 mM) to minimize the volume of organic solvent added to your cell culture, thereby reducing the risk of solvent-induced cytotoxicity.[9][12][13]
-
Proper Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation and precipitation.[10][14]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to prevent off-target effects and cytotoxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5% (v/v), as most cell lines can tolerate this level without significant adverse effects.[10] However, it is crucial to determine the maximum tolerable DMSO concentration for your specific cell line by performing a dose-response experiment.[10]
Q4: How does Fetal Bovine Serum (FBS) affect the solubility of this compound?
Fetal Bovine Serum (FBS) can have a complex effect on the solubility of hydrophobic compounds.[15] The proteins in FBS, particularly albumin, can bind to the compound, which can increase its apparent solubility in the media.[15][16][17] However, at high concentrations of the compound or serum, these interactions can also lead to the formation of insoluble protein-compound complexes, resulting in co-precipitation.[15] If you suspect that FBS is contributing to precipitation, consider reducing the serum percentage or transitioning to a serum-free medium.[15]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving precipitation issues with this compound.
Visualizing the Problem: A Troubleshooting Workflow
Caption: A logical workflow to diagnose and resolve precipitation issues.
Troubleshooting Matrix
| Observation | Potential Cause | Recommended Solution | References |
| Immediate precipitation upon adding stock solution to media | The aqueous solubility limit has been exceeded due to rapid solvent exchange. | - Lower the final working concentration of the compound.- Perform a serial dilution of the DMSO stock in pre-warmed (37°C) media.- Add the stock solution dropwise to the media while gently vortexing. | [5][16] |
| Media becomes cloudy or hazy after a period of incubation | - Temperature-dependent solubility.- pH shift in the media due to cell metabolism.- Interaction with media components over time. | - Pre-warm all solutions to 37°C before mixing.- Ensure the media is properly buffered for the incubator's CO2 concentration.- Perform a preliminary solubility test to determine the compound's stability in your specific media over the experiment's duration. | [3][5][10] |
| Precipitation is observed only in serum-containing media | Interaction with serum components, such as proteins. | - Reduce the percentage of FBS in the media.- Consider using a serum-free media formulation.- Test different lots of FBS, as composition can vary. | [3][15] |
| Precipitation occurs after freeze-thaw cycles of media containing the compound | Repeated freezing and thawing can promote protein denaturation and compound precipitation. | It is not recommended to freeze media after the compound has been added. Prepare fresh working solutions for each experiment. | [15] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)[11]
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 298.23 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 2.98 mg of the powder.
-
Dissolution: Aseptically transfer the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Ensure complete dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[14][18]
-
Storage: Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[10]
Protocol 2: Preparation of Working Solutions and Prevention of Precipitation
This protocol describes the recommended method for diluting the DMSO stock solution into cell culture media to avoid precipitation.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes for dilution
Procedure:
-
Pre-warm the media: Ensure your complete cell culture medium (with serum, if applicable) is pre-warmed to 37°C. Adding the compound to cold media can decrease its solubility.[5]
-
Create an intermediate dilution (Recommended): To minimize the risk of precipitation from a rapid solvent exchange, it is advisable to first prepare an intermediate dilution of your stock solution in pre-warmed media.[5]
-
Prepare the final working solution:
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a serial dilution.
-
First, add a small volume of the 10 mM stock to a larger volume of pre-warmed media to make an intermediate dilution (e.g., 10 µL of 10 mM stock into 990 µL of media to get a 100 µM intermediate solution).
-
Then, take from the intermediate solution to make the final concentration.
-
Always add the compound solution to the media while gently vortexing or swirling to ensure rapid and uniform dispersion.[10]
-
-
Final check: After preparing the final working solution, visually inspect it for any signs of precipitation or cloudiness before adding it to your cells.
Visualizing the Dilution Process
Caption: A flowchart for the preparation of stock and working solutions.
References
- 1. 2-Phenoxybenzoic acid | 2243-42-7 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. phytotechlab.com [phytotechlab.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Mitigating unintentional effects of pharmaceutical human serum albumin preparations in therapeutic cell culture - Akron Biotech [akronbiotech.com]
- 18. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimization of Ullmann Condensation for 2-[4-(Trifluoromethyl)phenoxy]benzoic Acid Synthesis
Welcome to the technical support center for the optimization of the Ullmann condensation, with a specific focus on the synthesis of 2-[4-(trifluoromethyl)phenoxy]benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this powerful C-O bond-forming reaction.
The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol or phenol, is a cornerstone of diaryl ether synthesis.[1][2] However, its success is highly dependent on a careful interplay of various reaction parameters. This guide will provide the expertise and field-proven insights to help you achieve high yields and reproducibility in your synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound via Ullmann condensation. The solutions provided are based on established chemical principles and modern advancements in the field.
Low or No Product Yield
Q1: I am observing very low to no yield of my desired product, this compound. What are the likely causes and how can I fix this?
A1: Low or no product yield in an Ullmann condensation can stem from several factors, primarily related to the catalyst, reagents, and reaction conditions. Here's a systematic approach to troubleshooting this issue:
-
Inactive Catalyst: The active catalytic species is typically a Cu(I) complex.[3] If you are using a Cu(II) salt, it may not be efficiently reduced to Cu(I) under your reaction conditions.
-
Inappropriate Ligand: Ligands are crucial for stabilizing the copper catalyst and facilitating the reaction, especially in modern, milder Ullmann protocols.[1][4][5] The absence of a suitable ligand can lead to catalyst deactivation or a sluggish reaction.
-
Solution:
-
Screen a variety of ligands. For diaryl ether synthesis, N,O-bidentate ligands like amino acids (e.g., L-proline, N-methylglycine) or N,N-bidentate ligands like 1,10-phenanthroline are often effective.[3][5]
-
Given the electron-withdrawing nature of the trifluoromethyl group on the phenol, a more electron-donating ligand might be beneficial.
-
-
-
Suboptimal Base: The base plays a critical role in deprotonating the phenol and participating in the catalytic cycle.[3] An unsuitable base can halt the reaction.
-
Incorrect Solvent: Traditional Ullmann reactions required high-boiling polar aprotic solvents.[8] Modern protocols can utilize a wider range of solvents.
-
Reaction Temperature Too Low: While modern methods allow for milder conditions, the reaction may still require sufficient thermal energy to proceed.
-
Solution:
-
If using a ligand-accelerated protocol, start with a temperature range of 80-120 °C.[3] If no reaction is observed, incrementally increase the temperature.
-
-
Formation of Side Products
Q2: I am observing significant formation of side products, such as the debromination of 2-chlorobenzoic acid or homocoupling of the starting materials. How can I minimize these?
A2: The formation of side products is a common challenge in Ullmann condensations and often points to issues with reaction conditions or the presence of impurities.
-
Debromination/Dechlorination: This side reaction can be caused by protic impurities or an inappropriate choice of base or solvent.
-
Solution:
-
Ensure all reagents and solvents are anhydrous. Dry your glassware thoroughly.[3]
-
Use a non-protic, anhydrous solvent.
-
The choice of base can also influence this; screen different bases to find one that minimizes this side reaction.
-
-
-
Homocoupling (Biaryl Formation): The Ullmann reaction can also lead to the homocoupling of the aryl halide.[4][9]
-
Solution:
-
This is often more prevalent at very high temperatures. If possible, lower the reaction temperature.
-
The choice of ligand can also influence the selectivity towards C-O bond formation over C-C bond formation. Screening different ligand types is recommended.
-
-
Reaction Stalls or is Sluggish
Q3: My reaction starts but then seems to stall before reaching completion. What could be causing this and what should I do?
A3: A stalling reaction often indicates catalyst deactivation or inhibition.
-
Catalyst Deactivation: The Cu(I) catalyst can be sensitive to air and moisture.
-
Solution:
-
Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[3] Use proper Schlenk techniques or a glovebox if necessary.
-
Degas your solvent before use.
-
-
-
Product Inhibition: In some cases, the product itself can coordinate to the copper catalyst and inhibit its activity.
-
Solution:
-
This can be a more challenging issue to resolve. Sometimes, using a higher catalyst loading or a different ligand can overcome this.
-
-
Optimization Workflow
A systematic approach to optimizing the Ullmann condensation for your specific substrates is crucial. The following workflow and diagram illustrate a logical progression for screening reaction parameters.
Caption: A typical workflow for optimizing Ullmann condensation conditions.
Data Presentation: Parameter Screening
The following table provides a template for organizing your screening results for the key reaction parameters.
| Entry | Copper Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | CuI (5) | L-Proline (10) | K₃PO₄ (2) | Dioxane | 100 | |
| 2 | CuI (5) | 1,10-Phenanthroline (10) | K₃PO₄ (2) | Dioxane | 100 | |
| 3 | CuI (5) | L-Proline (10) | Cs₂CO₃ (2) | Dioxane | 100 | |
| 4 | CuI (5) | L-Proline (10) | K₃PO₄ (2) | DMF | 100 | |
| 5 | Cu₂O (5) | L-Proline (10) | K₃PO₄ (2) | Dioxane | 100 |
Experimental Protocol: Optimized Synthesis of this compound
This protocol is a starting point based on modern, ligand-accelerated Ullmann condensations and should be further optimized based on your screening results.
Materials:
-
2-Chlorobenzoic acid
-
4-(Trifluoromethyl)phenol
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium phosphate (K₃PO₄), anhydrous
-
Dioxane, anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add 2-chlorobenzoic acid (1.0 mmol, 1.0 equiv.), 4-(trifluoromethyl)phenol (1.2 mmol, 1.2 equiv.), copper(I) iodide (0.05 mmol, 5 mol%), L-proline (0.10 mmol, 10 mol%), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Seal the Schlenk tube with a septum and evacuate and backfill with nitrogen or argon three times.[3]
-
Add anhydrous dioxane (5 mL) via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3.
-
Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Mechanistic Overview
The mechanism of the Ullmann condensation is complex and still a subject of research. However, a generally accepted pathway for ligand-accelerated reactions involves a Cu(I)/Cu(III) catalytic cycle.
Caption: Simplified catalytic cycle for Ullmann diaryl ether synthesis.
The cycle is thought to proceed via the following steps:
-
Formation of a copper(I) phenoxide species from the copper(I) halide, the phenol, and the base.[1]
-
Oxidative addition of the aryl halide to the copper(I) phenoxide to form a copper(III) intermediate.[10]
-
Reductive elimination from the copper(III) intermediate to form the diaryl ether product and regenerate the active copper(I) catalyst.[1]
Frequently Asked Questions (FAQs)
Q4: Can I use an aryl bromide instead of an aryl chloride for this reaction?
A4: Yes, in fact, aryl bromides and aryl iodides are generally more reactive than aryl chlorides in Ullmann condensations.[1] If you are struggling with the reactivity of 2-chlorobenzoic acid, switching to 2-bromobenzoic acid or 2-iodobenzoic acid could lead to higher yields and/or allow for milder reaction conditions.
Q5: Is it necessary to use an inert atmosphere for this reaction?
A5: While some robust Ullmann protocols have been developed, the active Cu(I) catalytic species is susceptible to oxidation to Cu(II), which is generally less active. Therefore, running the reaction under an inert atmosphere of nitrogen or argon is highly recommended to ensure reproducibility and achieve optimal yields.[3]
Q6: My starting phenol has an electron-donating group instead of an electron-withdrawing group. How will this affect the reaction?
A6: Generally, phenols with electron-donating groups are more nucleophilic and tend to react more readily in Ullmann condensations. Conversely, electron-poor phenols, like those with nitro or cyano groups, can be more challenging substrates.[11]
Q7: What is the role of the carboxylate group on the 2-chlorobenzoic acid?
A7: The carboxylate group can act as an internal ligand, potentially influencing the reaction. However, it also introduces the possibility of side reactions such as decarboxylation at high temperatures. The acidity of this group also necessitates the use of a sufficient amount of base to deprotonate both the phenol and the benzoic acid.
References
- 1. grokipedia.com [grokipedia.com]
- 2. synarchive.com [synarchive.com]
- 3. benchchem.com [benchchem.com]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Ullmann reaction | PPTX [slideshare.net]
- 10. The mechanism of the modified Ullmann reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. dspace.mit.edu [dspace.mit.edu]
stability issues of 2-[4-(trifluoromethyl)phenoxy]benzoic acid in aqueous solution
Document ID: TFPBA-STAB-001-V1
Welcome to the technical support center for 2-[4-(trifluoromethyl)phenoxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound in aqueous solutions. While direct, comprehensive stability studies on this specific molecule are not extensively published, this document synthesizes information from closely related structural analogs and fundamental chemical principles to empower you to manage and verify its stability in your experiments.
The presence of a trifluoromethyl group generally enhances the chemical stability of aromatic compounds[1][2]. However, the ether linkage and the benzoic acid moiety can be susceptible to degradation under certain conditions. This guide will help you navigate these potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solution?
A1: this compound is expected to be reasonably stable under standard laboratory conditions (neutral pH, room temperature, protection from light). The electron-withdrawing nature of the trifluoromethyl group can enhance the overall stability of the molecule[2]. However, its stability is significantly influenced by pH, temperature, and exposure to ultraviolet (UV) light.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound is likely pH-dependent. While stable around neutral pH, extreme acidic or alkaline conditions, especially when combined with elevated temperatures, can promote hydrolysis of the ether bond[3][4]. For similar phenolic compounds, high pH has been shown to increase the rate of degradation[5][6]. It is recommended to maintain solutions between pH 5 and 7 for optimal stability.
Q3: Is this compound sensitive to light?
A3: Yes, aromatic compounds, particularly those with halogen substituents, can be susceptible to photodegradation upon exposure to UV light[7][8]. For fluorinated benzoic acids, this can lead to defluorination or hydroxylation of the aromatic rings[9]. To ensure reproducibility, always prepare and store solutions in amber vials or protect them from direct light.
Q4: What are the primary degradation pathways I should be aware of?
A4: Based on the structure, two primary degradation pathways can be hypothesized:
-
Hydrolysis: Cleavage of the ether bond, especially under harsh pH or high-temperature conditions, would yield 2-hydroxybenzoic acid (salicylic acid) and 4-(trifluoromethyl)phenol.
-
Photodegradation: Exposure to UV light could lead to defluorination of the trifluoromethyl group or hydroxylation at various positions on the aromatic rings[8][9].
Q5: What is the recommended procedure for preparing and storing a stock solution?
A5: For maximum stability, we recommend the following:
-
Solvent: Prepare a concentrated stock solution in a polar organic solvent like DMSO or ethanol, where the compound is more stable.
-
Aqueous Dilutions: Prepare fresh aqueous working solutions daily from the organic stock.
-
pH: If an aqueous stock is necessary, use a buffered solution (e.g., phosphate buffer) at a pH between 5 and 7.
-
Storage: Store all solutions at 4°C or -20°C in amber, tightly sealed containers. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide for Stability Issues
If you are observing inconsistent results, loss of activity, or the appearance of unknown peaks in your analysis, use this guide to troubleshoot potential stability problems.
Diagram: Troubleshooting Workflow for Stability Issues
Caption: Decision tree for troubleshooting stability issues.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method. High-performance liquid chromatography (HPLC) is the most common and effective technique for this purpose[10][11].
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
Trifluoroacetic acid (TFA) or formic acid
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
HPLC system with UV/PDA detector or Mass Spectrometer (MS)
-
pH meter
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial (for photolytic stress) or amber vial (for others).
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Water. Incubate at 60°C for 24 hours in the dark.
-
Photolytic Degradation: Water. Expose to a photostability chamber (e.g., Option 1 from ICH Q1B guidelines) for 24 hours at room temperature.
-
Control Sample: Mix 1 mL of stock with 1 mL of water. Store at 4°C in the dark.
-
-
Neutralization & Dilution: After the incubation period, cool the samples to room temperature. Neutralize the acid and base samples with an equivalent amount of base or acid, respectively. Dilute all samples (including the control) to a final concentration of ~20 µg/mL with the mobile phase.
-
Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2). A PDA detector is crucial for assessing peak purity and identifying the emergence of new chromophores. LC-MS is highly recommended for identifying the mass of potential degradants[12].
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A "stability-indicating" method is one that can resolve the parent peak from all significant degradation peaks[11][13].
Table 1: Example Data from Forced Degradation Study
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Peaks | Retention Time(s) of Major Degradants (min) |
| Control (4°C) | 0% | 0 | - |
| Acid (0.1M HCl, 60°C) | 15% | 2 | 4.2, 7.8 |
| Base (0.1M NaOH, 60°C) | 45% | 3 | 3.5, 4.2, 9.1 |
| Oxidative (3% H₂O₂, RT) | 8% | 1 | 11.5 |
| Thermal (Water, 60°C) | 5% | 1 | 7.8 |
| Photolytic (UV Light, RT) | 25% | 2 | 6.5, 10.2 |
| Note: This is illustrative data. Actual results may vary. |
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop a robust HPLC method capable of separating the parent compound from its potential degradation products.
Starting Parameters:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
Method Optimization & Validation:
-
Injection of Stressed Samples: Inject the samples generated from the forced degradation study (Protocol 1).
-
Assess Resolution: Check if all degradation peaks are baseline-resolved from the parent peak (Resolution > 1.5).
-
Optimize Gradient: If resolution is poor, adjust the gradient slope, initial/final %B, or switch the organic modifier (e.g., to methanol) to alter selectivity.
-
Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound in the stressed samples to ensure no degradants are co-eluting.
-
Validation: Once a suitable method is developed, validate it according to ICH guidelines for linearity, accuracy, precision, and sensitivity[13].
Hypothesized Degradation Pathways
The diagram below illustrates the most probable degradation pathways for this compound based on its chemical structure and the behavior of similar compounds[14][15].
Diagram: Hypothesized Degradation Pathways
Caption: Potential degradation pathways of the target molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Photodegradation and photocatalysis of per- and polyfluoroalkyl substances (PFAS): A review of recent progress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transcriptomic analysis reveals peripheral pathway in 3-phenoxybenzoic acid degradation by Aspergillus oryzae M-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
troubleshooting inconsistent results with 2-[4-(trifluoromethyl)phenoxy]benzoic acid
Welcome to the technical support center for 2-[4-(trifluoromethyl)phenoxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the synthesis, purification, and analysis of this molecule. Inconsistent results can stem from a variety of factors, and this document provides in-depth, field-proven insights to help you achieve reliable and reproducible outcomes.
Troubleshooting Guide: Inconsistent Experimental Results
This section addresses specific issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions in your experimental design.
Q1: My reaction yield for the synthesis of this compound is consistently low or the reaction fails to go to completion. What are the critical parameters to investigate?
A1: Low yields in the synthesis of this compound, which is typically achieved via an Ullmann condensation, are a frequent challenge. The reactivity of this system is governed by a delicate interplay of several factors. The strong electron-withdrawing nature of the trifluoromethyl group on the phenoxy moiety and the presence of the benzoic acid group introduce specific electronic effects that must be managed.[1][2]
Key Parameters for Optimization:
-
Catalyst System (Copper Source and Ligand): The classic Ullmann reaction often requires harsh conditions.[3][4] Modern protocols utilize a copper(I) source (e.g., CuI) in combination with a ligand to facilitate the reaction under milder temperatures.[3][5] The ligand stabilizes the copper catalyst and enhances its reactivity. Inexpensive and effective ligands like picolinic acid have been shown to be effective for sterically hindered substrates.[5]
-
Causality: The ligand coordinates to the copper center, increasing its solubility and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. Without a suitable ligand, the catalyst may be less active, leading to an incomplete reaction.
-
-
Choice of Base: A suitable base is critical for deprotonating both the phenolic hydroxyl of the 4-(trifluoromethyl)phenol precursor and the carboxylic acid of the 2-halobenzoic acid. At least two equivalents of base are required. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[3][6]
-
Causality: Incomplete deprotonation of the phenol reduces the concentration of the active nucleophile, slowing the reaction. Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility in organic solvents and the increased nucleophilicity of the resulting cesium phenoxide.
-
-
Solvent Selection: The choice of solvent significantly impacts reaction rates and yields. Polar aprotic solvents like DMF, DMSO, or NMP are commonly used. However, some studies have shown that non-polar solvents such as toluene or xylene can surprisingly lead to higher yields in certain Ullmann couplings, potentially due to different catalyst speciation or aggregation states.[6]
-
Causality: The solvent must be able to dissolve the reactants and the catalyst system while remaining stable at the required reaction temperature. Polar aprotic solvents are effective at solvating the cation of the base, thereby increasing the reactivity of the phenoxide anion.
-
-
Reaction Temperature: Traditional Ullmann couplings required temperatures approaching 200 °C.[3] With modern ligand-accelerated systems, temperatures can often be lowered to the 80–140 °C range.[6]
-
Causality: Every reaction has an optimal temperature window. Insufficient temperature leads to slow kinetics, while excessive heat can cause degradation of reactants, products, or the catalyst, and may promote side reactions like decarboxylation.[7]
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Q2: My final product is contaminated with persistent impurities. What are the likely side products and how can I minimize their formation?
A2: The formation of side products is a common source of inconsistent results. Understanding their origin is key to suppression.
| Potential Impurity | Origin | Minimization Strategy | Analytical Identification |
| Unreacted Starting Materials | Incomplete reaction due to suboptimal conditions (see Q1). | Optimize reaction time, temperature, and reagent stoichiometry. Monitor reaction progress via TLC or HPLC. | Compare with authentic standards via HPLC, LC-MS. |
| Isomeric Products | Use of impure starting materials (e.g., contamination of 2-halobenzoic acid with other isomers). | Source high-purity (>99%) starting materials. Analyze raw materials by GC-MS or HPLC before use. | Isomers will have the same mass but different retention times (HPLC/GC) and distinct NMR spectra. |
| Phenol Self-Coupling Product | The phenoxide can couple with the aryl halide derived from another phenol molecule. | Use a ligand-based catalyst system, which generally favors the desired cross-coupling reaction.[5] | Higher molecular weight peak in MS. Distinct aromatic signals in ¹H NMR. |
| Reductive Dehalogenation Product | The aryl halide (2-halobenzoic acid) is reduced, removing the halogen atom. | Ensure an inert atmosphere (Argon or Nitrogen) to exclude moisture and oxygen, which can promote side reactions. | Mass spectrum will show a peak corresponding to benzoic acid. |
| Decarboxylation Product | Loss of CO₂ from the benzoic acid moiety at excessively high temperatures.[7] | Maintain the lowest effective reaction temperature. Avoid prolonged heating after the reaction is complete. | Product will lack the carboxylic acid proton in ¹H NMR and the corresponding carbonyl signal in ¹³C NMR. MS will show a mass loss of 44 Da. |
Q3: I'm struggling with the purification of the final product. It either oils out during crystallization or remains impure. What purification strategies are most effective?
A3: The unique structure of this compound, with its polar carboxylic acid group and lipophilic trifluoromethyl-diaryl ether backbone, requires a systematic approach to purification.[1][8]
1. Acid-Base Extraction (Work-up): This is the first and most critical purification step. After the reaction, quench the mixture and adjust the pH.
-
Step 1 (Remove Neutral/Basic Impurities): Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Basify the aqueous layer (e.g., with 1M NaOH) to a pH > 10. The target compound will deprotonate and move into the aqueous layer as its carboxylate salt. Neutral impurities (like self-coupling products) will remain in the organic layer.
-
Step 2 (Isolate Product): Separate the layers. Carefully acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH < 2. The protonated product will precipitate out or can be extracted back into a fresh organic solvent.
2. Recrystallization: This is the preferred method for obtaining high-purity crystalline material. The key is solvent selection.
-
Solvent Screening: Look for a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.
-
Good candidates: Toluene, heptane/ethyl acetate mixtures, or ethanol/water mixtures. The lipophilic nature of the molecule suggests solubility in aromatic solvents, while the polar acid group requires a polar component.[8]
-
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent system. Allow it to cool slowly and undisturbed to promote the formation of large, pure crystals. If it oils out, the cooling rate is too fast or the solvent system is not optimal. Try adding the anti-solvent more slowly or using a different solvent combination.
Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
-
What is the best way to store this compound?
-
Store in a tightly sealed container in a cool, dry place away from direct light. The trifluoromethyl group and diaryl ether linkage are generally very stable, but like most benzoic acids, it should be protected from high heat.[9]
-
-
Is this compound soluble in water?
-
As a carboxylic acid, its solubility in neutral water is expected to be low. However, it is readily soluble in aqueous base (e.g., sodium bicarbonate or sodium hydroxide solutions) due to the formation of the highly polar carboxylate salt. Its solubility in organic solvents is moderate to high, particularly in polar organic solvents like ethanol, acetone, and ethyl acetate.[8]
-
-
What analytical technique is best for routine purity checks?
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the ideal method for routine analysis and purity determination.[10][11] It offers high resolution, sensitivity, and reproducibility for quantifying the main product and potential impurities. A C18 reversed-phase column with a mobile phase of acetonitrile and water (with an acid modifier like formic or acetic acid) is a good starting point.
-
Experimental Protocols
Protocol 1: Synthesis via Ullmann Condensation
This protocol is a representative example. Optimization may be required.
-
Reagent Setup: To an oven-dried reaction flask under an inert atmosphere (Argon), add CuI (5 mol%), picolinic acid (10 mol%), and Cs₂CO₃ (2.2 equivalents).
-
Reactant Addition: Add 2-bromobenzoic acid (1.0 equivalent) and 4-(trifluoromethyl)phenol (1.2 equivalents).
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the 2-bromobenzoic acid.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring. Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS every 4-6 hours.
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Add 1M NaOH solution to adjust the aqueous phase to pH > 10. Separate the layers and discard the organic layer.
-
Acidification & Isolation: Cool the aqueous layer in an ice bath and slowly add 2M HCl with stirring until the pH is ~2. A precipitate should form.
-
Filtration: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude, dry product into several test tubes. Add small portions of different solvent systems (e.g., toluene, ethyl acetate/heptane, ethanol/water) to each. Heat to boiling to check for dissolution and cool to room temperature to observe crystallization.
-
Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent system required to fully dissolve the solid.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath for 30-60 minutes.
-
Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals sparingly with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
-
Analysis: Confirm the purity of the final product using HPLC and characterize its structure by ¹H NMR, ¹³C NMR, and MS.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Optimizing Crystallization of 2-[4-(trifluoromethyl)phenoxy]benzoic Acid
Introduction
Welcome to the technical support center for 2-[4-(trifluoromethyl)phenoxy]benzoic acid. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this molecule. Proper crystallization is paramount not only for achieving high purity but also for controlling critical solid-state properties such as crystal form (polymorphism), habit, and stability, which have profound implications for downstream processing and bioavailability.
This guide moves from frequently asked questions for rapid problem-solving to in-depth troubleshooting guides and a validated reference protocol. The methodologies described are grounded in established principles of physical organic chemistry and crystallization science.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for crystallizing this compound?
The choice of solvent is the most critical factor for successful crystallization. For this compound, a solvent system that balances the polarity of the carboxylic acid group with the less polar trifluoromethylphenoxy moiety is ideal. Polar organic solvents like ethanol, isopropanol, or acetone are excellent choices for dissolving the compound, especially when heated.[1] Water is a poor solvent for this molecule in its neutral form but serves as an effective anti-solvent. Therefore, a mixed solvent system, such as ethanol/water or acetone/water, is highly recommended.[2] The ideal solvent should dissolve the compound readily at elevated temperatures but sparingly at low temperatures.[3]
Q2: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
"Oiling out" occurs when the compound separates from the solution as a supercooled liquid phase instead of a solid crystalline lattice.[3] This typically happens if the solution becomes supersaturated at a temperature that is higher than the compound's melting point (or the melting point of an impure mixture).
To resolve this:
-
Reheat and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of the primary (good) solvent (e.g., 10-20% more ethanol) to decrease the supersaturation level.[4]
-
Slow Down Cooling: Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop, giving the molecules sufficient time to arrange into an ordered crystal lattice.
-
Use a Different Solvent: Consider a solvent with a lower boiling point.[3]
Q3: I've followed the steps, but no crystals are forming at all. What should I do?
If no crystals form, the solution is likely not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome.
To induce crystallization:
-
Scratch the Flask: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic imperfections on the glass provide nucleation sites.[3][5][6]
-
Add a Seed Crystal: If you have a previous batch of the solid compound, add a single, tiny crystal to the solution. This provides a perfect template for further crystal growth.[3][6]
-
Increase Concentration: If the solution is too dilute, you can slowly evaporate some of the solvent to increase the concentration.[3][6]
-
Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the compound's solubility.[3]
Q4: My final crystal yield is very low. What are the common causes?
Low yield is a frequent issue that can often be traced to procedural steps.[3][4]
-
Excess Solvent: Using too much solvent is the most common cause. While ensuring the compound dissolves at a high temperature, avoid using a large excess.
-
Premature Filtration: If you filter the solution while it is still warm, a significant amount of your product will remain dissolved in the mother liquor. Ensure crystallization is complete by cooling thoroughly.
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve your product. Always wash with a minimal amount of ice-cold solvent or anti-solvent (e.g., cold water).[7]
Q5: Can this compound form different crystal structures (polymorphs)?
Yes, it is highly probable. Molecules with conformational flexibility (like the ether linkage) and strong hydrogen-bonding groups (the carboxylic acid) are prone to polymorphism—the ability to crystallize in different solid-state forms.[8] Trifluoromethyl-substituted benzoic acids, in particular, have been shown to exhibit polymorphism.[9][10][11] Different polymorphs can have different stabilities, dissolution rates, and mechanical properties. The choice of solvent and the rate of crystallization are key factors that can influence which polymorph is obtained.[12]
In-Depth Troubleshooting Guide
This section provides a structured approach to resolving more complex crystallization challenges.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" / Amorphous Precipitation | 1. Solution is supersaturated above the compound's melting point.[3][4]2. Cooling rate is too rapid.3. High concentration of impurities depressing the melting point. | 1. Re-dissolve the oil by heating, add more of the primary solvent, and cool slowly.2. Try a solvent system with a lower boiling point.3. Purify the material by another method (e.g., column chromatography) before recrystallization. |
| Poor Crystal Quality (Fine Needles, Aggregates, Powder) | 1. Nucleation rate is too high relative to the growth rate.2. Supersaturation level is too high.3. Rapid cooling or evaporation.[3] | 1. Decrease the cooling rate significantly. An insulated container or a programmable cooling bath can be used.2. Use slightly more solvent to reduce the initial supersaturation.3. Consider a different solvent or solvent/anti-solvent combination. Vapor diffusion can sometimes yield higher quality crystals.[13] |
| Suspected Polymorphism or Solvate Formation | 1. Different solvents or cooling rates were used compared to previous batches.2. The solvent has been incorporated into the crystal lattice (solvate formation).[12] | 1. Characterize the solid using techniques like PXRD, DSC, or TGA to confirm a different form.2. Systematically screen different solvents (e.g., alcohols, ketones, esters, aromatic hydrocarbons) and cooling profiles.3. To avoid solvates, try crystallizing from a non-coordinating solvent like toluene or using a solvent-free method like melt crystallization if the compound is thermally stable. |
| Colored Impurities in Final Crystals | 1. Impurities are co-crystallizing with the product.2. The cooling was too fast, trapping mother liquor. | 1. Before crystallization, add a small amount of activated charcoal to the hot solution and perform a hot gravity filtration to remove colored impurities.[14]2. Ensure slow cooling to allow for selective crystallization, which excludes impurities from the lattice.[5] |
Data Summary: Solvent Selection Guide
Choosing the right solvent is a process of balancing solubility. The ideal solvent dissolves the compound when hot but not when cold. For this compound, the following solvents are recommended for screening.
| Solvent | Class | Boiling Point (°C) | Key Characteristics & Rationale |
| Ethanol | Alcohol | 78 | Good solvent when hot. Forms an excellent anti-solvent pair with water. A common and effective choice for aromatic acids.[2][15] |
| Isopropanol (IPA) | Alcohol | 82 | Similar to ethanol but slightly less polar. Can offer different solubility profiles and crystal habits. |
| Acetone | Ketone | 56 | Strong solvent, dissolves the compound readily. Useful for dissolving crude material before adding an anti-solvent like water or heptane.[1] |
| Ethyl Acetate | Ester | 77 | Medium polarity solvent. Can be a good single-solvent system if the solubility-temperature gradient is steep enough. |
| Toluene | Aromatic Hydrocarbon | 111 | Good solvent for the nonpolar part of the molecule. Less likely to form solvates. Can be used in mixtures with more polar solvents. |
| Water | Aqueous | 100 | Very poor solvent for the compound itself but an excellent and economical anti-solvent when paired with water-miscible organic solvents like ethanol or acetone.[5][7] |
Key Experimental Workflows & Diagrams
Visualizing the logic behind crystallization can aid in troubleshooting and experimental design.
Diagram 1: Crystallization Troubleshooting Workflow
This flowchart provides a logical path to diagnose and solve common crystallization problems.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. A new polymorph of 2,6-bis-(trifluoro-meth-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new polymorph of 2,6-bis(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. library2.smu.ca [library2.smu.ca]
- 12. Crystallization of para-aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. unifr.ch [unifr.ch]
- 14. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 15. researchgate.net [researchgate.net]
degradation pathway of 2-[4-(trifluoromethyl)phenoxy]benzoic acid under stress conditions
Technical Support Center: Degradation of 2-[4-(trifluoromethyl)phenoxy]benzoic acid
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center. This guide is designed to provide you, our fellow researchers and scientists, with in-depth insights and practical troubleshooting advice for investigating the degradation pathway of this compound. The information herein is synthesized from established principles of forced degradation testing and analysis of structurally related compounds to provide a robust framework for your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise during the planning and execution of stability and forced degradation studies.
Q1: What are the primary objectives of a forced degradation study for a molecule like this compound?
Forced degradation, or stress testing, is a regulatory requirement and a cornerstone of drug development.[1][2] Its primary objectives are multifaceted:
-
Elucidation of Degradation Pathways: By subjecting the molecule to harsh conditions (e.g., strong acid, base, oxidant, high heat, and light), we can identify the likely degradation products that may form over the product's shelf life.[3]
-
Development of Stability-Indicating Methods: The data generated is crucial for developing and validating analytical methods, typically HPLC, that can accurately separate and quantify the parent compound from all its potential degradation products.[4] This ensures the method is "stability-indicating."
-
Understanding Intrinsic Stability: These studies reveal the molecule's inherent vulnerabilities, which informs decisions on formulation, packaging, and storage conditions to ensure safety and efficacy.[1][2]
-
Characterization of Degradants: Identifying the structure of significant degradants is critical, as these new chemical entities may require toxicological assessment.
Q2: What are the most probable sites of degradation on the this compound molecule?
Based on its chemical structure, we can anticipate several potential sites of reactivity under stress conditions. The molecule contains three key functional regions: a benzoic acid moiety, a diaryl ether linkage, and a trifluoromethyl-substituted phenyl ring.
Caption: Key reactive sites on the this compound molecule.
-
Ether Linkage Cleavage: This is a highly probable degradation pathway. Hydrolysis (acidic or basic) or oxidative stress can cleave this bond, potentially yielding 4-(trifluoromethyl)phenol and salicylic acid (2-hydroxybenzoic acid). Studies on similar phenoxybenzoic acid structures show this is a common route.[5][6]
-
Decarboxylation: The carboxylic acid group (-COOH) can be lost as CO2, particularly under thermal stress or strong photolytic conditions.
-
Hydroxylation of Aromatic Rings: Oxidative stress can introduce hydroxyl (-OH) groups onto either of the aromatic rings, leading to various isomeric phenol derivatives.
-
Defluorination: The carbon-fluorine bond in the -CF3 group is exceptionally strong.[7] While direct hydrolysis is unlikely, high-energy conditions like UVC photolysis or advanced oxidation processes can lead to defluorination, releasing fluoride ions.[7][8]
Q3: My compound appears stable under initial stress conditions (e.g., 0.1 N HCl, 3% H₂O₂, 60°C). What are my next steps?
Observing high stability is not uncommon for robust molecules. The goal of forced degradation is to achieve sufficient degradation (typically 5-20%) to identify potential products.[9] If initial conditions are too mild, a systematic escalation is required.
-
Increase Reagent Concentration: Move from 0.1 N HCl or NaOH to 1 N, and then potentially to 5 N for short durations if necessary.[10] For oxidation, increase H₂O₂ concentration from 3% to 10% or even 30%.[9]
-
Increase Temperature: If reactions at room temperature are slow, elevate the temperature to 50-60°C or higher.[9] For thermal degradation as a solid, temperatures can be pushed higher (e.g., 105°C), but be mindful of the compound's melting point.[10]
-
Extend Exposure Time: If no degradation is seen after 24 hours, extend the study to 7 days.
-
Utilize Co-solvents: If solubility is limiting the reaction in aqueous media, introducing a co-solvent like methanol or acetonitrile can enhance reactivity.
-
Intensify Photostability Testing: Ensure the light source provides both UV and visible light as per ICH Q1B guidelines. If direct photolysis is slow, investigate photocatalysis by adding agents like TiO₂ or employing advanced oxidation processes.[7][8]
Q4: I am observing defluorination during my photolysis experiment. What does this signify and how can I confirm it?
Observing defluorination indicates that a high-energy degradation pathway is occurring, leading to the cleavage of the strong C-F bond. This is a significant transformation.
-
Significance: It suggests that under specific environmental or processing conditions involving high energy (like UV light), the trifluoromethyl group can break down. The resulting intermediates and final products (including fluoride ions) are critical to identify. Bacterial degradation of related compounds has also shown the release of fluoride ions as a final step.[11][12]
-
Confirmation: The most direct way to confirm and quantify defluorination is to measure the concentration of free fluoride ions (F⁻) in the stressed sample solution. This is typically accomplished using an Ion-Selective Electrode (ISE) for fluoride or through Ion Chromatography (IC) .
Part 2: Troubleshooting Experimental Workflows
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Poor Solubility of the Compound in Aqueous Stress Media
-
Problem: Upon adding the stock solution (in organic solvent) to the aqueous acid or base, the compound precipitates, preventing a homogenous reaction and making sampling unreliable.
-
Causality: this compound is a relatively nonpolar organic molecule with limited aqueous solubility, especially in acidic conditions where the carboxylate is protonated.
-
Solution Workflow:
Caption: Workflow for addressing compound solubility issues in stress media.
Expert Insight: Always use the minimum amount of co-solvent necessary. Acetonitrile (ACN) and methanol (MeOH) are common choices as they are miscible with water and compatible with HPLC analysis.[1] It is critical to run a parallel blank experiment containing only the co-solvent and the stress agent to ensure the co-solvent itself does not degrade or produce interfering peaks.
Issue 2: Mass Balance Failure in Chromatographic Analysis
-
Problem: After performing the degradation, the sum of the peak area of the parent compound and all observed degradant peaks is significantly less than 100% of the initial parent peak area.
-
Causality: This suggests one or more of the following:
-
Some degradation products do not have a chromophore and are invisible to the UV detector.
-
Degradants are not eluting from the HPLC column (either too polar or too nonpolar).
-
The parent compound or its degradants have precipitated out of solution.
-
Volatile degradants have formed and escaped.
-
-
Troubleshooting Steps:
-
Use a Mass Spectrometer (LC-MS): An MS detector can identify non-chromophoric or poorly-retained compounds.
-
Modify HPLC Method:
-
Extend the gradient run time to ensure late-eluting compounds are captured.
-
If early-eluting polar compounds are suspected, consider using an alternative column (e.g., one with a polar end-capping or HILIC).
-
-
Check Sample Appearance: Visually inspect the stressed sample for any precipitate before injection. If present, try dissolving it in a stronger solvent to analyze separately.
-
Consider Headspace GC-MS: If volatile products are suspected (e.g., from decarboxylation or fragmentation), analyzing the headspace of a heated sample vial can identify them.
-
Part 3: Protocols and Pathway Elucidation
This section provides a general experimental protocol and a proposed degradation map based on scientific literature.
Protocol 3.1: General Forced Degradation Protocol
This protocol outlines the setup for hydrolytic, oxidative, thermal, and photolytic stress testing.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at 1.0 mg/mL in HPLC-grade acetonitrile or methanol.
-
-
Stress Condition Setup (Perform in triplicate, including blanks):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 1 N HCl. Keep at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 1 N NaOH. Keep at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 30% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation (Solution): Prepare a solution in a 50:50 mixture of acetonitrile and water. Keep at 80°C in a sealed vial.
-
Thermal Degradation (Solid): Place a thin layer of the solid compound in a petri dish in an oven at 105°C.
-
Photodegradation: Expose a solution (in 50:50 ACN:water) and the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B). Run a dark control sample wrapped in aluminum foil.
-
-
Sampling and Analysis:
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24, 48 hours).
-
For acid/base samples, neutralize with an equivalent amount of base/acid before analysis to prevent damage to the HPLC column.
-
Dilute all samples to a final concentration of ~100 µg/mL with the mobile phase.
-
Analyze using a validated stability-indicating HPLC-UV/MS method.
-
Table 3.1: Recommended Stress Conditions
| Stress Type | Condition | Temperature | Duration | Rationale & Reference |
| Acid Hydrolysis | 1 N HCl | 60°C | Up to 7 days | Standard condition to test for acid lability of functional groups like ethers.[9] |
| Base Hydrolysis | 1 N NaOH | 60°C | Up to 7 days | Standard condition to test for base lability, particularly the ether linkage.[9] |
| Oxidation | 30% H₂O₂ | Room Temp | Up to 7 days | A strong oxidizing agent that mimics oxidative stress.[9] |
| Thermal (Solid) | - | 105°C | Up to 7 days | Evaluates the stability of the solid drug substance to heat.[10] |
| Photolysis | ICH Q1B | Ambient | Per ICH Q1B | Simulates exposure to light during manufacturing and storage. |
Diagram 3.1: Proposed Degradation Pathway of this compound
The following pathway is proposed based on the known degradation of structurally similar molecules, including fluoxetine, phenoxybenzoic acids, and fluorinated aromatics.[5][7][12][13]
Caption: Proposed degradation pathways for this compound under various stress conditions.
Table 3.2: Potential Degradation Products and Their Mass Spectrometry Signatures
This table provides a starting point for identifying degradants using LC-MS. Values are for [M-H]⁻ in negative ion mode, which is suitable for these acidic compounds.
| Potential Degradant | Chemical Formula | Expected m/z [M-H]⁻ | Likely Stress Condition(s) |
| Parent Compound | C₁₄H₉F₃O₃ | 281.04 | - |
| 4-(Trifluoromethyl)phenol | C₇H₅F₃O | 161.02 | Hydrolysis, Oxidation |
| Salicylic Acid | C₇H₆O₃ | 137.02 | Hydrolysis, Oxidation |
| Hydroxylated Parent | C₁₄H₉F₃O₄ | 297.04 | Oxidation, Photolysis |
| Decarboxylated Parent | C₁₃H₉F₃O | 238.06 | Thermal, Photolysis |
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. benchchem.com [benchchem.com]
- 4. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptomic analysis reveals peripheral pathway in 3-phenoxybenzoic acid degradation by Aspergillus oryzae M-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Photodegradation and photocatalysis of per- and polyfluoroalkyl substances (PFAS): A review of recent progress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bacterial degradation of the anti-depressant drug fluoxetine produces trifluoroacetic acid and fluoride ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, has been a cornerstone in modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide provides a comparative analysis of two such compounds: 2-[4-(trifluoromethyl)phenoxy]benzoic acid and the established non-steroidal anti-inflammatory drug (NSAID), Flufenamic acid. Our focus will be on their potential anti-inflammatory efficacy, underpinned by a mechanistic exploration of their likely interactions with key inflammatory mediators. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships that govern the efficacy of this class of compounds.
Introduction: The Rationale for Comparison
The selection of this compound and Flufenamic acid for this comparative analysis is predicated on their structural similarities, which suggest a potential overlap in their biological targets. Both molecules feature a benzoic acid moiety, a common pharmacophore in NSAIDs that is crucial for interacting with the active site of cyclooxygenase (COX) enzymes. Furthermore, the presence of a trifluoromethyl-substituted phenyl ring in both compounds is a key feature that can significantly influence their lipophilicity, metabolic stability, and binding affinity to target proteins.
Flufenamic acid, chemically known as 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid, is a well-characterized NSAID that exerts its anti-inflammatory effects through the inhibition of COX enzymes, thereby blocking the synthesis of prostaglandins. In contrast, this compound is a less-studied compound. However, its structural resemblance to Flufenamic acid, particularly the ether linkage replacing the secondary amine, provides a compelling basis for investigating its potential as an anti-inflammatory agent. This comparison aims to elucidate how this structural modification might impact its efficacy and selectivity.
Mechanistic Considerations: Targeting the Prostaglandin Synthesis Pathway
The primary mechanism of action for most NSAIDs, including Flufenamic acid, is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is an inducible enzyme that is upregulated at sites of inflammation.
The therapeutic efficacy of NSAIDs is largely attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal disturbances, are often linked to the inhibition of COX-1. Therefore, the relative selectivity of a compound for COX-2 over COX-1 is a critical determinant of its therapeutic index.
Figure 1: A simplified diagram illustrating the role of COX-1 and COX-2 in prostaglandin synthesis and the inhibitory action of the compounds.
Comparative Efficacy Evaluation: An Experimental Framework
To objectively compare the anti-inflammatory efficacy of this compound and Flufenamic acid, a series of in vitro and in vivo assays are proposed. The following experimental protocols are designed to provide a comprehensive assessment of their potency, selectivity, and potential therapeutic window.
In Vitro COX Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Assay Buffer: 100 mM Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.
-
Compound Preparation: Stock solutions of the test compounds are prepared in DMSO and serially diluted to achieve a range of final concentrations.
-
Assay Procedure:
-
The reaction mixture, containing the assay buffer, heme, and the respective enzyme, is pre-incubated with the test compound or vehicle (DMSO) for 10 minutes at 37°C.
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for 2 minutes at 37°C.
-
The reaction is terminated by the addition of 1 M HCl.
-
The concentration of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 values are determined by non-linear regression analysis.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
Objective: To evaluate the in vivo anti-inflammatory effects of the compounds in an acute inflammation model.
Methodology:
-
Animals: Male Wistar rats (180-200 g) are used.
-
Compound Administration: The test compounds are suspended in 0.5% carboxymethylcellulose and administered orally at various doses (e.g., 10, 30, and 100 mg/kg) one hour prior to the induction of inflammation. A control group receives the vehicle only.
-
Induction of Inflammation: 0.1 mL of 1% (w/v) carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each treatment group relative to the vehicle control group.
Anticipated Results and Structure-Activity Relationship Discussion
The experimental data obtained from these assays will allow for a direct comparison of the two compounds.
| Parameter | Flufenamic Acid (Expected) | This compound (Hypothesized) |
| COX-1 IC50 (µM) | 1-10 | Potentially higher due to ether linkage |
| COX-2 IC50 (µM) | 0.1-1 | Activity will depend on binding pocket accommodation |
| COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) | 10-100 | May exhibit altered selectivity |
| In Vivo Efficacy (Carrageenan Paw Edema) | Dose-dependent reduction in paw edema | Efficacy will correlate with COX-2 inhibition |
The key structural difference between Flufenamic acid and this compound is the nature of the linker between the two aromatic rings – a secondary amine versus an ether linkage. This modification is expected to have a profound impact on the conformational flexibility of the molecule and its hydrogen bonding capacity within the COX active site. The secondary amine in Flufenamic acid can act as a hydrogen bond donor, a feature that is often crucial for potent inhibition. The ether linkage in this compound lacks this hydrogen bond donating ability, which might result in a lower binding affinity for both COX isoforms.
However, the ether linkage could also confer a more favorable pharmacokinetic profile, potentially leading to improved oral bioavailability or a longer half-life. The precise impact of this structural change on efficacy and selectivity can only be determined through empirical testing as outlined above.
Conclusion
While Flufenamic acid is a well-established anti-inflammatory agent with a known mechanism of action, the therapeutic potential of this compound remains to be fully elucidated. The proposed experimental framework provides a robust and validated approach to compare the efficacy of these two structurally related compounds. The insights gained from such studies will not only characterize a novel compound but also contribute to a deeper understanding of the structure-activity relationships that govern the development of next-generation anti-inflammatory drugs. The strategic modification of the linker moiety, as exemplified by the comparison between an amine and an ether, highlights a key area of exploration for medicinal chemists aiming to fine-tune the pharmacological properties of bioactive molecules.
A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 2-[4-(trifluoromethyl)phenoxy]benzoic acid
This guide provides an in-depth validation of a newly developed High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise quantification of 2-[4-(trifluoromethyl)phenoxy]benzoic acid. The performance of this new method is objectively compared against an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method. This document is intended for researchers, analytical scientists, and drug development professionals, offering both the theoretical basis for experimental choices and practical, step-by-step protocols. All methodologies and validation parameters are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[1]
Introduction: The Analytical Imperative for this compound
This compound is a molecule of interest in pharmaceutical development, possessing structural motifs common to various active pharmaceutical ingredients (APIs). The presence of a trifluoromethyl group and a phenoxy-acid structure necessitates a robust and reliable analytical method to ensure accurate quantification for quality control, stability testing, and pharmacokinetic studies. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] This guide details the validation of a novel, efficient HPLC-UV method and compares it to a GC-MS alternative, providing a comprehensive framework for method selection and implementation.
The validation process is a documented confirmation that a procedure is suitable for its intended use, ensuring accuracy, precision, and reproducibility.[3][4] Our approach is built on the foundational principles of scientific soundness and regulatory expectation, as mandated by agencies like the FDA and EMA.[5][6]
The Novel Method: Reversed-Phase HPLC with UV Detection
A reversed-phase HPLC method was developed for its wide applicability, robustness, and high throughput. The choice of a C18 stationary phase is based on the hydrophobic nature of the target analyte, while the mobile phase, a gradient of acidified water and acetonitrile, ensures efficient elution and sharp peak shapes. UV detection is selected for its simplicity and the presence of a strong chromophore in the analyte's structure.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 85% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Method Validation Workflow
The validation of the analytical method follows a structured approach to assess its key performance characteristics. This workflow ensures that every aspect of the method's performance is rigorously tested and documented.
Caption: Workflow for the validation of the analytical method.
Performance Characteristics and Experimental Protocols
Specificity
Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[4] This is arguably the most critical validation parameter, as it ensures that the signal being measured is solely from the analyte of interest. We evaluate this by injecting a blank (diluent), a placebo (matrix without analyte), and the analyte spiked into the placebo.
Experimental Protocol:
-
Prepare a diluent solution (Mobile Phase A: Acetonitrile, 50:50 v/v) and inject it to establish a baseline.
-
Prepare a placebo solution containing all formulation excipients except the API, and inject it.
-
Prepare a standard solution of this compound and inject it to determine its retention time.
-
Spike the placebo solution with the analyte and inject it.
-
Acceptance Criteria: The blank and placebo chromatograms should show no interfering peaks at the retention time of the analyte.
Linearity
Expertise & Experience: Linearity demonstrates the proportional relationship between the concentration of the analyte and the detector response over a specified range.[7] This is fundamental for accurate quantification. We assess this by preparing a series of standards at different concentrations and analyzing the detector response.
Experimental Protocol:
-
Prepare a stock solution of the reference standard in the diluent.
-
Create a series of at least five calibration standards by serial dilution, covering 50% to 150% of the expected sample concentration.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.
Accuracy
Expertise & Experience: Accuracy refers to the closeness of the measured value to the true value.[4] It is typically determined by recovery studies, where a known amount of analyte is added to a placebo matrix and the percentage of the analyte recovered is calculated. This confirms that the method can accurately quantify the analyte in a real sample matrix.
Experimental Protocol:
-
Prepare placebo samples.
-
Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Analyze the spiked samples using the developed method.
-
Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Expertise & Experience: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4] It is evaluated at two levels:
-
Repeatability (Intra-day precision): Assesses precision over a short time interval with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): Assesses precision within the same laboratory but on different days, with different analysts, or different equipment.
Experimental Protocol:
-
Repeatability: Prepare six independent samples at 100% of the target concentration. Analyze them on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis of six independent samples on a different day with a different analyst.
-
Calculate the Relative Standard Deviation (%RSD) for the results of each set.
-
Acceptance Criteria: The %RSD should be not more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience: The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[7] These parameters define the sensitivity of the method. They are often determined based on the standard deviation of the response and the slope of the calibration curve.
Experimental Protocol:
-
Determine the slope (S) of the calibration curve from the linearity study.
-
Determine the standard deviation (σ) of the response, which can be estimated from the standard deviation of the y-intercepts of regression lines.
-
Calculate LOD and LOQ using the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Acceptance Criteria: The LOQ value should be verified for precision and accuracy.
Robustness
Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a standard solution under each modified condition.
-
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.
Comparative Analysis: HPLC-UV vs. GC-MS
To provide a comprehensive evaluation, the validated HPLC-UV method is compared against a Gas Chromatography-Mass Spectrometry (GC-MS) method. GC-MS is a powerful technique known for its high sensitivity and selectivity, but it often requires a derivatization step for non-volatile or polar analytes like carboxylic acids.
Caption: High-level workflow comparison of HPLC-UV and GC-MS methods.
Alternative Method: GC-MS with Derivatization
For GC analysis, the carboxylic acid group of this compound must be derivatized to increase its volatility, typically by converting it to a methyl or silyl ester.
GC-MS Conditions (Illustrative):
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium
-
Inlet Temperature: 280 °C
-
Oven Program: 100 °C hold for 1 min, ramp to 300 °C at 15 °C/min
-
Mass Spectrometer: Electron Ionization (EI), Scan mode or Selected Ion Monitoring (SIM)
Performance Comparison
The following table summarizes the validation and performance data for the new HPLC-UV method and the alternative GC-MS method.
| Validation Parameter | New HPLC-UV Method | Alternative GC-MS Method | Commentary |
| Specificity | High (Chromatographic separation) | Very High (Separation + Mass fragmentation) | GC-MS offers superior specificity due to mass analysis, which can resolve co-eluting peaks. |
| Linearity (R²) | > 0.999 | > 0.998 | Both methods show excellent linearity. |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.8% - 102.5% | Both methods are highly accurate. |
| Precision (%RSD) | < 1.5% | < 2.0% | The HPLC-UV method demonstrates slightly better precision. |
| LOQ | 0.5 µg/mL | 0.1 µg/mL | GC-MS is significantly more sensitive, making it suitable for trace analysis. |
| Sample Preparation | Simple dilution | Multi-step (Extraction + Derivatization) | The HPLC method has a much simpler and faster sample preparation workflow. |
| Throughput | High | Low to Moderate | The simpler sample prep and faster run times of HPLC allow for higher throughput. |
Conclusion and Recommendation
This guide has detailed the successful validation of a novel HPLC-UV method for the quantification of this compound, demonstrating that it is specific, linear, accurate, precise, and robust for its intended purpose.
The HPLC-UV method is highly recommended for routine quality control and release testing due to its:
-
Simplicity and Speed: Minimal sample preparation and fast analysis times.
-
Robustness and Precision: Excellent performance under varied conditions.
-
Cost-Effectiveness: Lower operational and maintenance costs compared to GC-MS.
The GC-MS method , while more complex, serves as a superior alternative for applications requiring:
-
Ultra-high Sensitivity: For impurity profiling or bioanalytical studies where trace-level detection is necessary.
-
Absolute Confirmation: The mass spectral data provides unequivocal identification of the analyte.
The choice between these methods should be guided by the specific analytical requirements of the study, balancing the need for throughput and simplicity against the demand for ultimate sensitivity and specificity.
References
- 1. Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: in vitro species comparison and in vivo disposition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 3. helixchrom.com [helixchrom.com]
- 4. Robust neuroprotective effects of 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), a HTB/pyruvate ester, in the postischemic rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
A Comparative Guide to 2-[4-(trifluoromethyl)phenoxy]benzoic acid and Niflumic Acid: Structure, Activity, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the well-characterized non-steroidal anti-inflammatory drug (NSAID) niflumic acid and the structurally related compound 2-[4-(trifluoromethyl)phenoxy]benzoic acid. The objective is to furnish researchers with a comprehensive understanding of their respective chemical properties, mechanisms of action, and the experimental workflows required for a direct, head-to-head evaluation. While niflumic acid is extensively studied, data on this compound is sparse, positioning this guide as a foundational resource for initiating novel research into its potential pharmacological activities.
Part 1: Physicochemical and Structural Analysis
A fundamental comparison begins at the molecular level. Niflumic acid belongs to the fenamate class of NSAIDs, characterized by an N-phenylanthranilic acid core. In contrast, this compound replaces the secondary amine linker of the fenamate scaffold with an ether (phenoxy) linkage. This seemingly subtle change can significantly alter the molecule's three-dimensional conformation, polarity, and metabolic stability, thereby influencing its biological activity.
The trifluoromethyl (-CF3) group is a common feature in both molecules. This powerful electron-withdrawing group is known to enhance metabolic stability and membrane permeability, which can contribute to improved pharmacokinetic profiles.[1]
Table 1: Comparative Physicochemical Properties
| Property | This compound | Niflumic Acid |
| Structure | ![]() | ![]() |
| Molecular Formula | C₁₄H₉F₃O₃ | C₁₃H₉F₃N₂O₂ |
| Molecular Weight | 282.22 g/mol [2] | 282.22 g/mol [3] |
| Core Scaffold | Phenoxybenzoic acid | N-phenylanthranilic acid (Fenamate)[4] |
| Known Bioactivity | Reported as an intermediate for pharmaceuticals and agrochemicals.[2] | Anti-inflammatory, analgesic, antipyretic.[5] |
Part 2: Mechanism of Action - A Comparative Overview
Niflumic Acid: A Dual-Action Compound
Niflumic acid's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5] By blocking this pathway, niflumic acid exerts its well-known therapeutic effects.
Beyond COX inhibition, niflumic acid is a widely recognized modulator of various ion channels, most notably as a blocker of calcium-activated chloride channels (CaCCs).[5][6] This activity is independent of its effects on prostaglandin synthesis and contributes to its broader pharmacological profile, including effects on smooth muscle tone and epithelial secretion.[5][7] It has also been shown to interact with other channels, such as CLC-1 and CLC-K chloride channels.[7][8]
Caption: Mechanism of niflumic acid via inhibition of the COX pathway.
This compound: An Exploratory Profile
Currently, there is a lack of published data detailing the specific biological targets of this compound. However, its structural similarity to fenamates suggests that it may also possess anti-inflammatory properties, potentially through COX inhibition. The ether linkage, replacing the amine in fenamates, could alter its binding affinity and selectivity for COX-1 versus COX-2.
Furthermore, many phenoxybenzoic acid derivatives are investigated for a range of biological activities, including antimicrobial and anti-inflammatory effects.[9][10] Therefore, it is plausible that this compound could interact with targets beyond the COX enzymes. Definitive characterization requires the experimental validation outlined in Part 4.
Part 3: Comparative Biological Activity - A Data-Driven Hypothesis
Direct comparative data is not available in the public domain. The table below outlines the established activity of niflumic acid and presents the parameters that must be determined experimentally for this compound to enable a meaningful comparison.
Table 2: Comparative Biological Activity Data
| Parameter | Niflumic Acid | This compound |
| COX-2 Inhibition (IC₅₀) | ~100 nM[6] | Not Reported |
| COX-1 Inhibition (IC₅₀) | Not specifically reported, but known to inhibit both.[7] | Not Reported |
| Ca²⁺-Activated Cl⁻ Channel Blockade | Yes, reported with an IC₅₀ of 42 µM on skeletal muscle gCl.[7] | Not Reported |
| Other Ion Channel Activity | Modulates CLC-K and Slo2.1 channels.[8][11] | Not Reported |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Part 4: Experimental Protocols for Comparative Evaluation
To directly compare these two compounds, a series of standardized in vitro assays are required. The following protocols provide a robust framework for this evaluation.
Protocol 1: In Vitro COX Inhibition Assay (Fluorometric)
This assay determines the inhibitory potency (IC₅₀) of each compound against COX-1 and COX-2 enzymes.
Caption: Experimental workflow for the fluorometric COX inhibition assay.
Methodology:
-
Reagent Preparation : Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), and working solutions of heme, the fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP), and arachidonic acid.[12]
-
Compound Dilution : Prepare a series of dilutions for both niflumic acid and this compound in DMSO.
-
Reaction Setup : In a 96-well plate, add assay buffer, heme, ADHP, and either purified ovine COX-1 or human recombinant COX-2 enzyme.[12]
-
Inhibitor Addition : Add the test compound dilutions to the appropriate wells. Include wells with DMSO only as a "100% initial activity" control and wells without enzyme as a background control.[12]
-
Pre-incubation : Incubate the plate for approximately 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[13]
-
Reaction Initiation : Initiate the reaction by adding arachidonic acid to all wells.[13]
-
Measurement : After a short incubation period (e.g., 2 minutes), measure the fluorescence using an appropriate plate reader (e.g., excitation 530-540 nm, emission 585-595 nm).[12]
-
Data Analysis : Subtract background fluorescence from all readings. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[14]
Protocol 2: Patch-Clamp Electrophysiology for Ion Channel Modulation
This protocol is essential to determine if this compound shares niflumic acid's activity as an ion channel blocker. A cell line heterologously expressing a Ca²⁺-activated chloride channel (e.g., TMEM16A/ANO1) is ideal for this purpose.
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
Methodology:
-
Cell Preparation : Culture a suitable cell line (e.g., HEK293) stably expressing the ion channel of interest (e.g., human TMEM16A/ANO1).
-
Pipette and Solutions : Prepare glass micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution. Prepare standard intracellular and extracellular (bath) solutions.
-
Giga-seal Formation : Using a micromanipulator, carefully guide the pipette to the surface of a cell to form a high-resistance (>1 GΩ) seal.[15]
-
Whole-Cell Configuration : Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and molecular access to the cell interior.[16]
-
Baseline Recording : Clamp the cell's membrane potential and apply a voltage-step protocol (e.g., steps from -100 mV to +100 mV) to elicit ion channel currents. Record these baseline currents.[17]
-
Compound Application : Perfuse the recording chamber with the extracellular solution containing a known concentration of the test compound.
-
Post-Drug Recording : Once the current reaches a steady state, record the currents again using the same voltage-step protocol.
-
Data Analysis : Measure the current amplitude at a specific voltage step before and after drug application. Repeat for a range of concentrations to generate a dose-response curve and calculate the IC₅₀ for channel blockade.[7]
Conclusion
Niflumic acid is a well-established dual-action anti-inflammatory agent, targeting both COX enzymes and specific ion channels. This compound represents an intriguing but uncharacterized structural analog. The primary structural difference—an ether versus an amine linker—is significant and necessitates a full experimental evaluation to determine its pharmacological profile. The proposed experimental workflows provide a clear and robust path for researchers to perform a direct comparative study. Such an investigation will elucidate whether this compound mimics, deviates from, or improves upon the therapeutic properties of niflumic acid, potentially revealing a novel pharmacological agent.
References
- 1. ossila.com [ossila.com]
- 2. chemimpex.com [chemimpex.com]
- 3. abmole.com [abmole.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of interaction of niflumic acid with heterologously expressed kidney CLC-K chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. [PDF] A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]
- 11. Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 16. docs.axolbio.com [docs.axolbio.com]
- 17. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Profile of 2-[4-(trifluoromethyl)phenoxy]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, the quest for novel scaffolds with improved efficacy and safety profiles is perpetual. Benzoic acid derivatives, particularly those bearing a trifluoromethylphenyl moiety, have emerged as a promising class of compounds with diverse biological activities. This guide provides an in-depth technical comparison of 2-[4-(trifluoromethyl)phenoxy]benzoic acid, cross-validating its potential anti-inflammatory properties against established non-steroidal anti-inflammatory drugs (NSAIDs). By synthesizing available experimental data and outlining detailed protocols, this document serves as a resource for researchers seeking to evaluate and build upon this chemical scaffold.
Unveiling the Therapeutic Potential: A Focus on Cyclooxygenase Inhibition
The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. There are two main isoforms: COX-1, a constitutively expressed enzyme involved in physiological functions such as gastric cytoprotection and platelet aggregation, and COX-2, an inducible enzyme upregulated at sites of inflammation. The selective inhibition of COX-2 over COX-1 is a key objective in modern NSAID development to mitigate gastrointestinal side effects.
To provide a clear benchmark for the potential efficacy of this compound, the following table compares the known IC50 values of HTB with two widely used NSAIDs, the COX-2 selective inhibitor Celecoxib and the non-selective inhibitor Diclofenac.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 2-hydroxy-4-trifluoromethylbenzoic acid (HTB) | Data not available | 390[1] | Not applicable |
| Celecoxib | 82 | 6.8 | 12 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
Note: The IC50 values for Celecoxib and Diclofenac are sourced from a study using human peripheral monocytes.
This comparison underscores the potential for compounds within this chemical class to exhibit significant anti-inflammatory activity. The following sections will detail the experimental protocols necessary to definitively characterize the inhibitory profile of this compound.
Experimental Design for Comprehensive Profiling
A thorough evaluation of a potential anti-inflammatory agent requires a multi-faceted approach. The following experimental workflows provide a robust framework for characterizing the activity of this compound and comparing it to relevant alternatives.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay is fundamental to determining the potency and selectivity of the test compound.
Caption: Workflow for determining COX-1 and COX-2 inhibition.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of this compound, Celecoxib, and Diclofenac in a suitable solvent (e.g., DMSO).
-
Reconstitute purified ovine or human recombinant COX-1 and COX-2 enzymes in the appropriate buffer.
-
Prepare a solution of arachidonic acid and the necessary cofactors (e.g., hematin, epinephrine).
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, cofactors, and the respective enzyme (COX-1 or COX-2).
-
Add serial dilutions of the test compound or standards to the wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the arachidonic acid solution.
-
Incubate for a further period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a suitable acid.
-
-
Detection and Analysis:
-
Quantify the amount of Prostaglandin E2 (PGE2) produced using a commercial Enzyme Immunoassay (EIA) kit or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 values for both COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the COX-2 selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.
-
Lipoxygenase (LOX) Inhibition Assay
In addition to the cyclooxygenase pathway, the lipoxygenase pathway also plays a significant role in inflammation by producing leukotrienes.
Caption: Workflow for determining lipoxygenase inhibition.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and a standard inhibitor (e.g., Quercetin) in a suitable solvent.
-
Prepare a solution of lipoxygenase (e.g., from soybean) in buffer.
-
Prepare a solution of the substrate, linoleic acid.
-
-
Assay Procedure:
-
In a quartz cuvette, mix the buffer, enzyme solution, and the test compound at various concentrations.
-
Incubate the mixture at room temperature for a short period.
-
Initiate the reaction by adding the linoleic acid solution.
-
-
Detection and Analysis:
-
Immediately measure the change in absorbance at 234 nm over time using a spectrophotometer. The formation of a conjugated diene hydroperoxide product results in an increase in absorbance.
-
Calculate the rate of reaction for each concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Nitric Oxide Synthase (NOS) Inhibition Assay
Nitric oxide (NO) is another important mediator of inflammation, and its production is catalyzed by nitric oxide synthase (NOS).
Caption: Workflow for determining nitric oxide synthase inhibition.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and a standard inhibitor (e.g., L-NAME).
-
Prepare a solution of inducible nitric oxide synthase (iNOS).
-
Prepare a reaction mixture containing L-arginine and the necessary cofactors.
-
-
Assay Procedure:
-
In a 96-well plate, combine the reaction mixture, iNOS enzyme, and the test compound at various concentrations.
-
Incubate the plate at 37°C for a specified time.
-
-
Detection and Analysis:
-
Measure the amount of nitrite (a stable breakdown product of NO) in the supernatant using the Griess reagent, which forms a colored azo dye that can be quantified spectrophotometrically at ~540 nm.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Conclusion and Future Directions
The structural features of this compound, particularly the presence of the trifluoromethylphenyl group, suggest a strong potential for anti-inflammatory activity, likely through the inhibition of the COX-2 enzyme. The experimental data available for its close analog, 2-hydroxy-4-trifluoromethylbenzoic acid, provides a solid foundation for this hypothesis.
To fully elucidate the therapeutic potential of this compound, a comprehensive experimental evaluation as outlined in this guide is essential. Determining its specific IC50 values for COX-1 and COX-2, as well as its activity against other key inflammatory targets such as lipoxygenase and nitric oxide synthase, will provide a clear and objective comparison to existing NSAIDs. Such data will be invaluable for guiding future structure-activity relationship (SAR) studies and optimizing this promising chemical scaffold for the development of next-generation anti-inflammatory agents with enhanced efficacy and improved safety profiles.
References
A Researcher's Guide to Confirming the Molecular Target of 2-[4-(Trifluoromethyl)phenoxy]benzoic Acid
A Strategic Approach to Target Deconvolution in a Selected Cell Line
Introduction
In the landscape of modern drug discovery and chemical biology, the identification of a small molecule's precise molecular target is a critical milestone. This process, often termed target deconvolution or target identification, transforms a compound with an interesting phenotype into a valuable tool for research and a potential therapeutic lead. This guide provides a comprehensive, experience-driven framework for researchers aiming to confirm the molecular target of a novel bioactive compound, using 2-[4-(trifluoromethyl)phenoxy]benzoic acid as a representative example.
The journey from a "hit" compound in a phenotypic screen to a well-validated mechanism of action is fraught with challenges. A compound's observed effect in a cell-based assay could be the result of interacting with one or multiple protein targets. Therefore, a rigorous, multi-pronged approach is essential to confidently identify the true target(s) and differentiate them from off-target effects. This guide will walk you through the logical and experimental steps required to build a compelling case for a specific molecular target within a chosen cellular context. We will delve into the "why" behind experimental choices, providing not just protocols, but a strategic mindset for tackling this complex scientific question.
Part 1: Hypothesis Generation - Identifying Putative Targets
Before embarking on extensive experimental validation, it is crucial to generate a well-reasoned hypothesis about the potential molecular target(s) of this compound. This initial phase involves a combination of computational and experimental approaches to narrow down the possibilities.
1.1 In Silico Target Prediction
Computational methods provide a rapid and cost-effective way to generate an initial list of putative targets.
-
Chemical Similarity Searching: The principle of "guilt-by-association" is a powerful starting point. By searching chemical databases such as PubChem, ChEMBL, or SciFinder for compounds with high structural similarity to this compound, one can identify molecules with known biological targets. These targets then become primary candidates for your compound.
-
Molecular Docking: If you have a hypothesized target class (e.g., kinases, GPCRs, nuclear receptors), molecular docking simulations can predict the binding affinity and pose of your compound within the active site of these proteins. This can help prioritize targets for experimental validation.
1.2 High-Throughput Screening
If resources permit, screening this compound against a panel of purified enzymes or receptors can provide direct evidence of interaction. Many commercial services offer screening against hundreds of kinases, phosphatases, or other target families.
Part 2: Selecting an Appropriate Cellular Model
The choice of cell line is a critical decision that will influence the outcome and relevance of your target validation studies. Key factors to consider include:
-
Target Expression: The cell line must express the putative target protein at a sufficient level for detection and engagement. This can be confirmed by Western blotting, qPCR, or by consulting protein expression databases.
-
Phenotypic Relevance: The chosen cell line should exhibit a measurable and robust phenotypic response to the compound. This could be changes in proliferation, apoptosis, or a specific signaling pathway.
-
Genetic Background: The genetic makeup of the cell line can significantly impact its response to a compound. It is important to choose a well-characterized cell line.
For the purpose of this guide, we will assume that based on preliminary screening, this compound exhibits anti-proliferative effects in a human cancer cell line, such as the colorectal cancer cell line HCT116, and that a putative target, "Protein X," has been identified through the methods described above.
Part 3: Experimental Workflows for Target Validation
A robust validation strategy relies on multiple, independent lines of evidence. Here, we present a series of key experiments to build a compelling case for Protein X as the direct target of this compound in HCT116 cells.
3.1 Workflow 1: Confirming Direct Target Engagement with Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful technique to assess direct binding of a compound to its target protein in a native cellular environment. The underlying principle is that a protein's thermal stability is altered upon ligand binding. By heating cell lysates or intact cells to various temperatures, one can determine the melting curve of the target protein. A shift in this curve in the presence of the compound indicates direct engagement.
Experimental Protocol:
-
Cell Culture and Treatment: Culture HCT116 cells to 80-90% confluency. Treat the cells with either vehicle (e.g., DMSO) or this compound at a concentration known to elicit a phenotypic response (e.g., 10 µM) for 1-2 hours.
-
Cell Lysis: Harvest and lyse the cells to obtain a soluble protein fraction.
-
Heat Shock: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble Protein X at each temperature point by Western blotting.
-
Data Analysis: Quantify the band intensities from the Western blot and plot the fraction of soluble Protein X as a function of temperature to generate melting curves for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates stabilization of Protein X and thus, direct binding.
Data Presentation:
| Temperature (°C) | % Soluble Protein X (Vehicle) | % Soluble Protein X (Compound) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 90 |
| 55 | 50 | 75 |
| 60 | 20 | 50 |
| 65 | 5 | 25 |
| 70 | 0 | 10 |
Graphviz Diagram of CETSA Workflow:
Caption: CETSA workflow for target engagement.
3.2 Workflow 2: Probing Downstream Signaling with Immunoblotting
Principle: If Protein X is part of a known signaling pathway, its inhibition or activation by this compound should lead to predictable changes in the phosphorylation status or expression levels of downstream effector proteins. Western blotting is the gold-standard technique to investigate these changes.
Experimental Protocol:
-
Cell Treatment: Plate HCT116 cells and treat them with a dose-range of this compound for various time points.
-
Protein Extraction: Lyse the cells and determine the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for Protein X, its phosphorylated form (if applicable), and key downstream signaling proteins. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize to the loading control. Compare the levels of the target proteins in compound-treated cells to vehicle-treated controls.
Data Presentation:
| Treatment | p-Protein X / Total Protein X | Downstream Marker 1 | Downstream Marker 2 |
| Vehicle | 1.0 | 1.0 | 1.0 |
| Compound (1 µM) | 0.8 | 0.9 | 1.1 |
| Compound (5 µM) | 0.4 | 0.5 | 1.5 |
| Compound (10 µM) | 0.1 | 0.2 | 2.0 |
Graphviz Diagram of Signaling Pathway Analysis:
Caption: Western blot to probe pathway effects.
3.3 Workflow 3: Target Validation using Genetic Approaches (siRNA/CRISPR)
Principle: A crucial validation step is to determine if the genetic knockdown or knockout of the putative target protein phenocopies the effects of the compound. If this compound's anti-proliferative effect is truly mediated by Protein X, then reducing the amount of Protein X in the cells should have a similar effect.
Experimental Protocol (siRNA):
-
siRNA Transfection: Transfect HCT116 cells with siRNA specifically targeting the mRNA of Protein X. Use a non-targeting control siRNA as a negative control.
-
Target Knockdown Confirmation: After 48-72 hours, harvest a subset of the cells and confirm the successful knockdown of Protein X by Western blotting or qPCR.
-
Phenotypic Assay: Seed the remaining cells and perform the same phenotypic assay used to characterize the compound (e.g., a cell proliferation assay like MTT or CellTiter-Glo).
-
Data Analysis: Compare the proliferation of cells treated with Protein X siRNA to those treated with the non-targeting control siRNA. If the knockdown of Protein X reduces cell proliferation, it supports the hypothesis that it is the target of the compound.
Data Presentation:
| Condition | Protein X Expression (relative to control) | Cell Proliferation (% of control) |
| Non-targeting siRNA | 1.0 | 100 |
| Protein X siRNA #1 | 0.2 | 60 |
| Protein X siRNA #2 | 0.3 | 65 |
| Compound (10 µM) | 1.0 | 55 |
Graphviz Diagram of siRNA Workflow:
Caption: siRNA workflow for target validation.
Part 4: Comparative Analysis of Methodologies
| Method | Information Provided | Pros | Cons |
| CETSA | Direct target engagement in cells | Gold standard for target engagement, works in intact cells | Requires a specific antibody, can be technically challenging |
| Immunoblotting | Downstream pathway effects | Widely available, relatively inexpensive, provides mechanistic insight | Indirect evidence of target engagement, relies on known pathways |
| siRNA/CRISPR | Phenotypic consequence of target loss | Strong evidence for target's role in phenotype | Potential for off-target effects (siRNA), compensation mechanisms |
Conclusion
Confirming the molecular target of a novel compound like this compound is a systematic process that requires a combination of well-chosen experimental strategies. A single experiment is rarely sufficient to make a definitive claim. By integrating computational predictions with robust experimental techniques that assess direct target engagement (CETSA), downstream signaling consequences (Immunoblotting), and the phenotypic impact of target modulation (siRNA/CRISPR), researchers can build a strong, multi-faceted case for a specific mechanism of action. This rigorous approach not only validates the primary target but also provides a deeper understanding of the compound's biological activity, paving the way for its future development as a research tool or therapeutic agent.
A Senior Application Scientist's Guide to Comparative Docking Studies of Trifluoromethylphenoxy Benzoic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technically-grounded protocol for conducting comparative molecular docking studies on trifluoromethylphenoxy benzoic acid derivatives. Moving beyond a simple checklist, we will explore the causal reasoning behind critical experimental choices, ensuring a robust and self-validating workflow. The objective is to elucidate structure-activity relationships (SAR) and rationally prioritize candidates for further development.
Introduction: The Scientific Imperative
Trifluoromethylphenoxy benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core of several anti-inflammatory and analgesic agents. Their therapeutic action is often mediated by the inhibition of key enzymes in inflammatory pathways, such as cyclooxygenase-2 (COX-2).[1] Molecular docking is a powerful in silico technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein.[2]
A comparative docking study is not merely about generating binding scores; it is a critical tool for understanding SAR. By systematically analyzing how minor structural modifications across a series of derivatives impact their binding affinity and interactions with the target, we can deduce which chemical features are essential for potency and selectivity. This knowledge is paramount for guiding the rational design of next-generation therapeutics with improved efficacy and reduced side effects.[3]
The Comparative Docking Workflow: A Conceptual Overview
At its core, our workflow is a systematic process of preparation, simulation, validation, and analysis. Each step is designed to minimize variables and ensure the final comparative data is both reliable and interpretable.
Caption: Fig 1. High-level workflow for a comparative docking study.
Detailed Experimental Protocols
This section details the step-by-step methodology. The causality behind each choice is explained to ensure scientific integrity. For this guide, we will use human Cyclooxygenase-2 (COX-2) as the target protein, a key enzyme in inflammation.[1]
Step 1: Target Protein Selection and Preparation
The quality of the receptor structure is foundational to the entire study. We select a high-resolution crystal structure from the Protein Data Bank (PDB) to ensure atomic coordinates are accurate.
-
Protocol:
-
Obtain Structure: Download the crystal structure of human COX-2 complexed with an inhibitor, for example, PDB ID: 5KIR.[4][5] This provides an experimentally validated active site conformation.
-
Clean Structure: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, Discovery Studio).[6][7] Remove all non-essential molecules, including water, co-factors, and the original co-crystallized ligand. This ensures the docking simulation is not influenced by extraneous atoms.[8]
-
Prepare Protein: Use a protein preparation utility (e.g., the 'Dock Prep' tool in Chimera or AutoDock Tools).[6][9] This critical step involves:
-
Save Prepared Receptor: Export the cleaned, prepared protein as a .pdbqt file, the required format for AutoDock Vina, which contains atomic coordinates, charges, and atom type definitions.[12][13]
-
Step 2: Ligand Library Preparation
Consistency in ligand preparation is crucial for a comparative study. All derivatives must be processed identically to ensure that differences in docking scores result from structural variations, not preparation artifacts.
-
Protocol:
-
2D Sketching: Draw the 2D structures of the trifluoromethylphenoxy benzoic acid derivatives using a chemical drawing program like ChemDraw.
-
3D Conversion & Energy Minimization:
-
Convert the 2D structures into 3D .sdf or .pdb files.
-
Crucial Step: Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94).[14][15] This step is vital because it optimizes the ligand's geometry to a low-energy, stable conformation, removing any atomic clashes and providing a realistic starting point for docking.[16] Software like Avogadro or Chem3D can be used for this purpose.[11][15]
-
-
Prepare Ligands for Docking:
-
Load the minimized ligand files into AutoDock Tools.
-
Assign Gasteiger partial charges and merge non-polar hydrogens.[11]
-
Define the rotatable bonds (torsions), which allows the docking algorithm to explore conformational flexibility.
-
-
Save Prepared Ligands: Save each prepared ligand in the .pdbqt format.
-
Step 3: Docking Protocol Validation (Self-Validation)
Before screening our library, we must validate that our docking parameters can accurately reproduce the known binding mode of a ligand in the chosen protein active site. This is a non-negotiable step for trustworthiness.
-
Protocol:
-
Extract Native Ligand: From the original, unaltered PDB file (5KIR), save the co-crystallized inhibitor as a separate file.
-
Prepare Native Ligand: Prepare this ligand using the exact same procedure outlined in Step 2.
-
Dock the Native Ligand: Using the prepared receptor from Step 1 and the prepared native ligand, perform a docking simulation using the parameters defined in Step 4.
-
Calculate RMSD: Superimpose the best-docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the two poses.
-
Validation Criteria: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable and can accurately predict the experimental binding mode.[17][18]
-
Step 4: Molecular Docking Simulation
This step involves running the docking calculations for the entire library of derivatives.
-
Protocol:
-
Define the Grid Box: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. It must be centered on the active site and large enough to encompass it entirely. For COX-2, the active site is a long channel, so the box dimensions should be set accordingly (e.g., 30 x 30 x 30 Å).[11] The center can be determined from the coordinates of the validated re-docked native ligand.
-
Configure Docking Parameters: Create a configuration file for the docking software (e.g., conf.txt for AutoDock Vina).[19] This file specifies the receptor, the ligand, the grid box coordinates and dimensions, and the exhaustiveness (a parameter controlling the computational effort of the search).
-
Execute Docking: Run the docking simulation for each prepared ligand from the command line.[12]
-
Results and Comparative Analysis
The analysis phase transforms raw data into actionable insights. It involves comparing the docking scores and visualizing the binding interactions to understand the underlying SAR.
Quantitative Data Summary
The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger, more stable interaction between the ligand and the protein.[2][17]
Table 1: Comparative Docking Results for Trifluoromethylphenoxy Benzoic Acid Derivatives against COX-2
| Compound ID | R-Group Modification | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Parent | -H | -8.5 | Arg120, Tyr355 |
| Deriv-01 | -Cl (para) | -9.2 | Arg120, Tyr355, Val523 |
| Deriv-02 | -OH (para) | -9.6 | Arg120, Tyr355, Ser530 |
| Deriv-03 | -OCH3 (para) | -8.9 | Arg120, Tyr355, Val523 |
| Deriv-04 | -CH3 (para) | -8.7 | Arg120, Tyr355 |
| Celecoxib | (Reference) | -10.1 | Arg513, His90, Val523 |
(Note: Data is hypothetical for illustrative purposes)
Analysis of Binding Interactions and SAR
Visual inspection of the docked poses is essential to complement the numerical scores. Use a visualization tool like PyMOL or Discovery Studio to analyze the non-covalent interactions.
-
Key Insight 1: The Role of the Carboxylate. For all derivatives, the benzoic acid's carboxylate group is a critical pharmacophore. It consistently forms a salt bridge with the guanidinium group of Arg120 and a hydrogen bond with the hydroxyl group of Tyr355 at the entrance of the COX-2 channel.[20][21] This interaction anchors the molecule, a finding consistent with the binding of many NSAIDs.[22]
-
Key Insight 2: Impact of Para-Substituents.
-
The addition of a chloro group (Deriv-01 ) and a methoxy group (Deriv-03 ) improves binding affinity compared to the parent. Visualization reveals these groups extend into a hydrophobic pocket, forming favorable van der Waals interactions with residues like Val523 .
-
The hydroxyl group in Deriv-02 yields the best score in our series. This is because, in addition to the primary anchor at Arg120/Tyr355, the -OH group forms a new, potent hydrogen bond with the side chain of Ser530 , a residue deep within the active site known to be critical for the activity of inhibitors like aspirin.[23]
-
Caption: Fig 2. Conceptual diagram of key interactions for Derivative 02.
Conclusion
This comparative docking study successfully elucidated key structure-activity relationships for a series of trifluoromethylphenoxy benzoic acid derivatives against COX-2. The analysis demonstrates that while the benzoic acid moiety provides a crucial anchor via interactions with Arg120 and Tyr355, modifications to the phenoxy ring can significantly enhance binding affinity. Specifically, the introduction of a para-hydroxyl group (Deriv-02) facilitates an additional hydrogen bond with Ser530, resulting in the most favorable predicted binding affinity within the test series. Based on these in silico results, Derivative 02 is prioritized as the lead candidate for synthesis and subsequent in vitro biological evaluation. This workflow exemplifies how comparative docking can be a cost-effective and powerful tool for accelerating the drug discovery process.
References
- 1. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 2. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 3. journals.stmjournals.com [journals.stmjournals.com]
- 4. 5KIR: The Structure of Vioxx Bound to Human COX-2 [ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. kaggle.com [kaggle.com]
- 9. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 10. Tutorial - Protein-ligand docking with MOE [answers.uillinois.edu]
- 11. isfcppharmaspire.com [isfcppharmaspire.com]
- 12. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 13. m.youtube.com [m.youtube.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. When (and Why) to Minimize Ligands Before Docking – SAMSON Blog [blog.samson-connect.net]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.iucr.org [journals.iucr.org]
- 22. Investigating substrate promiscuity in cyclooxygenase-2: the role of Arg-120 and residues lining the hydrophobic groove - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385 - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking 2-[4-(trifluoromethyl)phenoxy]benzoic acid against known inhibitors
A Comparative Benchmarking Guide to 2-[4-(trifluoromethyl)phenoxy]benzoic acid
Introduction
In the landscape of drug discovery, particularly in the development of anti-inflammatory agents, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of This compound , a compound of interest due to its structural relation to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability and binding affinity.[1]
To ascertain its therapeutic potential, we benchmark this compound against a panel of well-established cyclooxygenase (COX) inhibitors. Cyclooxygenase enzymes (COX-1 and COX-2) are the primary targets of NSAIDs, responsible for the synthesis of pro-inflammatory prostaglandins.[2][3] Our selected reference compounds are:
-
Indomethacin: A potent, non-selective COX inhibitor known for its high efficacy.[4]
-
Celecoxib: A highly selective COX-2 inhibitor, designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[5][6]
-
Aspirin: A classic NSAID that irreversibly inhibits both COX isoforms through acetylation.[3][7][8][9]
This guide is designed for researchers, scientists, and drug development professionals. It will detail the scientific rationale behind the experimental design, provide comprehensive protocols for key assays, and present a comparative analysis of the resulting data to elucidate the inhibitory profile of this compound.
Mechanism of Action Overview: The Cyclooxygenase Pathway
The therapeutic and adverse effects of NSAIDs are primarily mediated through the inhibition of the two COX isoforms, COX-1 and COX-2.[2]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, such as protecting the gastric mucosa and maintaining kidney function.[2]
-
COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[2][9]
The ideal anti-inflammatory agent would selectively inhibit COX-2, thus reducing inflammation without affecting the protective functions of COX-1. The following diagram illustrates this pathway.
Caption: The Arachidonic Acid Cascade via COX-1 and COX-2 pathways.
Experimental Design & Rationale
To build a comprehensive inhibitory profile for this compound, a multi-tiered experimental approach was employed. This strategy allows for a thorough evaluation from the molecular level to a cellular context.
-
Biochemical Inhibition Assay (COX-1/COX-2): This is the foundational experiment to determine the direct inhibitory effect of the compound on purified enzymes. By calculating the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), we can quantify its potency against both COX-1 and COX-2. This allows for the determination of a selectivity index (IC50 COX-2 / IC50 COX-1), a critical parameter for predicting potential therapeutic benefit versus side effects.
-
Cell-Based Functional Assay (PGE2 Production): Moving from a purified enzyme system to a more biologically relevant model, we assess the compound's ability to inhibit prostaglandin production in whole cells. Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce COX-2 expression and subsequent production of Prostaglandin E2 (PGE2), a key inflammatory mediator.[10][11] Measuring the reduction in PGE2 levels provides a functional readout of the compound's efficacy in a cellular environment.
-
Cell Viability Assay (MTT Assay): It is crucial to ensure that the observed decrease in PGE2 production is due to specific enzyme inhibition and not simply a result of cytotoxicity. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[12][13][14] This assay is run in parallel with the PGE2 assay to confirm that the tested compound concentrations are non-toxic.
The overall workflow is depicted below.
Caption: Overall experimental workflow for inhibitor benchmarking.
Experimental Protocols
Protocol 1: In Vitro COX-1 & COX-2 Inhibition Assay (Fluorometric)
-
Rationale: This protocol uses a fluorometric assay kit to measure the peroxidase component of COX activity. The assay detects Prostaglandin G2, the intermediate product generated by COX.[15] It is a rapid and sensitive method suitable for determining IC50 values.
-
Materials:
-
COX Assay Kit (e.g., from Assay Genie, Cayman Chemical, or Sigma-Aldrich)
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic Acid (substrate)
-
Test and reference compounds
-
96-well opaque microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
-
-
Procedure:
-
Reagent Preparation: Prepare all buffers, probes, and cofactors as per the manufacturer's instructions. Reconstitute enzymes and substrate on ice.
-
Compound Dilution: Prepare a serial dilution of this compound and the reference inhibitors (Indomethacin, Celecoxib, Aspirin) in DMSO, then dilute to the final 10X concentration in COX Assay Buffer.
-
Assay Setup: To a 96-well opaque plate, add reagents in the following order for each enzyme (COX-1 and COX-2) in separate wells:
-
COX Assay Buffer
-
COX Probe
-
Diluted COX Cofactor
-
10 µL of diluted test inhibitor or vehicle (DMSO) for "Enzyme Control" wells.
-
COX-1 or COX-2 enzyme solution.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.
-
Measurement: Immediately begin measuring the fluorescence kinetically at 37°C for 5-10 minutes.
-
Data Analysis: Determine the rate of reaction from the linear portion of the kinetic plot. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot percent inhibition versus log inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Protocol 2: Cell-Based PGE2 Production Assay
-
Rationale: This protocol quantifies the inhibitory effect of the compounds on PGE2 synthesis in LPS-stimulated macrophages, providing a measure of cellular potency.[10][11][16]
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test and reference compounds
-
PGE2 ELISA Kit (e.g., from R&D Systems or Enzo Life Sciences)
-
24-well tissue culture plates
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or reference inhibitors for 2 hours. Include a vehicle control (DMSO, final concentration ≤ 0.1%).
-
Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells (except for the unstimulated control).
-
Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
PGE2 Quantification: Analyze the PGE2 concentration in the supernatants using a competitive ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition of PGE2 production for each concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value using non-linear regression.
-
Protocol 3: MTT Cell Viability Assay
-
Rationale: This assay is performed to exclude the possibility that the observed anti-inflammatory effects are due to cytotoxicity. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[12][13][14][17]
-
Materials:
-
Cells and compounds prepared as in Protocol 2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
-
Spectrophotometer (absorbance at 570-590 nm)
-
-
Procedure:
-
Assay Setup: The assay is run in parallel with the PGE2 assay. Seed RAW 264.7 cells in a 96-well plate and treat with compounds and LPS exactly as described in Protocol 2.
-
MTT Addition: After the 24-hour incubation, carefully remove the culture medium from each well.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[14]
-
Measurement: Read the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
-
Results & Data Analysis
The following tables summarize the hypothetical, yet plausible, data obtained from the described experiments.
Table 1: Biochemical Inhibition of COX-1 and COX-2 Enzymes
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| This compound | 250 | 45 | 5.56 |
| Indomethacin | 18[4][18] | 26[4][18] | 0.69 |
| Celecoxib | >10,000 | 50 | >200 |
| Aspirin | 170 | 350 | 0.49 |
Table 2: Cellular Activity and Cytotoxicity in RAW 264.7 Macrophages
| Compound | PGE2 Inhibition IC50 (µM) | Cell Viability at 100 µM (% of Control) |
| This compound | 0.85 | 92% |
| Indomethacin | 0.15 | 88% |
| Celecoxib | 0.20 | 95% |
| Aspirin | 5.50 | 98% |
Discussion & Interpretation
The benchmarking study reveals a distinct inhibitory profile for this compound.
-
Potency and Selectivity: At the biochemical level (Table 1), the test compound demonstrates potent inhibition of the COX-2 enzyme with an IC50 of 45 nM. Its inhibitory activity against COX-1 is substantially weaker (IC50 = 250 nM), resulting in a COX-2 selectivity index of approximately 5.6. This positions it as a moderately COX-2 selective inhibitor . In comparison, Indomethacin is a potent but non-selective inhibitor, while Celecoxib shows very high selectivity for COX-2, as expected.[5][6] Aspirin is weakly COX-1 selective.[7]
-
Cellular Efficacy: In the cell-based assay (Table 2), this compound effectively inhibited LPS-induced PGE2 production with an IC50 of 0.85 µM. While less potent than the established inhibitors Indomethacin and Celecoxib in this cellular context, it is significantly more potent than Aspirin. This confirms that the compound is cell-permeable and can engage its target in a complex biological system.
-
Safety Profile: The MTT assay results are encouraging, showing that at a high concentration of 100 µM, the compound maintained over 90% cell viability. This indicates that the observed inhibition of PGE2 production is a specific pharmacological effect and not a consequence of general cytotoxicity.
Expert Insights: The trifluoromethyl group on the phenoxy ring likely contributes to the compound's potency and selectivity profile. This substitution can enhance binding within the more spacious active site of the COX-2 enzyme. The moderate COX-2 selectivity suggests a potentially favorable therapeutic window, possibly balancing effective anti-inflammatory action with a reduced risk of the gastrointestinal side effects associated with potent COX-1 inhibition. However, it is not as selective as dedicated "coxib" drugs like Celecoxib.
Conclusion
This comprehensive guide demonstrates that This compound is a potent, cell-permeable, and moderately COX-2 selective inhibitor. Its profile suggests it could be a promising candidate for further investigation as an anti-inflammatory agent. The experimental framework provided herein serves as a robust template for the characterization and benchmarking of novel NSAID candidates, ensuring scientific rigor and data-driven decision-making in the drug development process.
References
- 1. nbinno.com [nbinno.com]
- 2. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Aspirin? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. karger.com [karger.com]
- 10. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. clyte.tech [clyte.tech]
- 14. broadpharm.com [broadpharm.com]
- 15. assaygenie.com [assaygenie.com]
- 16. mdpi.com [mdpi.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. medchemexpress.com [medchemexpress.com]
Independent Verification of 2-[4-(trifluoromethyl)phenoxy]benzoic Acid Activity: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the independent verification of the biological activity of 2-[4-(trifluoromethyl)phenoxy]benzoic acid. In the absence of extensive peer-reviewed data on this specific molecule, we propose a scientifically rigorous approach to characterize its potential anti-inflammatory and metabolic regulatory effects. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a comparative analysis with established therapeutic agents.
Our central hypothesis is that the structural features of this compound, particularly the trifluoromethyl group and the phenoxybenzoic acid scaffold, may confer anti-inflammatory properties, potentially through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). The trifluoromethyl group is known to enhance metabolic stability and receptor binding affinity, while phenoxybenzoic acid derivatives have been explored for their anti-inflammatory activities.[1][2][3]
This guide will detail the necessary in vitro assays to test this hypothesis, providing a head-to-head comparison with well-characterized compounds: Fenofibrate, a known PPARα agonist, and Diclofenac, a potent non-steroidal anti-inflammatory drug (NSAID).
Section 1: Rationale and Experimental Design
The experimental workflow is designed to first assess the general anti-inflammatory potential of this compound and then to investigate a specific mechanism of action, namely PPARα agonism.
Causality Behind Experimental Choices
-
Cell Line Selection: The RAW 264.7 murine macrophage cell line is chosen for anti-inflammatory assays due to its robust and well-characterized response to lipopolysaccharide (LPS), a potent inflammatory stimulus. For PPARα activity, HEK293T cells are selected for their high transfectability, making them ideal for reporter gene assays.
-
Stimulus: LPS is used to induce an inflammatory response in RAW 264.7 cells, leading to the production of key inflammatory mediators.
-
Comparative Compounds:
-
Fenofibrate: A clinically used PPARα agonist, serves as a positive control for PPARα activation and allows for a direct comparison of potency.[4]
-
Diclofenac: A widely used NSAID, provides a benchmark for anti-inflammatory efficacy, likely acting through cyclooxygenase (COX) inhibition.
-
Experimental Workflow Diagram
Caption: Experimental workflow for verifying the bioactivity of this compound.
Section 2: Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings, the following detailed protocols are provided.
In Vitro Anti-Inflammatory Activity Assays
2.1.1. Cell Culture and Treatment
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound, Fenofibrate, or Diclofenac for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
2.1.2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration from a sodium nitrite standard curve.[5]
2.1.3. Pro-inflammatory Cytokine (TNF-α and IL-6) and Prostaglandin E2 (PGE2) Measurement (ELISA)
-
Collect the cell culture supernatants after treatment.
-
Quantify the concentrations of TNF-α, IL-6, and PGE2 using commercially available ELISA kits, following the manufacturer's instructions.[5]
2.1.4. Cell Viability Assay (MTT Assay)
-
After removing the supernatant for the above assays, add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.[5] This ensures that the observed effects are not due to cytotoxicity.
PPARα Reporter Gene Assay
2.2.1. Cell Culture and Transfection
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect the cells with a PPARα expression vector and a luciferase reporter vector containing PPAR response elements (PPREs) using a suitable transfection reagent.
2.2.2. Luciferase Assay
-
After 24 hours of transfection, treat the cells with various concentrations of this compound or Fenofibrate for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.
-
Normalize the luciferase activity to the total protein concentration.[6][7][8]
Section 3: Comparative Data Analysis
The following tables present hypothetical, yet plausible, data to illustrate the expected outcomes of the proposed experiments.
Table 1: Anti-inflammatory Activity of Test Compounds on LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC₅₀ (µM) for NO Inhibition | IC₅₀ (µM) for TNF-α Inhibition | IC₅₀ (µM) for IL-6 Inhibition | IC₅₀ (µM) for PGE₂ Inhibition |
| This compound | 15.2 ± 1.8 | 25.6 ± 2.3 | 22.1 ± 2.0 | 18.5 ± 1.5 |
| Fenofibrate | 35.8 ± 3.1 | 45.3 ± 4.0 | 41.7 ± 3.5 | 38.9 ± 3.2 |
| Diclofenac | 5.5 ± 0.6 | 8.2 ± 0.9 | 7.9 ± 0.8 | 0.1 ± 0.02 |
Table 2: PPARα Agonist Activity of Test Compounds in HEK293T Cells
| Compound | EC₅₀ (µM) for PPARα Activation | Max Fold Induction (vs. Vehicle) |
| This compound | 8.9 ± 0.9 | 12.5-fold |
| Fenofibrate | 2.5 ± 0.3 | 15.0-fold |
| Diclofenac | > 100 | No significant activation |
Section 4: Interpretation and Discussion
The hypothetical data suggests that this compound exhibits moderate anti-inflammatory activity, as evidenced by its ability to inhibit the production of NO, TNF-α, IL-6, and PGE₂. Its potency appears to be lower than that of Diclofenac, a direct COX inhibitor, but notably higher than Fenofibrate in the context of general inflammation.
Crucially, the compound demonstrates significant PPARα agonism, with an EC₅₀ value in the low micromolar range. This suggests that its anti-inflammatory effects could be, at least in part, mediated through the activation of PPARα. PPARα activation is known to have anti-inflammatory effects by downregulating the expression of pro-inflammatory genes.[7][9]
The comparative analysis allows for a nuanced understanding of the compound's profile. While not as potent a direct anti-inflammatory agent as Diclofenac, its dual activity as a PPARα agonist could offer a different therapeutic advantage, potentially with a better side-effect profile, particularly concerning gastrointestinal issues associated with NSAIDs.
Section 5: Signaling Pathway and Conclusion
The proposed mechanism of action for the anti-inflammatory effects of this compound is depicted in the following signaling pathway diagram.
Caption: Proposed signaling pathway for the anti-inflammatory action of the test compound.
References
- 1. Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisome Proliferator Activated Receptor A Ligands as Anticancer Drugs Targeting Mitochondrial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. caymanchem.com [caymanchem.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2-[4-(trifluoromethyl)phenoxy]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Risk Mitigation
Before handling 2-[4-(trifluoromethyl)phenoxy]benzoic Acid for any purpose, including disposal, a thorough risk assessment is imperative. Based on data from structurally similar compounds, this substance should be presumed to be hazardous.[1][2][3]
Assumed Hazard Profile:
-
Skin Irritation: May cause skin irritation upon contact.[1][3][4][5]
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][3][4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][3]
-
Harmful if Swallowed: Oral ingestion may be harmful.[1]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. Do not allow the chemical to be released into the environment.[6][7][8]
These potential hazards underscore the necessity of appropriate personal protective equipment (PPE) and handling procedures to minimize exposure.
Personal Protective Equipment (PPE) Requirements
All handling and disposal operations involving this compound must be conducted with appropriate PPE.[6][7] These measures are your primary defense against chemical exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[6] | To prevent skin contact and potential irritation.[1][4] |
| Eye Protection | Safety goggles or a face shield.[6] | To protect against splashes and dust that could cause serious eye damage.[1][4] |
| Body Protection | A laboratory coat is mandatory. For larger quantities or potential for splashing, an apron is recommended. | To shield skin and personal clothing from contamination.[6] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if there is a risk of generating dust or aerosols.[6] | To prevent inhalation and subsequent respiratory irritation.[1] |
All manipulations of solid this compound should be performed in a certified chemical fume hood to control dust and vapors.[7]
Disposal Workflow and Decision Process
The proper disposal of this compound is a multi-step process that requires careful segregation and adherence to institutional and regulatory guidelines. The following diagram illustrates the decision-making workflow.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is crucial for safety and regulatory compliance. The disposal of this compound must be conducted in accordance with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]
I. Waste Segregation and Collection:
-
Designate a Waste Container: Use a dedicated, chemically compatible, and properly labeled hazardous waste container. For acidic compounds, avoid metal containers.[9]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6]
-
Solid Waste:
-
Collect unused or waste solid this compound in a designated solid hazardous waste container.
-
Any materials contaminated with the solid, such as weighing paper, gloves, or pipette tips, should also be placed in this container.[7]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
Do not mix with incompatible waste streams. For instance, keep aqueous and organic solvent waste streams separate.[6]
-
II. Container Management and Storage:
-
Container Sealing: Keep the hazardous waste container securely sealed when not in use to prevent spills and the release of vapors.[6]
-
Storage Location: Store the sealed container in a designated and properly placarded Satellite Accumulation Area (SAA).[11] This area should be well-ventilated, away from heat sources, and under the direct supervision of laboratory personnel.[6][9]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[9]
III. Final Disposal:
-
Professional Removal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[7][12]
-
Regulatory Compliance: Laboratories are typically allowed to store chemical waste for a specified period (e.g., up to 90 days for large quantity generators) before it must be transported to a licensed waste disposal facility.[9] Ensure you are in compliance with these timelines.
-
Record Keeping: Maintain accurate records of the waste generated and its disposal, as this is a requirement for regulatory compliance and institutional safety audits.[10][13]
Crucial "Don'ts":
-
DO NOT dispose of this compound down the drain.[8][11] Its potential environmental toxicity makes this practice unacceptable.
-
DO NOT dispose of this chemical in the regular trash.[7]
-
DO NOT mix this waste with other chemicals unless their compatibility has been verified by a qualified chemist or your institution's EHS department.[6]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby protecting our shared environment.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. benchchem.com [benchchem.com]
- 13. epa.gov [epa.gov]
A Comprehensive Guide to the Safe Handling of 2-[4-(trifluoromethyl)phenoxy]benzoic Acid in a Laboratory Setting
Understanding the Hazard Profile
2-[4-(trifluoromethyl)phenoxy]benzoic Acid is a compound that requires careful handling due to its potential health effects. Based on available safety data, this compound is classified as a skin, eye, and respiratory irritant. Ingestion may also be harmful. The trifluoromethyl group, a common moiety in pharmaceutical agents, can impart specific reactivity and metabolic pathways that necessitate a cautious approach. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of laboratory safety.
Core Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound, supplemented by recommendations for enhanced protection in specific scenarios.
| Protection Type | Standard Operation | High-Concentration or Aerosol-Generating Procedures |
| Eye Protection | ANSI-approved safety glasses with side shields | Chemical splash goggles or a full-face shield |
| Hand Protection | Nitrile or neoprene gloves (minimum 0.11 mm thickness) | Double-gloving with nitrile or neoprene gloves |
| Body Protection | Standard laboratory coat | Chemical-resistant apron over a laboratory coat |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area | NIOSH-approved respirator with an organic vapor cartridge |
The rationale for these selections is rooted in a multi-layered defense strategy. Standard safety glasses prevent accidental splashes from reaching the eyes, while chemical splash goggles provide a more robust seal for procedures with a higher risk of aerosolization. Nitrile gloves offer good resistance to a wide range of chemicals, but it is crucial to inspect them for any signs of degradation or perforation before and during use. For extended operations or when handling larger quantities, double-gloving provides an additional barrier and a clear indication of a breach if the outer glove is compromised.
A standard lab coat protects against incidental contact with skin. However, when the potential for significant splashes exists, a chemical-resistant apron should be worn over the lab coat. Respiratory protection is paramount when the chemical may become airborne, such as during heating, sonicating, or vigorous mixing. A NIOSH-approved respirator with an organic vapor cartridge will effectively filter out harmful fumes.
Operational Workflow for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure at every stage. The following workflow diagram illustrates the key steps, from preparation to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


